4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Description
Properties
IUPAC Name |
4-chloro-1,8-dimethylimidazo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3/c1-7-3-4-9-10(5-7)16-8(2)6-14-12(16)11(13)15-9/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQLFCKNGRPZIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(C3=NC=C(N23)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis and characterization of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization of the novel heterocyclic compound, this compound. The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of biological activities, including anticancer and antifungal properties.[1][2][3] This document outlines a rational, multi-step synthesis, provides detailed experimental protocols, and discusses the analytical techniques required for structural elucidation and purity assessment. The intended audience includes researchers in organic synthesis, medicinal chemistry, and drug development who require a thorough understanding of the preparation and properties of this class of compounds.
Introduction: The Significance of the Imidazo[1,2-a]quinoxaline Scaffold
The fusion of imidazole and quinoxaline rings creates the imidazo[1,2-a]quinoxaline system, a class of nitrogen-rich heterocycles that has garnered significant attention in the field of medicinal chemistry.[4] These compounds are known to possess a diverse array of pharmacological activities. Notably, derivatives of this scaffold have been investigated as potent anticancer agents, with some showing significant cytotoxic effects against melanoma cell lines.[2][3][5][6][7] The planar nature of the fused ring system allows for effective interaction with biological targets, such as enzymes and nucleic acids.
Furthermore, the imidazo[1,2-a]quinoxaline core has been explored for its potential as an antifungal agent, phosphodiesterase (PDE4) inhibitor, and antiviral agent.[1][8] The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of its physicochemical properties and biological activity. The synthesis of novel derivatives, such as the title compound this compound, is a key step in the exploration of the structure-activity relationships (SAR) within this promising class of molecules.
Proposed Synthetic Pathway
The synthesis of this compound can be approached through a multi-step sequence starting from commercially available precursors. The following pathway is proposed based on established synthetic methodologies for quinoxaline and imidazo[1,2-a]quinoxaline derivatives.[9][10][11]
Diagram of the Proposed Synthetic Pathway
Caption: Proposed multi-step synthesis of this compound.
Experimental Protocols
The following protocols are detailed, step-by-step procedures for the synthesis of the target compound.
Step 1: Synthesis of 5,8-dimethylquinoxalin-2(1H)-one
This initial step involves the condensation of a substituted o-phenylenediamine with glyoxylic acid to form the quinoxalinone core.[10]
-
Procedure:
-
To a solution of 3,6-dimethylbenzene-1,2-diamine (1.0 eq) in 4N hydrochloric acid, add glyoxylic acid (1.05 eq).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield 5,8-dimethylquinoxalin-2(1H)-one.
-
Step 2: Synthesis of 2-chloro-5,8-dimethylquinoxaline
The hydroxyl group of the quinoxalinone is converted to a chloro group using a standard chlorinating agent.[10]
-
Procedure:
-
Suspend 5,8-dimethylquinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux for 2-3 hours.
-
After cooling, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-chloro-5,8-dimethylquinoxaline.
-
Step 3: Synthesis of 5,8-dimethylquinoxalin-2-amine
The chloro group is displaced by an amino group via nucleophilic aromatic substitution.
-
Procedure:
-
Dissolve 2-chloro-5,8-dimethylquinoxaline (1.0 eq) in ethanol.
-
Add an excess of ammonium hydroxide solution.
-
Heat the mixture in a sealed vessel at 100-120 °C for 12-18 hours.
-
Cool the reaction mixture, and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 5,8-dimethylquinoxalin-2-amine.
-
Step 4: Synthesis of 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one
The imidazole ring is constructed by reacting the 2-aminoquinoxaline with an α-halocarbonyl compound.
-
Procedure:
-
To a solution of 5,8-dimethylquinoxalin-2-amine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture for 30 minutes, then add ethyl 2-chloropropionate (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to afford 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one.
-
Step 5: Synthesis of this compound
The final step involves the chlorination of the keto group at the 4-position.
-
Procedure:
-
Suspend 1,8-dimethylimidazo[1,2-a]quinoxalin-4(5H)-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).
-
Heat the mixture to reflux for 3-5 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice.
-
Neutralize with a base and extract the product with a suitable organic solvent.
-
Dry the organic phase, remove the solvent in vacuo, and purify the final product by recrystallization or column chromatography to yield this compound.
-
Comprehensive Characterization
Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.
Characterization Workflow
Caption: Workflow for the comprehensive characterization of the target compound.
Expected Analytical Data
The following table summarizes the expected data from the characterization of this compound.
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons on the quinoxaline and imidazole rings, singlets for the two methyl groups. Chemical shifts and coupling constants will be indicative of the substitution pattern. |
| ¹³C NMR | Resonances for all carbon atoms in the molecule, including the aromatic and methyl carbons. The chemical shifts will confirm the fused heterocyclic structure.[12] |
| Mass Spec (MS) | A molecular ion peak corresponding to the exact mass of C₁₃H₁₀ClN₃. The isotopic pattern for the chlorine atom (M and M+2 peaks in a ~3:1 ratio) should be observed. |
| Infrared (IR) | Characteristic absorption bands for C=C and C=N stretching in the aromatic rings. Absence of a C=O stretching band (from the precursor) and N-H stretching bands. |
| HPLC | A single major peak indicating high purity of the final compound. |
| Melting Point | A sharp melting point range, indicative of a pure crystalline solid. |
Safety and Handling
As with any chemical synthesis, appropriate safety precautions must be taken.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood.
-
Reagent Handling: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water; handle with extreme care. Sodium hydride (NaH) is a flammable solid and reacts with moisture; handle under an inert atmosphere.
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Conclusion
This technical guide provides a robust framework for the synthesis and characterization of this compound. The proposed synthetic route is based on well-established chemical transformations for this class of heterocycles. The detailed protocols and characterization guidelines are intended to support researchers in the fields of organic and medicinal chemistry in the preparation and validation of this and similar novel compounds for further investigation in drug discovery programs.
References
- 1. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04292A [pubs.rsc.org]
- 5. Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The imidazo[1,2-a]quinoxaline core is a nitrogen-containing heterocyclic system of significant interest in medicinal chemistry. This scaffold is a key structural component in a variety of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anticancer, antifungal, and anti-inflammatory properties.[1][2] The strategic placement of substituents on this rigid, planar ring system allows for the fine-tuning of its physicochemical properties and biological targets. This guide focuses on a specific, yet under-documented, derivative: 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline (CAS No. 445430-62-6).
This document serves as a comprehensive technical resource, consolidating available information and presenting a scientifically grounded guide to its chemical properties, a plausible synthetic route, and its potential for further investigation in drug discovery and development. While specific experimental data for this exact compound is limited in publicly accessible literature, this guide leverages data from closely related analogs and established synthetic methodologies to provide a robust framework for researchers.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent physical and chemical characteristics.
Structure:
The chemical structure of this compound is characterized by a fused tricyclic system. It comprises a quinoxaline ring system to which an imidazole ring is fused. The key substituents that define this specific molecule are a chlorine atom at the 4-position and two methyl groups at the 1- and 8-positions.
Figure 1: Chemical structure of this compound.
Physicochemical Data Summary:
| Property | Value | Source |
| CAS Number | 445430-62-6 | [3] |
| Molecular Formula | C₁₂H₁₀ClN₃ | [4] |
| Molecular Weight | 231.68 g/mol | Calculated |
| Appearance | Solid (predicted) | [5] |
| Boiling Point | 365.4 ± 42.0 °C at 760 mmHg (Predicted) | [5] |
| Melting Point | No data available | |
| Solubility | No data available | |
| pKa | No data available |
Proposed Synthesis Pathway: A Rational Approach
Based on established methodologies for the synthesis of the imidazo[1,2-a]quinoxaline scaffold, a plausible and efficient synthetic route for this compound can be proposed.[2][6] The general strategy involves the initial construction of a substituted quinoxaline core, followed by the annulation of the imidazole ring.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemscene.com [chemscene.com]
- 5. chemscene.com [chemscene.com]
- 6. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline: A Technical Guide
The structural elucidation of a novel compound is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide a detailed roadmap to the molecular architecture. This guide will delve into the predicted spectroscopic signatures of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, offering a robust framework for its identification and characterization.
Molecular Structure
The foundational step in spectroscopic analysis is a clear understanding of the molecule's structure.
Caption: Molecular structure of this compound.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the proton environment in a molecule. The predicted chemical shifts for this compound are based on the analysis of similar heterocyclic systems.[2] The aromatic protons are expected to resonate in the downfield region due to the deshielding effect of the ring currents.[4]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters: Typical acquisition parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
Predicted ¹H NMR Data
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2 | ~7.8 - 8.2 | s | - | 1H |
| H-5 | ~7.9 - 8.3 | d | ~8-9 | 1H |
| H-6 | ~7.4 - 7.8 | t | ~7-8 | 1H |
| H-7 | ~7.6 - 8.0 | d | ~7-8 | 1H |
| 1-CH₃ | ~2.5 - 2.8 | s | - | 3H |
| 8-CH₃ | ~2.6 - 2.9 | s | - | 3H |
Justification of Assignments:
-
Aromatic Protons (H-2, H-5, H-6, H-7): These protons are in the deshielded region typical for aromatic compounds.[2] The exact positions are influenced by the electron-withdrawing nature of the nitrogen atoms and the chlorine substituent. The multiplicity (singlet, doublet, triplet) is predicted based on the expected coupling with neighboring protons.
-
Methyl Protons (1-CH₃, 8-CH₃): The methyl groups are attached to the aromatic system and are expected to appear as sharp singlets in the upfield region compared to the aromatic protons. Their chemical shifts are influenced by their position on the imidazo[1,2-a]quinoxaline core.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
¹³C NMR provides information about the carbon skeleton of the molecule. The predicted chemical shifts are based on additivity rules and comparison with known quinoxaline and imidazo[1,2-a]quinoxaline derivatives.[1][5]
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Data Acquisition: Acquire the spectrum on a 100 MHz or higher field NMR spectrometer.
-
Parameters: Use a proton-decoupled sequence to obtain singlets for all carbon atoms. A sufficient number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the lower natural abundance of ¹³C.
Predicted ¹³C NMR Data
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~140 - 145 |
| C-4 | ~148 - 153 |
| C-4a | ~135 - 140 |
| C-5 | ~125 - 130 |
| C-6 | ~128 - 133 |
| C-7 | ~126 - 131 |
| C-8 | ~138 - 143 |
| C-8a | ~142 - 147 |
| C-10a | ~115 - 120 |
| C-1 (Imidazo) | ~120 - 125 |
| 1-CH₃ | ~15 - 20 |
| 8-CH₃ | ~18 - 23 |
Justification of Assignments:
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are spread over a wide range, with carbons attached to nitrogen or chlorine atoms appearing further downfield.[1] The quaternary carbons (C-4, C-4a, C-8, C-8a, C-10a) can be distinguished from protonated carbons using a DEPT experiment.
-
Methyl Carbons: The methyl carbons will resonate at the most upfield positions, typical for sp³ hybridized carbons.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. Electron Impact (EI) ionization is a common technique for such compounds.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Use Electron Impact (EI) ionization at 70 eV.
-
Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 231, corresponding to the molecular formula C₁₂H₁₀ClN₃. The presence of a chlorine atom will result in a characteristic M+2 peak at m/z 233 with an intensity of approximately one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
-
Major Fragmentation Pathways: Heterocyclic aromatic compounds are often stable, leading to a prominent molecular ion peak.[6][7] Fragmentation is likely to involve the loss of small, stable neutral molecules or radicals.
Caption: Proposed mass spectrometry fragmentation pathway.
Key Predicted Fragments:
-
[M-Cl]⁺ (m/z 196): Loss of a chlorine radical is a common fragmentation pathway for chloro-substituted aromatic compounds.[6]
-
[M-CH₃]⁺ (m/z 216/218): Loss of a methyl radical from either the 1 or 8 position.
-
[M-HCN]⁺ (m/z 204/206): Elimination of hydrogen cyanide from the heterocyclic ring system is a characteristic fragmentation for nitrogen-containing heterocycles.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum should be recorded and subtracted from the sample spectrum.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3100 - 3000 | C-H stretch | Aromatic |
| 2950 - 2850 | C-H stretch | Methyl (CH₃) |
| 1620 - 1580 | C=N stretch | Imidazo, Quinoxaline rings |
| 1550 - 1450 | C=C stretch | Aromatic rings |
| 1470 - 1430 | C-H bend | Methyl (CH₃) |
| 850 - 550 | C-Cl stretch | Aryl chloride |
Justification of Assignments:
-
Aromatic C-H Stretch: The presence of aromatic rings is indicated by C-H stretching vibrations typically appearing just above 3000 cm⁻¹.[9][10]
-
Aliphatic C-H Stretch: The methyl groups will show characteristic C-H stretching absorptions below 3000 cm⁻¹.
-
C=N and C=C Stretches: The double bonds within the fused heterocyclic ring system will give rise to a series of absorptions in the 1620-1450 cm⁻¹ region.[10]
-
C-Cl Stretch: The carbon-chlorine bond is expected to show a stretching vibration in the fingerprint region, typically between 850 and 550 cm⁻¹.[11]
Conclusion
This technical guide provides a comprehensive prediction of the ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopic data for this compound. These predictions are grounded in the well-established spectroscopic principles and analysis of data from closely related chemical structures. This synthesized data serves as a valuable reference for scientists working on the synthesis and characterization of this and similar novel heterocyclic compounds, facilitating their unambiguous identification and paving the way for further research and development.
References
-
McNab, H. (n.d.). 13 C nuclear magnetic resonance spectra of quinoxaline derivatives. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Design and Synthesis of Extended Quinoxaline Derivativesis and Their Charge Transport Properties Supplementary Information. Retrieved from [Link]
-
TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]
-
Open Research@CSIR-NIScPR. (2025, April 3). An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation. Retrieved from [Link]
-
OpenStax adaptation. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
UCLA. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
-
Sharma, P. (n.d.). Mass Spectral Fragmentation Modes of Some Heterocyclically Substituted Chromones-I. Asian Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
MSU chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
-
The features of IR spectrum. (n.d.). Retrieved from [Link]
-
Chemical shifts. (n.d.). Retrieved from [Link]
-
MDPI. (2023, March 23). Bathochromic Shift of Fluorescence Peak in Dipyrrolo[1,2-a:2′,1′-c]quinoxaline by Introducing Each of Electron-Donating and Electron-Withdrawing Substituent. Retrieved from [Link]
-
Salem, M. A. I., et al. (n.d.). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. American Journal of Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 11.8: Fragmentation Patterns in Mass Spectrometry. Retrieved from [Link]
Sources
- 1. 13C nuclear magnetic resonance spectra of quinoxaline derivatives - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. heteroletters.org [heteroletters.org]
- 3. mdpi.com [mdpi.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Quinoxaline(91-19-0) 13C NMR spectrum [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. article.sapub.org [article.sapub.org]
- 9. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. chem.libretexts.org [chem.libretexts.org]
The Emergent Therapeutic Potential of 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline: A Technical Guide for Drug Discovery Professionals
Preamble: The Imidazo[1,2-a]quinoxaline Scaffold - A Privileged Structure in Medicinal Chemistry
The quinoxaline ring system, a fusion of benzene and pyrazine rings, represents a cornerstone in the development of therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3][4] The fusion of an imidazole ring to the quinoxaline core to form the imidazo[1,2-a]quinoxaline scaffold has given rise to a new generation of compounds with significant therapeutic promise, particularly in oncology.[5][6][7] This guide focuses on a specific, yet under-explored derivative, 4-Chloro-1,8-dimethyl-imidazo[1,2-a]quinoxaline, providing a technical overview of its extrapolated biological activities and potential mechanisms of action based on the current understanding of related analogs.
While direct experimental data for this compound is not extensively available in peer-reviewed literature, this document will synthesize the existing knowledge on closely related imidazo[1,2-a]quinoxaline derivatives to provide a predictive framework for its biological potential. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of novel therapeutic agents.
I. Synthetic Strategies: Accessing the Imidazo[1,2-a]quinoxaline Core
The synthesis of the imidazo[1,2-a]quinoxaline scaffold is a well-established process, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[8][9] The introduction of specific substituents at various positions on the scaffold allows for the fine-tuning of its physicochemical properties and biological activity.
A plausible synthetic route to this compound would likely involve a multi-step process, beginning with a substituted o-phenylenediamine. The key steps would include the formation of the quinoxaline ring system, followed by the construction of the fused imidazole ring. The chloro and dimethyl substitutions would be introduced either on the starting materials or through subsequent modification of the core scaffold.
Hypothetical Synthetic Workflow
Caption: A generalized synthetic pathway to this compound.
II. Predicted Biological Activity: An Extrapolation from Known Analogs
Based on extensive research into the imidazo[1,2-a]quinoxaline class of compounds, a strong anticancer potential can be predicted for this compound, particularly against melanoma cell lines.[5][6][7]
A. Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of imidazo[1,2-a]quinoxaline derivatives against various cancer cell lines.[5][7][10] The "Imiqualines" family of compounds, which are imidazo[1,2-a]quinoxaline derivatives, has shown remarkable in vitro and in vivo activity against melanoma.[7][11]
Structure-Activity Relationship (SAR) Insights:
-
Substitution at Position 4: The presence of a methylamino group at position 4 has been shown to be important for the phosphodiesterase inhibitory activity of some imidazo[1,2-a]quinoxalines.[12] While a chloro group is different, its electron-withdrawing nature could significantly influence the electronic distribution of the ring system and its interaction with biological targets. The introduction of a chloro group has been shown to improve the anticancer activity of some quinoxaline derivatives.[13]
-
Substitution at Position 1: A weakly hindered group at position 1 has been associated with potent inhibitory properties in some series.[12] A methyl group at this position is relatively small and may be favorable for activity.
-
Substitution at Position 8: Substitutions on the quinoxaline ring, including at position 8, can influence the biological activity. However, sterically hindered and hydrophobic moieties at this position have been shown to cause a loss of activity in some cases.[14] A methyl group is a small, hydrophobic substituent, and its impact would need to be empirically determined.
Quantitative Data from Related Imidazo[1,2-a]quinoxaline Derivatives (Imiqualines):
| Compound | Cell Line | IC50 (nM) | Reference |
| EAPB0203 | A375 (Melanoma) | 1570 | [7] |
| EAPB0503 | A375 (Melanoma) | 200 | [7] |
| EAPB02302 | A375 (Melanoma) | 60 | [7] |
| EAPB02303 | A375 (Melanoma) | 10 | [7] |
This data underscores the high potency of the imidazo[1,2-a]quinoxaline scaffold and suggests that this compound could exhibit significant cytotoxic activity.
B. Potential Antimicrobial and Antifungal Activity
The broader quinoxaline class of compounds has a well-documented history of antimicrobial and antifungal activity.[2][15][16][17] Derivatives of imidazo[1,2-a]quinoxaline have also been investigated as potential antifungal agents against phytopathogenic fungi.[15] It is plausible that this compound could possess some degree of antimicrobial or antifungal properties.
III. Postulated Mechanism of Action
The mechanisms of action for imidazo[1,2-a]quinoxaline derivatives are diverse and appear to be dependent on the specific substitution pattern.
A. Interference with Microtubule Dynamics
Some imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents, a mechanism shared with established anticancer drugs like paclitaxel and the vinca alkaloids.[10] However, newer generations of these compounds, such as EAPB02303, exhibit a different mechanism of action and do not inhibit tubulin polymerization.[6]
B. Novel Mechanisms of Action
Transcriptomic analysis of highly active imidazo[1,2-a]quinoxalines has revealed a mechanism of action that is distinct from a panel of 12 well-known anticancer drugs.[6] This suggests that this class of compounds may act on novel molecular targets, which is a highly desirable attribute in the development of new cancer therapies, especially for overcoming drug resistance.
Potential Signaling Pathway Modulation
Caption: A hypothetical signaling pathway affected by this compound.
IV. Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of standardized in vitro assays are recommended.
A. In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cell lines (e.g., A375 melanoma cells) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the compound solutions to the cells and incubate for a specified period (e.g., 72 or 96 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
B. Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Compound Dilution: Prepare serial twofold dilutions of this compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculation: Add the microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
V. Future Perspectives and Conclusion
While the biological activity of this compound has not been directly reported, the extensive research on the imidazo[1,2-a]quinoxaline scaffold strongly suggests its potential as a promising therapeutic agent, particularly in the field of oncology. The unique substitution pattern of a chloro group at position 4 and methyl groups at positions 1 and 8 warrants further investigation to elucidate its specific biological profile and mechanism of action.
Future research should focus on the synthesis of this compound and its evaluation in a panel of cancer cell lines and microbial strains. Mechanistic studies, including target identification and pathway analysis, will be crucial for understanding its mode of action and for guiding further lead optimization. The development of imidazo[1,2-a]quinoxaline derivatives represents a vibrant area of medicinal chemistry with the potential to deliver novel and effective therapies for a range of human diseases.
VI. References
-
Deleuze-Masquefa, C., Moarbess, G., Khier, S., David, N., Gayraud-Paniagua, S., Bressolle, F., Pinguet, F., & Bonnet, P. A. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406–3411. [Link]
-
Moarbess, G., Khier, S., Deleuze-Masquefa, C., Bressolle, F., Pinguet, F., & Bonnet, P. A. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]
-
Gayraud-Paniagua, S., Diab-Assaf, M., Gence, R., Masquefa, C. D., Bonnet, P. A., & Bressolle, F. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2948. [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the...[Link]
-
Wang, Y., Li, Y., Zhang, Y., Li, Y., & Li, Z. (2021). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Pest Management Science, 77(5), 2417–2426. [Link]
-
Ghorab, M. M., Alsaid, M. S., & Al-Dosary, M. S. (2018). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules, 23(5), 1043. [Link]
-
Ali, I., Wani, W. A., & Saleem, K. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(6), 1175. [Link]
-
Deleuze-Masquéfa, C., Gerebtzoff, G., Subra, G., Fabreguettes, J. R., Ovens, A., Carraz, M., Strub, M. P., Bompart, J., George, P., & Bonnet, P. A. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 1129–1139. [Link]
-
Chen, Y. L., Chen, I. L., Wang, T. C., & Tzeng, C. C. (2019). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 9(42), 24357–24364. [Link]
-
Martínez-Cagigal, M., González-Alvarez, M., Busto, F., & de la Cueva, L. (2007). Comparative acute systemic toxicity of several quinoxaline 1,4-di-N-oxides in Wistar rats. Arzneimittel-Forschung, 57(1), 49–54. [Link]
-
Journal of Humanities and Applied Science. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. [Link]
-
El-Sayed, M. A. A., & Ali, O. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]
-
Heterocyclic Letters. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. [Link]
-
Current Pharmaceutical Design. (n.d.). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and biological activity of 8-chloro-[5][6][11]triazolo [4,3-a]quinoxalines. [Link]
-
International Journal of Molecular Sciences. (2021). [5][6][11]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. [Link]
-
ResearchGate. (n.d.). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. [Link]
-
RSC Advances. (2020). Recent advances in the transition-metal-free synthesis of quinoxalines. [Link]
-
Molecules. (2013). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. [Link]
-
ResearchGate. (n.d.). Plausible mechanism for the formation of quinoxaline. [Link]
-
International Journal of Molecular Sciences. (2020). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. [Link]
-
Semantic Scholar. (n.d.). Biological Activity of Quinoxaline Derivatives. [Link]
-
Pharmaceuticals. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]
-
Frontiers in Microbiology. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. [Link]
-
European Journal of Medicinal Chemistry. (2014). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. [Link]
-
Journal of Food Science. (2020). Revealing a key inhibitory mechanism of 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline via trapping of methylglyoxal. [Link]
-
Archiv der Pharmazie. (2000). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). [Link]
Sources
- 1. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 3. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. heteroletters.org [heteroletters.org]
- 17. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
Core Mechanism of Action of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
An In-depth Technical Guide to the
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction
The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to the diverse and potent biological activities exhibited by its derivatives.[1][2][3] These compounds have demonstrated a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and neuroactive properties.[4][5][6] This guide focuses on a specific derivative, 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, and aims to provide a comprehensive overview of its potential mechanisms of action based on the established activities of structurally related compounds.
While direct experimental data on this compound is limited, the extensive research on the broader imidazo[1,2-a]quinoxaline class allows for the formulation of well-grounded hypotheses regarding its biological targets and cellular effects. This document will delve into these potential mechanisms, providing the scientific rationale and detailed experimental protocols to facilitate further investigation and drug development efforts.
Hypothesized Mechanisms of Action
Based on the current body of literature, the biological activity of this compound is likely to be multifaceted. The following sections explore the most probable molecular targets and signaling pathways this compound may modulate.
Anticancer Activity
The quinoxaline and imidazo[1,2-a]quinoxaline cores are prevalent in a multitude of compounds with demonstrated anticancer properties.[1][2][3] Several distinct, yet potentially interconnected, mechanisms may contribute to this activity.
a) Inhibition of Tubulin Polymerization
Scientific Rationale: Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and cell migration.[7] Disruption of microtubule dynamics is a clinically validated strategy in cancer chemotherapy. Some imidazoquinoxaline derivatives have been identified as tubulin polymerization inhibitors, acting at the colchicine-binding site to destabilize microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[7] However, it is noteworthy that not all anticancer imidazo[1,2-a]quinoxalines act via this mechanism; some, like EAPB02303, exhibit a different, as-yet-unidentified mechanism of action.[4]
Proposed Signaling Pathway:
Caption: Inhibition of tubulin polymerization by the compound, leading to mitotic arrest and apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This absorbance-based assay measures the effect of the compound on the polymerization of purified tubulin in vitro.[8][9]
Workflow Diagram:
Caption: Workflow for the in vitro tubulin polymerization assay.
Methodology:
-
Reagent Preparation:
-
Prepare a 5X polymerization buffer (PB) consisting of 400 mM PIPES (pH 6.9), 10 mM MgCl₂, and 2.5 mM EGTA.
-
Prepare a 10 mM stock solution of GTP in distilled water.
-
Reconstitute lyophilized porcine brain tubulin (>99% pure) in 1X PB to a final concentration of 4 mg/mL (40 µM). Keep on ice.
-
Prepare a 10 mM stock solution of this compound in DMSO. Create serial dilutions in 1X PB.
-
Prepare positive (e.g., 100 µM Nocodazole) and negative (DMSO) controls.
-
-
Assay Procedure:
-
Working on ice, add 60 µL of the 40 µM tubulin solution to the wells of a pre-chilled 96-well half-area plate.
-
Add 10 µL of the test compound dilutions, positive control, or negative control to the respective wells.
-
Initiate polymerization by adding 10 µL of 10 mM GTP to all wells.
-
Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 350 nm every 30 seconds for at least 60-90 minutes.
-
Plot absorbance versus time to generate polymerization curves.
-
Determine the rate of polymerization and the maximum polymer mass for each concentration of the test compound.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
-
b) Modulation of PI3K/Akt and p38 MAPK Signaling Pathways
Scientific Rationale: The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that promotes cell survival, growth, and proliferation. Its aberrant activation is a hallmark of many cancers.[10] Conversely, the p38 mitogen-activated protein kinase (MAPK) pathway is a stress-activated pathway that can lead to either apoptosis or cell survival depending on the cellular context and stimulus.[11] Some imidazo[1,2-a]quinoxaline derivatives have been shown to inhibit the PI3K pathway while simultaneously activating the p38 MAPK pathway, a combination that can potently induce apoptosis in cancer cells.[12]
Proposed Signaling Pathway:
Caption: Dual modulation of PI3K (inhibition) and p38 MAPK (activation) pathways by the compound, leading to apoptosis.
Experimental Protocol: Western Blot Analysis of Key Signaling Proteins
This protocol allows for the semi-quantitative assessment of the phosphorylation status (and thus activity) of key proteins in the PI3K/Akt and p38 MAPK pathways in cancer cells treated with the compound.
Workflow Diagram:
Caption: Workflow for Western blot analysis of signaling pathway modulation.
Methodology:
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line (e.g., A375 human melanoma) in appropriate media until they reach 70-80% confluency.
-
Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10 µM) for various time points (e.g., 1, 6, 24 hours). Include a vehicle control (DMSO).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with primary antibodies against phospho-Akt (Ser473), total Akt, phospho-p38 MAPK (Thr180/Tyr182), total p38 MAPK, and a loading control (e.g., β-actin).
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein bands to their respective total protein bands and the loading control.
-
Compare the levels of protein phosphorylation in treated samples to the vehicle control.
-
Anti-inflammatory Activity via PDE4 Inhibition
Scientific Rationale: Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic adenosine monophosphate (cAMP).[5] Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac). In immune cells, this cascade ultimately suppresses the production of pro-inflammatory cytokines like TNF-α. Several imidazo[1,2-a]quinoxaline derivatives have been identified as potent PDE4 inhibitors, suggesting their potential as anti-inflammatory agents.[5][12]
Proposed Signaling Pathway:
Caption: Inhibition of PDE4 by the compound increases cAMP levels, leading to the suppression of pro-inflammatory cytokine production.
Experimental Protocol: PDE4 Enzyme Inhibition Assay
This is a biochemical assay to directly measure the inhibitory effect of the compound on purified PDE4 enzyme activity.
Workflow Diagram:
Caption: Workflow for the in vitro PDE4 enzyme inhibition assay.
Methodology:
-
Reagent Preparation:
-
Obtain purified recombinant human PDE4 enzyme.
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).
-
Prepare a stock solution of cAMP substrate.
-
Prepare serial dilutions of this compound.
-
Use a known PDE4 inhibitor (e.g., Rolipram) as a positive control and DMSO as a negative control.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer, the test compound dilutions, and the PDE4 enzyme.
-
Pre-incubate for 10-15 minutes at 30°C.
-
Initiate the reaction by adding the cAMP substrate.
-
Incubate for a fixed time (e.g., 30 minutes) at 30°C, ensuring the reaction stays within the linear range.
-
-
Detection and Analysis:
-
Terminate the reaction according to the detection kit manufacturer's instructions.
-
Measure the remaining cAMP using a suitable detection method, such as a competitive immunoassay using fluorescence polarization (FP) or a luminescence-based assay.
-
The signal will be inversely proportional to the enzyme activity.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Summary of Biological Activities of Related Imidazo[1,2-a]quinoxaline Derivatives
To provide a broader context for the potential activity of this compound, the following table summarizes the reported biological activities of various derivatives from this chemical class.
| Compound Class/Derivative | Biological Activity | Target/Pathway | Potency (IC₅₀) | Reference |
| Imidazo[1,2-a]quinoxalines | Anticancer (Melanoma) | Tubulin Polymerization (for some) | Low nanomolar range | [13] |
| Imidazo[1,2-a]quinoxalines | Anti-inflammatory | PDE4 Inhibition | Varies | [5] |
| Imidazo[1,2-a]quinoxalines | Anti-inflammatory | p38 MAPK Activation, PI3K Inhibition | Varies | [12] |
| Imidazo[1,2-a]quinoxalin-4-amine | Kinase Inhibition | JNK1 | 47 nM - 1.6 µM | [14] |
| Pyridinylquinoxalines | Kinase Inhibition | p38α MAP Kinase | 38 nM - 81 nM | [15] |
| Quinoxaline derivative (GK13) | Anticancer | Transglutaminase 2 Inhibition | 16.4 µM | [16] |
Conclusion
The this compound molecule belongs to a class of compounds with significant therapeutic promise, particularly in the fields of oncology and immunology. Based on robust evidence from structurally related analogues, its mechanism of action is likely to involve the modulation of key cellular signaling pathways such as PI3K/Akt and p38 MAPK, and/or direct inhibition of enzymes like PDE4 or tubulin polymerization.
The experimental protocols detailed in this guide provide a clear and logical framework for systematically investigating these hypotheses. A comprehensive characterization of the compound's activity through these assays will be crucial for elucidating its precise mechanism of action and advancing its development as a potential therapeutic agent. Future studies should focus on confirming these primary mechanisms and exploring potential off-target effects to build a complete pharmacological profile.
References
-
Boulahjar, R., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]
-
Zhao, L., et al. (2023). Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition. Molecules, 28(8), 3369. [Link]
-
Singh, P., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Pharmaceuticals, 16(1), 108. [Link]
-
Boulahjar, R., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]
-
Hayakawa, M., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry, 20(5), 1794-1802. [Link]
-
Cohen, L., et al. (1998). IκB Kinase (IKK)-Associated Protein 1, a Common Component of the Heterogeneous IKK Complex. Molecular and Cellular Biology, 18(4), 2035-2044. [Link]
-
BPS Bioscience. (n.d.). IKKβ Kinase Assay Kit. [Link]
-
Tcherniuk, S., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 1-11. [Link]
-
Zhang, T., et al. (2019). Structure‐Based Design, Synthesis, and Biological Evaluation of Imidazo[4,5‐b]pyridin‐2‐one‐Based p38 MAP Kinase Inhibitors: Part 1. Archiv der Pharmazie, 352(10), 1900133. [Link]
-
Deleuze-Masquefa, C., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 1129-1139. [Link]
-
Allen, J., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5142-5147. [Link]
-
An, F., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research, 67(14), 6814-6821. [Link]
-
Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. Current Protocols in Neuroscience, Chapter 5, Unit 5.6. [Link]
-
Richard, C., et al. (2021). Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays. International Journal of Molecular Sciences, 22(20), 11229. [Link]
-
Morjaria, S., et al. (2006). Impairment of TNF-alpha production and action by imidazo[1,2-alpha]quinoxalines, a derivative family which displays potential anti-inflammatory properties. International Immunopharmacology, 6(12), 1806-1816. [Link]
-
Gomaa, A. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2969. [Link]
-
Tcherniuk, S. O., et al. (2014). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. The Open Biochemistry Journal, 8, 1-11. [Link]
-
Lee, S. H., et al. (2013). Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor. Journal of Cancer Research and Clinical Oncology, 139(8), 1279-1294. [Link]
-
Kumar, A., et al. (2018). Synthesis, anti-inflammatory, p38α MAP kinase inhibitory activities and molecular docking studies of quinoxaline derivatives containing triazole moiety. Bioorganic & Medicinal Chemistry, 26(10), 2821-2833. [Link]
-
El-Sayed, M. A. A., et al. (2020). Recent advances on quinoxalines as target-oriented chemotherapeutic anticancer agents through apoptosis. Bioorganic Chemistry, 102, 104082. [Link]
-
Awasthi, A., et al. (2019). Current Insights of Inhibitors of p38 Mitogen-Activated Protein Kinase in Inflammation. Current Organic Chemistry, 23(5), 616-627. [Link]
-
Singh, A., et al. (2022). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 27(19), 6214. [Link]
-
Masiulis, S., et al. (2019). Biochemistry and binding assay a, FSEC of GABAA receptor with and... ResearchGate. [Link]
-
Zhang, H. T., et al. (2007). A Cell-based PDE4 Assay in 1536-well Plate format for High Throughput Screening. Journal of Biomolecular Screening, 12(4), 546-554. [Link]
-
El-Naggar, M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1-19. [Link]
-
Atack, J. R. (2001). Benzodiazepine binding to GABA(A) receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.7. [Link]
-
Al-Ostath, O. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7623. [Link]
-
Ramerstorfer, J., et al. (2011). Binding affinity (nanomolar) of benzodiazepine site ligands at 1-532s GABA A receptors. Journal of Ethnopharmacology, 138(2), 539-547. [Link]
-
Laufer, S., et al. (2010). Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors. Journal of Medicinal Chemistry, 53(4), 1634-1644. [Link]
-
Li, Y., et al. (2021). Discovery and Optimization of 4-(Imidazo[1,2-a]pyrimidin-3-yl)thiazol-2-amine Derivatives as Novel Phosphodiesterase 4 Inhibitors. ResearchGate. [Link]
-
Clayton, T., et al. (2021). Synthesis and Receptor Binding Studies of α5 GABAAR Selective Novel Imidazodiazepines Targeted for Psychiatric and Cognitive Disorders. Molecules, 26(16), 4991. [Link]
-
Kumar, A., et al. (2015). Known PDE4 inhibitor AWD-12-281 and the design of potential PDE4... ResearchGate. [Link]
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, anti-inflammatory, p38α MAP kinase inhibitory activities and molecular docking studies of quinoxaline derivatives containing triazole moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. IKK Kinase Assay for Assessment of Canonical NF-κB Activation in Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Pyridinylquinoxalines and pyridinylpyridopyrazines as lead compounds for novel p38 alpha mitogen-activated protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-cancer effect of a quinoxaline derivative GK13 as a transglutaminase 2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Anticancer Potential of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoxaline scaffold is a cornerstone in medicinal chemistry, recognized for its wide array of biological activities, including potent anticancer properties.[1][2] Within this diverse family, imidazo[1,2-a]quinoxaline derivatives have emerged as a particularly promising class of chemotherapeutic agents, demonstrating significant efficacy against various tumor types.[3][4] This technical guide provides an in-depth exploration of the anticancer potential of a specific, yet under-investigated subclass: 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline derivatives. While direct literature on this exact substitution pattern is nascent, this document synthesizes the current understanding of structurally related analogues to project a scientifically grounded perspective on its synthesis, biological activity, and mechanisms of action. This guide is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals dedicated to advancing novel cancer therapeutics.
Introduction: The Imidazo[1,2-a]quinoxaline Scaffold in Oncology
The fused heterocyclic system of imidazo[1,2-a]quinoxaline represents a "privileged scaffold" in drug discovery, meaning it can interact with multiple biological targets.[5] This structural motif has been the foundation for the development of compounds with a broad spectrum of activities, including inhibitors of key kinases and modulators of cellular processes critical to cancer cell survival and proliferation.[3][6] The addition of specific substituents to the core structure allows for the fine-tuning of a compound's pharmacological profile, enhancing its potency and selectivity. The focus of this guide, the 4-Chloro-1,8-dimethyl substitution pattern, is a rational design choice based on established structure-activity relationships (SAR) that suggest chloro and methyl groups can positively influence anticancer activity.[7]
Proposed Synthesis of this compound
While a definitive, published synthesis for this compound is not yet available, a plausible synthetic route can be extrapolated from established methodologies for related quinoxaline and imidazo[1,2-a]quinoxaline derivatives.[7][8] The proposed multi-step synthesis would likely begin with the construction of a substituted quinoxaline core, followed by the annulation of the imidazole ring.
Synthesis of the Quinoxaline Core
The classical approach to quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[9] To achieve the desired 8-methyl substitution, the synthesis would commence with a methylated o-phenylenediamine.
Imidazole Ring Annulation and Chlorination
Following the formation of the quinoxaline core, the imidazole ring can be constructed through several established methods. One common approach involves the reaction with an α-halo ketone followed by cyclization. The final chlorination at the 4-position can be achieved using a suitable chlorinating agent.
Anticipated Anticancer Activity and Structure-Activity Relationship (SAR) Insights
The anticancer potential of this compound can be inferred from the biological data of structurally similar compounds. The presence of a chloro group at the 4-position and a methyl group at the 8-position is anticipated to confer potent cytotoxic activity against a range of cancer cell lines.
Cytotoxicity Profile of Related Imidazo[1,2-a]quinoxaline Derivatives
The following table summarizes the in vitro cytotoxic activity of selected imidazo[1,2-a]quinoxaline and related quinoxaline derivatives against various cancer cell lines. This data provides a benchmark for the expected potency of the target compound.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Triazole-substituted quinoxaline (Compound 3) | Ty-82 (Leukemia) | 2.5 | [10] |
| Triazole-substituted quinoxaline (Compound 3) | THP-1 (Leukemia) | 1.6 | [10] |
| 1-(N-substituted)-quinoxaline (Compound 14) | MCF-7 (Breast) | 2.61 | [10] |
| Benzoxazole-substituted quinoxaline (Compound 8) | MGC-803 (Gastric) | 1.49 ± 0.18 | [10] |
| Quinoxaline Derivative (Compound 4m) | A549 (Lung) | 9.32 ± 1.56 | [11] |
| Quinoxaline Derivative (Compound 4b) | A549 (Lung) | 11.98 ± 2.59 | [11] |
| Imidazo[1,2-a]quinoxaline (Compound 6b) | H1975 (Lung, gefitinib-resistant) | 3.65 | [6] |
SAR Analysis
-
Role of the Chloro Substituent: The introduction of a chloro group, an electron-withdrawing group, can enhance the anticancer activity of quinoxaline derivatives.[7] Its position on the ring is critical, and substitution at the 4-position has been shown to be favorable in some analogues.
-
Impact of the Methyl Group: Small alkyl groups like methyl can also modulate the biological activity. While bulky and hydrophobic groups at the 8-position have been reported to decrease activity in some series, a methyl group is less sterically hindering and its effect would need to be empirically determined.[12]
Potential Mechanisms of Anticancer Action
Imidazo[1,2-a]quinoxaline derivatives have been reported to exert their anticancer effects through multiple mechanisms. The 4-Chloro-1,8-dimethyl derivative may share one or more of these mechanisms.
Inhibition of Tubulin Polymerization
Several imidazo[1,2-a]quinoxaline derivatives have been identified as potent microtubule-interfering agents.[3] They can disrupt the dynamic equilibrium of microtubule polymerization and depolymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Inhibition of Tubulin Polymerization by Imidazo[1,2-a]quinoxaline Derivatives.
EGFR Kinase Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a well-validated target in oncology, and its inhibition can block downstream signaling pathways that promote cell proliferation and survival. Certain imidazo[1,2-a]quinoxaline derivatives have been designed as non-covalent EGFR inhibitors, showing activity against both wild-type and mutant forms of the receptor.[6][13]
Caption: EGFR Kinase Inhibition by Imidazo[1,2-a]quinoxaline Derivatives.
Induction of Apoptosis
A common outcome of effective anticancer therapy is the induction of programmed cell death, or apoptosis. Quinoxaline derivatives have been shown to induce apoptosis through various mechanisms, including the activation of caspase cascades and modulation of Bcl-2 family proteins.[11][14]
Experimental Protocols for Evaluation
The following section provides detailed, step-by-step methodologies for the comprehensive evaluation of the anticancer properties of this compound derivatives.
Cell Viability Assessment (MTT Assay)
This protocol outlines the use of the MTT assay to determine the cytotoxic effects of the test compound on cancer cell lines.[15]
-
Principle: The assay measures the metabolic activity of cells, where viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with serial dilutions of the this compound derivative and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
Apoptosis Detection (Annexin V-FITC/PI Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) double staining to quantify apoptosis by flow cytometry.[5]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with high affinity for PS, is conjugated to a fluorescent tag (FITC) to label apoptotic cells. PI is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic and necrotic cells).[5]
-
Procedure:
-
Treat cancer cells with the test compound for a specified duration.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Cycle Analysis
This protocol details the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[16][17]
-
Principle: PI is a fluorescent dye that intercalates with DNA, and the amount of fluorescence is proportional to the DNA content. This allows for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
-
Procedure:
-
Treat cells with the test compound for various time points.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the fixed cells and resuspend in a staining solution containing PI and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
-
Western Blot Analysis of Apoptotic Proteins
This protocol is for the detection of changes in the expression levels of key proteins involved in the apoptotic pathway.[18][19]
-
Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate that has been separated by size using gel electrophoresis.
-
Procedure:
-
Treat cells with the test compound and prepare whole-cell lysates.
-
Determine protein concentration using a suitable assay (e.g., BCA).
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against apoptotic proteins of interest (e.g., cleaved caspases, Bcl-2 family members).
-
Incubate with a corresponding secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the protein bands using a chemiluminescent substrate and imaging system.
-
In Vitro Kinase Inhibition Assay (EGFR)
This protocol outlines a method to determine the direct inhibitory effect of the compound on EGFR kinase activity.[20][21]
-
Principle: The assay measures the ability of the compound to inhibit the phosphorylation of a specific substrate by the EGFR kinase domain.
-
Procedure:
-
In a multi-well plate, combine the recombinant human EGFR kinase domain, a suitable substrate, and ATP.
-
Add varying concentrations of the this compound derivative.
-
Incubate to allow the kinase reaction to proceed.
-
Stop the reaction and quantify the amount of phosphorylated substrate using a detection reagent (e.g., an antibody specific for the phosphorylated substrate).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Tubulin Polymerization Assay
This protocol is for assessing the effect of the compound on the in vitro polymerization of tubulin.[22][23]
-
Principle: The polymerization of purified tubulin into microtubules can be monitored by measuring the increase in light scattering (turbidity) at 340 nm.
-
Procedure:
-
Reconstitute purified tubulin in a polymerization buffer.
-
Add the test compound at various concentrations to the tubulin solution in a microplate.
-
Initiate polymerization by incubating the plate at 37°C.
-
Monitor the change in absorbance at 340 nm over time using a plate reader.
-
Analyze the polymerization curves to determine the effect of the compound on the rate and extent of tubulin polymerization.
-
Conclusion and Future Directions
While the direct anticancer properties of this compound remain to be experimentally validated, the existing body of literature on related imidazo[1,2-a]quinoxaline derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The proposed synthetic route is feasible, and the established protocols for biological evaluation offer a clear path for its preclinical assessment. Future research should focus on the synthesis of this novel derivative and its systematic evaluation against a panel of cancer cell lines. Mechanistic studies will be crucial to elucidate its precise mode of action and to identify potential biomarkers for patient stratification. The insights gained from such studies will be invaluable in advancing the development of this promising class of anticancer compounds.
References
-
Creative Diagnostics. (n.d.). Annexin V-FITC Staining Protocol for Apoptosis Detection. Retrieved from [Link]
- Zghaib, Z., et al. (2016). Imidazo[1,2-a]quinoxaline derivatives as microtubule-interfering agents with potent anticancer activity. European Journal of Medicinal Chemistry, 124, 534-546.
- Kumar, A., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1483.
- Corona, P., et al. (2006). 4-Substituted anilino imidazo[1,2-a] and triazolo[4,3-a]quinoxalines. Synthesis and evaluation of in vitro biological activity. European Journal of Medicinal Chemistry, 41(9), 1102-1107.
- Abdel-Aziz, A. A. M., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1-19.
-
Patinote, C., et al. (2021).[3][5]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 26(11), 3193.
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
- Gellis, A., et al. (2019). Antitumoral activity of quinoxaline derivatives: A systematic review. European Journal of Medicinal Chemistry, 163, 136-147.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
- Sharma, V., et al. (2017). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 7(64), 40353-40374.
- Chourasia, O., et al. (2024). Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents. European Journal of Medicinal Chemistry, 269, 116298.
-
Horton, T. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
- Alvero, A. B. (2021). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 2262, 1-10.
- Li, W., et al. (2013). A novel microtubule polymerization inhibitor with potent anti-proliferative and anti-tumor activity. Oncotarget, 4(12), 2418–2429.
-
Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]
- Kim, H. J., & Lee, J. Y. (2015). Assaying cell cycle status using flow cytometry. Current Protocols in Stem Cell Biology, 32(1), 1B.6.1-1B.6.11.
-
ResearchGate. (2013). What is the protocol for western blotting when looking for the expression of proteins of the apoptotic pathway?. Retrieved from [Link]
- Barrows, L. R., et al. (1996). A cell-based screen for identification of inhibitors of tubulin polymerization.
- Stankovic, T., et al. (2023). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. International Journal of Molecular Sciences, 24(13), 11029.
- Rattanaburee, T., et al. (2024). Exploring Quinoxalinone Derivatives as Promising Epidermal Growth Factor Receptor (EGFR) Kinase Inhibitors for Cancer Therapy. Molecules, 29(8), 1718.
- El-Sayed, M. A. A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7606.
- Reddy, T. S., et al. (2022). Design, Synthesis, and Molecular Docking Studies of Some New Quinoxaline Derivatives as EGFR Targeting Agents.
- El-Gamal, M. I., et al. (2025). Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review. Chemistry & Biodiversity, 22(11), e202501173.
- Sornsong, W., et al. (2023). Quinoxalinones as A Novel Inhibitor Scaffold for EGFR (L858R/T790M/C797S) Tyrosine Kinase: Molecular Docking, Biological Evaluations, and Computational Insights. International Journal of Molecular Sciences, 24(13), 10991.
- Liang, J. H., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14(42), 30453-30465.
- Aly, A. A., et al. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(21), 3878.
- Patinote, C., et al. (2023). Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the α-amine group of the amino acid. Molecules, 28(14), 5489.
- Kumar, A., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1483.
- Deleuze-Masquefa, C., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-3411.
- Abdel-rahman, H. M., et al. (2020). Synthesis, EGFR-TK inhibition and anticancer activity of new quinoxaline derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1335-1346.
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Exploring the Anticancer Properties of Quinoxaline-Based Molecules: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pubs.rsc.org [pubs.rsc.org]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.novusbio.com [resources.novusbio.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Apoptosis western blot guide | Abcam [abcam.com]
- 19. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 21. researchgate.net [researchgate.net]
- 22. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 23. search.cosmobio.co.jp [search.cosmobio.co.jp]
Exploring the Structure-Activity Relationship of Substituted Imidazo[1,2-a]quinoxalines
An In-Depth Technical Guide for Drug Development Professionals
Introduction: The Rise of a Privileged Scaffold
The imidazo[1,2-a]quinoxaline core is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry, rightfully earning its designation as a "privileged scaffold."[1] Its rigid, planar structure and capacity for diverse substitutions make it an ideal foundation for interacting with a wide array of biological targets. Consequently, derivatives of this scaffold have demonstrated a broad spectrum of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and neuroactive properties.[1][2][3]
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of substituted imidazo[1,2-a]quinoxalines. Moving beyond a mere catalog of compounds, we will dissect the causal links between specific structural modifications and resulting biological functions. By synthesizing data from seminal studies, this document aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge and field-proven insights necessary to rationally design the next generation of potent and selective therapeutic agents based on this versatile core.
Core Synthetic Strategies: Building the Foundation
The rational design of novel derivatives is predicated on the feasible synthesis of the core structure and its analogues. Several robust synthetic pathways to the imidazo[1,2-a]quinoxaline scaffold have been established. A prevalent and efficient method involves a multi-step sequence beginning with the condensation of 2-imidazole carboxylic acid, followed by coupling with an appropriate aniline (such as ortho-fluoroaniline), and subsequent intramolecular cyclization.[4][5] Microwave-assisted organic synthesis has proven particularly effective in accelerating these reactions and improving yields, especially for substitution reactions like the Suzuki cross-coupling to introduce diversity on the imidazole ring.[5][6]
Caption: A generalized workflow for the synthesis of the core imidazo[1,2-a]quinoxaline scaffold.
Structure-Activity Relationship (SAR) Deep Dive
The biological activity of imidazo[1,2-a]quinoxaline derivatives is exquisitely sensitive to the nature and position of substituents on both the quinoxaline and imidazole rings. The following sections delineate the key SAR findings across major therapeutic areas.
Anticancer Activity: A Multifaceted Approach
The imidazo[1,2-a]quinoxaline scaffold has yielded multiple generations of anticancer agents acting through diverse mechanisms.
-
Microtubule-Interfering Agents: Early derivatives were identified as potent microtubule-interfering agents. However, newer generations have been developed to possess original mechanisms of action, distinct from tubulin polymerization inhibition.[7] For instance, the compound EAPB02303, which is 20 times more potent than vemurafenib on BRAF mutant melanoma, does not inhibit tubulin polymerization, indicating a different cellular target.[7]
-
Targeting Melanoma (A375 cell line): Extensive research has focused on melanoma, with the A375 cell line being a common benchmark.
-
"Imiqualines": This class of imidazoquinoxaline derivatives has shown remarkable nanomolar cytotoxic activity.[6]
-
Position 1 (Imidazole Ring): Substitution with a 3,4-dihydroxyphenyl group is a key feature in highly active compounds.[7]
-
Position 4 (Quinoxaline Ring): Introduction of amino acids at this position can enhance water solubility, a critical factor for drugability, while maintaining potent cytotoxic activity comparable to first-generation compounds.[4][6]
-
Quinoxaline Moiety Substitutions: Screening different positions on the quinoxaline ring to introduce novel substituents, such as alkylamino or alkyloxy groups, has been a successful strategy to modulate biological activity.[7]
-
-
Kinase Inhibition (EGFR & PI3K):
-
EGFR Inhibition: Certain derivatives function as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). A key SAR insight is that compounds bearing a benzylidene amino functionality are generally potent EGFR inhibitors.[8] Dihydroimidazo[1,2-a]quinoxalines tend to be less potent than their fully aromatic counterparts.[8]
-
PI3K Pathway: The aberrant PI3K signaling pathway is a prime target in oncology.[9] Imidazo[1,2-a]pyridine, a closely related scaffold, is a key pharmacodynamic group in PI3Kα inhibitors, suggesting the imidazo-fused system is crucial for this activity.[9] This provides a strong rationale for exploring imidazo[1,2-a]quinoxalines for the same target.
-
-
Dual Topoisomerase Inhibition: Some imidazo[1,2-a]quinoxalines have been identified as dual inhibitors of human topoisomerase I and II. Compounds 4D and 4E in one study showed anticancer potential in the low micromolar range against lung, colon, and breast cancer cell lines, subsequently inducing apoptosis.[10]
Table 1: Summary of SAR for Anticancer Activity
| Position of Substitution | Substituent Type | Effect on Activity | Target/Mechanism | Reference(s) |
|---|---|---|---|---|
| Position 1 | 3,4-Dihydroxyphenyl | Crucial for high potency | Melanoma Cytotoxicity | [7] |
| Position 2 | Varied aryl/heteroaryl groups | Modulates potency | Tubulin/EGFR Inhibition | [8][11] |
| Position 4 | Amino acids, -NHCH₃ | Enhances solubility, maintains potency | Melanoma Cytotoxicity, Anti-inflammatory | [2][6] |
| Quinoxaline Ring (General) | Alkylamino, Alkyloxy | Modulates potency | Melanoma Cytotoxicity | [7] |
| General Feature | Benzylidene amino functionality | Enhances potency | EGFR Inhibition |[8] |
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impairment of TNF-alpha production and action by imidazo[1,2- alpha] quinoxalines, a derivative family which displays potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
- 10. indianchemicalsociety.com [indianchemicalsociety.com]
- 11. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2- a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emergence of Imidazo[1,2-a]quinoxalines: A Technical Guide to a Promising Scaffold in Oncology Research
Introduction: The Quest for Novel Anticancer Agents
The landscape of cancer research is one of relentless pursuit for more effective and selective therapeutic agents. Traditional chemotherapy, while a cornerstone of treatment, is often beleaguered by significant side effects and the emergence of drug resistance. This has propelled the exploration of novel heterocyclic compounds that can target specific molecular pathways dysregulated in cancer cells. Among these, the imidazo[1,2-a]quinoxaline scaffold has garnered considerable attention as a "privileged" structure in medicinal chemistry. Its rigid, planar geometry and rich electron system provide an ideal framework for designing compounds that can interact with a variety of biological targets with high affinity and specificity, leading to potent anticancer activity. This technical guide offers an in-depth exploration of the discovery and development of novel imidazo[1,2-a]quinoxaline compounds, intended for researchers, scientists, and drug development professionals in the field of oncology.
I. Synthetic Strategies: Building the Imidazo[1,2-a]quinoxaline Core
The versatility of the imidazo[1,2-a]quinoxaline scaffold stems from the numerous synthetic routes available for its construction and derivatization. Understanding these methodologies is crucial for generating diverse chemical libraries for screening and optimizing lead compounds.
A. Classical Synthesis: Condensation and Cyclization
A common and established method for the synthesis of the imidazo[1,2-a]quinoxaline core involves a multi-step process beginning with the condensation of precursor molecules. A representative synthetic scheme is the reaction of 2,3-diaminomaleonitrile with triethyl orthoformate, followed by a substitution reaction with o-phenylenediamine and subsequent base-catalyzed internal cyclization.
Representative Synthetic Protocol:
-
Step 1: Synthesis of intermediate 2. 2,3-Diaminomaleonitrile (1) is heated with triethyl orthoformate in 1,4-dioxane under reflux for 6 hours.
-
Step 2: Synthesis of intermediate 3. The resulting compound (2) is then reacted with o-phenylenediamine in the presence of aniline hydrochloride in ethanol at room temperature for 5 hours.
-
Step 3: Synthesis of the core scaffold (4). Intermediate 3 undergoes an internal cyclization reaction in the presence of 1M potassium hydroxide in water at room temperature to yield the imidazo[1,2-a]quinoxaline core.
-
Step 4: Derivatization. The core scaffold can then be further functionalized. For instance, a reaction with p-toluenesulfonic acid monohydrate and various aldehydes in methanol under microwave irradiation (200 W at 80°C) for 25-30 minutes can introduce diverse substituents.
B. Modern Approaches: Microwave-Assisted and Cross-Coupling Reactions
To enhance efficiency and yield, modern synthetic methodologies are increasingly employed. Microwave-assisted organic synthesis has been shown to significantly reduce reaction times. Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki cross-coupling, are invaluable for introducing aryl or heteroaryl substituents onto the imidazo[1,2-a]quinoxaline scaffold, allowing for extensive exploration of the chemical space and structure-activity relationships (SAR).
Example of a Suzuki Cross-Coupling Application:
New imidazo[1,2-a]quinoxaline analogues have been synthesized in good yields through a bimolecular condensation of 2-imidazole carboxylic acid, followed by coupling with ortho-fluoroaniline. Subsequent substitution on the imidazole ring is achieved via a microwave-assisted Suzuki cross-coupling reaction.
Methodological & Application
experimental protocol for using 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline in cell culture
An In-Depth Guide to the In Vitro Evaluation of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Introduction: A Framework for Investigating a Novel Imidazo[1,2-a]quinoxaline Derivative
The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, most notably as potent anticancer agents.[1][2] Published research indicates that compounds from this class can exert their effects through various mechanisms, including the disruption of microtubule polymerization, positioning them as potential antitubulin agents.[1][3] Many derivatives have also been shown to induce apoptosis in cancer cell lines.[1]
This document provides a comprehensive experimental framework for the initial in vitro characterization of This compound , a specific derivative from this promising class. As this appears to be a novel compound with limited publicly available data, these protocols are designed as a robust starting point. Researchers must empirically determine specific parameters, such as optimal solvent conditions, half-maximal inhibitory concentration (IC₅₀), and the precise mechanism of action, using the methodologies detailed herein.
This guide will walk researchers through the essential steps of compound handling, determining cytotoxic activity, and preliminary mechanism-of-action studies, grounding each protocol in established scientific principles to ensure reliable and reproducible results.
Part 1: Foundational Steps - Compound Handling and Solution Preparation
The accuracy of any in vitro experiment begins with the proper handling and preparation of the test compound. The lipophilic nature of many heterocyclic compounds, including quinoxaline derivatives, necessitates the use of an organic solvent for initial solubilization.[4][5] Dimethyl sulfoxide (DMSO) is the industry standard for this purpose due to its high solubilizing power and compatibility with cell culture at low concentrations.[4][6]
Protocol 1.1: Preparation of a Concentrated Stock Solution
Rationale: Creating a high-concentration stock solution in 100% DMSO is the first critical step. This allows for the creation of working solutions through serial dilution into aqueous culture medium while keeping the final DMSO concentration non-toxic to cells (typically <0.1%).[7] Aliquoting the stock prevents repeated freeze-thaw cycles, which can degrade the compound or introduce water condensation, potentially causing precipitation.[6]
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Sterile, conical-bottom microcentrifuge tubes or cryovials
-
Calibrated micropipettes and sterile, filtered pipette tips
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of the compound required to prepare a 10 mM stock solution. The molecular weight (MW) of C₁₃H₁₂ClN₃ is 245.71 g/mol .
-
Mass (mg) = 10 mmol/L * Volume (L) * 245.71 g/mol * 1000 mg/g
-
To make 1 mL (0.001 L) of a 10 mM stock, you will need 2.457 mg of the compound.
-
-
Weighing: Carefully weigh the calculated amount of powder. Before opening the vial, briefly centrifuge it to ensure all powder is at the bottom.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial containing the compound.
-
Solubilization: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. The solution must be clear and free of any visible precipitate. Gentle warming in a 37°C water bath or brief sonication can aid in dissolving stubborn compounds.[8]
-
Aliquoting and Storage: Dispense the stock solution into small, single-use aliquots in sterile cryovials. Store these aliquots at -80°C for long-term stability (up to 6 months or longer) or at -20°C for shorter-term use (up to one month).[6]
| Parameter | Recommendation | Rationale |
| Primary Solvent | Anhydrous, cell culture-grade DMSO | High solubilizing capacity for lipophilic compounds; compatible with cell culture at low final concentrations.[4] |
| Stock Concentration | 10 mM (typical starting point) | Allows for a wide range of working dilutions while minimizing final DMSO concentration. |
| Storage Temperature | -80°C (long-term); -20°C (short-term) | Prevents chemical degradation and reduces solvent evaporation.[6] |
| Handling | Prepare single-use aliquots | Avoids repeated freeze-thaw cycles that can compromise compound stability and integrity.[6] |
Part 2: Determining Biological Activity - The Dose-Response Experiment
Before investigating the mechanism, it is essential to determine the concentration range at which the compound exhibits biological activity. A dose-response experiment is performed to measure the effect of increasing concentrations of the compound on cell viability, from which an IC₅₀ value can be derived.[9]
Workflow for a Dose-Response Cytotoxicity Assay
Caption: Workflow for determining the IC₅₀ of a novel compound.
Part 3: Core Experimental Protocols
Protocol 3.1: Cell Viability and Cytotoxicity Assessment using the MTT Assay
Rationale: The MTT assay is a robust and widely used colorimetric method to assess cell metabolic activity, which serves as a proxy for cell viability.[10][11] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product.[12] The amount of formazan produced is directly proportional to the number of metabolically active (viable) cells.[11]
Materials:
-
Cells in culture (e.g., A375 human melanoma cells, known to be sensitive to this class of compounds[13][14])
-
96-well flat-bottom cell culture plates
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
10 mM stock solution of the compound in DMSO
-
MTT solution (5 mg/mL in sterile PBS, filtered)
-
Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for adherence.
-
Compound Dilution and Treatment:
-
Prepare serial dilutions of the compound in complete culture medium from your 10 mM DMSO stock. It is crucial to perform a stepwise dilution to prevent the compound from precipitating.[7] For example, first dilute the 10 mM stock 1:100 in medium to get 100 µM, then serially dilute from there.
-
Ensure the final DMSO concentration in all wells (including the vehicle control) is identical and non-toxic (<0.1%).
-
Carefully remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions. Also include wells for "untreated" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[15] During this time, purple formazan crystals will form in viable cells.
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[12]
-
Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.
-
Data Analysis:
-
Subtract the absorbance of a blank well (medium, MTT, and solvent only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance_Treated / Absorbance_VehicleControl) * 100
-
-
Plot the % Viability against the log of the compound concentration and use non-linear regression analysis (e.g., in GraphPad Prism or similar software) to calculate the IC₅₀ value.
-
| Assay Type | Principle | Advantages | Considerations |
| MTT | Mitochondrial dehydrogenase activity converts tetrazolium salt to colored formazan.[10] | Inexpensive, well-established. | Insoluble product requires a solubilization step; can be affected by compounds altering mitochondrial respiration.[12] |
| Resazurin (AlamarBlue) | Metabolically active cells reduce blue resazurin to pink, fluorescent resorufin.[15] | Homogeneous (no-wash), highly sensitive, non-toxic to cells. | Signal can be affected by changes in cellular redox state. |
| ATP-Based (e.g., CellTiter-Glo) | Measures ATP levels using a luciferase reaction; ATP is a marker of viable cells.[16] | Very fast, highly sensitive, excellent for high-throughput screening. | Signal can be affected by compounds that interfere with ATP metabolism or luciferase. |
Protocol 3.2: Preliminary Mechanism of Action Study via Western Blotting
Rationale: Once the IC₅₀ is established, Western blotting can be used to investigate how the compound affects specific protein pathways.[17][18] Given that related imidazo[1,2-a]quinoxalines are known to interfere with tubulin, a logical first step is to examine markers of mitotic arrest and apoptosis.[3] Treating cells at concentrations around the IC₅₀ allows for the detection of molecular changes leading to cell death or growth inhibition.
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in larger format plates (e.g., 6-well plates) to obtain sufficient protein.
-
Treat cells with this compound at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC₅₀) for a predetermined time (e.g., 24 hours). Include an untreated and a vehicle control.
-
Wash cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[18]
-
Scrape the cells, collect the lysate, and centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[18]
-
-
Protein Quantification: Determine the protein concentration of the supernatant using a Bradford or BCA assay.[18] This ensures equal protein loading for all samples.
-
SDS-PAGE: Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Immunoblotting:
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to your target protein (see table below) overnight at 4°C with gentle agitation.[17]
-
Secondary Antibody Incubation: Wash the membrane thoroughly with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.
-
Analysis: Analyze the band intensities relative to a loading control (e.g., β-actin, GAPDH) to determine changes in protein expression or modification.
| Target Protein | Pathway | Rationale for Investigation |
| Cleaved Caspase-3 | Apoptosis | A key executioner caspase; its presence indicates activation of the apoptotic cascade. |
| PARP | Apoptosis / DNA Repair | Cleavage of PARP by caspases is a hallmark of apoptosis. |
| Phospho-Histone H3 | Mitotic Arrest | Histone H3 is phosphorylated during mitosis; an increase can indicate a block in the M-phase of the cell cycle. |
| Cyclin B1 | Cell Cycle (G2/M) | Levels of this protein peak at the G2/M transition; accumulation may suggest mitotic arrest. |
| α-Tubulin / β-Tubulin | Cytoskeleton | Loading control and to observe any gross changes in total tubulin levels. |
Workflow for Western Blotting
Caption: Standard workflow for protein analysis by Western blot.
References
-
Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening. [Link]
-
Creative Biolabs. (n.d.). Western Blot Protocol. [Link]
-
AlgentBio. (n.d.). WB Protocol. [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. [Link]
-
Gomatam, J., et al. (2022). Optimization of Cell Viability Assays for Drug Sensitivity Screens. In: Methods in Molecular Biology. [Link]
-
National Center for Biotechnology Information. (n.d.). Optimization of Cell Viability Assays for Drug Sensitivity Screens. [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays. In: Assay Guidance Manual. [Link]
-
Deleuze-Masquefa, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry. [Link]
-
Al-Ostath, A., et al. (2022). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. [Link]
-
Deleuze-Masquefa, C., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry. [Link]
-
Alam, M. S., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Pharmaceuticals. [Link]
-
Cusabio. (n.d.). Western Blotting(WB) Protocol. [Link]
-
ResearchGate. (n.d.). Various anticancer targets of imidazoquinoxaline derivatives. [Link]
-
Captivate Bio. (2021). SMALL MOLECULES. [Link]
-
PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]
-
ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?[Link]
-
ResearchGate. (2014). How to enhance drug solubility for in vitro assays?[Link]
-
Böttger, J. H., et al. (2011). In vitro solubility assays in drug discovery. Drug Discovery Today. [Link]
-
Frolova, S. G., et al. (2023). Novel Derivatives of Quinoxaline-2-carboxylic Acid 1,4-Dioxides as Antimycobacterial Agents: Mechanistic Studies and Therapeutic Potential. Pharmaceuticals. [Link]
-
Vieira, M., et al. (2014). Quinoxaline, its derivatives and applications: A State of the Art review. European Journal of Medicinal Chemistry. [Link]
-
Kuhn, B., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Chimia. [Link]
-
Kyriazi, M., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters. [Link]
-
El-Sonbati, A. Z., et al. (2016). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of Humanities and Applied Science. [Link]
-
Khier, S., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules. [Link]
-
Kozik, V., et al. (2007). Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening. [Link]
-
Perlmutter, J. D., et al. (2012). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. Organic Process Research & Development. [Link]
-
Chen, S., et al. (2016). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Frontiers in Pharmacology. [Link]
-
Asfandiyarova, N. S., et al. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Pharmaceuticals. [Link]
-
Zaprutko, L., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry. [Link]
-
Li, H., et al. (2020). Revealing a key inhibitory mechanism of 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline via trapping of methylglyoxal. Journal of Food Science. [Link]
-
Mathew, B., et al. (2011). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). European Journal of Medicinal Chemistry. [Link]
-
Lecointre, A., et al. (2016). Synthesis of New Quinoxalines Containing an Oxirane Ring by the TDAE Strategy and in Vitro Evaluation in Neuroblastoma Cell Lines. Molecules. [Link]
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 6. captivatebio.com [captivatebio.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. clyte.tech [clyte.tech]
- 12. broadpharm.com [broadpharm.com]
- 13. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 18. algentbio.com [algentbio.com]
- 19. Western Blot Protocol | Proteintech Group [ptglab.com]
kinase inhibition assay protocol for 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
An In-Depth Guide to In Vitro Kinase Inhibition Profiling of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Abstract
The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent inhibitory activity against a range of protein kinases.[1][2][3] This application note provides a comprehensive framework for researchers, scientists, and drug development professionals on how to establish a robust, in vitro biochemical assay to determine the kinase inhibitory potential of novel compounds, using this compound as a representative example. We will delve into the foundational principles of modern kinase assay technologies, provide detailed, step-by-step protocols for a luminescence-based assay, and discuss critical aspects of data analysis and best practices to ensure the generation of reliable and reproducible inhibitory potency data (IC50).
Foundational Principles of Kinase Assay Technologies
Protein kinases are a critical class of enzymes that catalyze the transfer of a phosphate group from a donor, typically adenosine triphosphate (ATP), to a specific substrate.[4] This phosphorylation event is a fundamental mechanism of cellular signal transduction. The primary goal of a kinase inhibition assay is to quantify the reduction in this catalytic activity in the presence of an inhibitor.[5]
Modern kinase assays have largely moved away from traditional radioactive methods, favoring safer and more high-throughput-friendly technologies based on luminescence or fluorescence.[6][7] The choice of assay technology is a critical first step in the development process.[8]
Common Assay Modalities:
-
Luminescence-Based Assays: These are homogeneous "mix-and-read" assays that are well-suited for high-throughput screening (HTS).[9]
-
ATP Depletion (e.g., Kinase-Glo®): Measures the amount of ATP remaining after the kinase reaction. The luminescent signal is inversely proportional to kinase activity.[4][10]
-
ADP Production (e.g., ADP-Glo™): Quantifies the amount of ADP produced, which is a direct product of the kinase reaction. The luminescent signal is directly proportional to kinase activity, offering high sensitivity even at low substrate conversion rates.[6][11]
-
-
Fluorescence Resonance Energy Transfer (FRET): This method involves a fluorescently labeled substrate and a phospho-specific antibody labeled with a complementary fluorophore.[12][13] When the substrate is phosphorylated, the antibody binds, bringing the two fluorophores into proximity and generating a FRET signal.[14][15]
-
Fluorescence Polarization (FP): This technique relies on the change in the rotational speed of a small, fluorescently labeled substrate (tracer) upon phosphorylation and binding to a larger antibody or other binding partner.[16][17] The change in polarization is used to measure kinase activity.[18]
Caption: General principle of ATP-competitive kinase inhibition.
Pre-Assay Considerations for the Test Compound
Before proceeding to the biochemical assay, several properties of the test compound, this compound, must be addressed.
-
Solubility and Stock Preparation: Most small molecule inhibitors are soluble in 100% dimethyl sulfoxide (DMSO).[19] The solubility of the specific compound should be empirically determined. Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Subsequent dilutions for the assay should be made in DMSO to create a serial dilution plate, which is then added to the aqueous assay buffer. This minimizes the final DMSO concentration in the assay, which should typically be kept below 1% to avoid affecting enzyme activity.[20]
-
Target Kinase Selection: The imidazo[1,2-a]quinoxaline scaffold has been associated with the inhibition of kinases such as IKK and FAK.[1][3] A rational starting point could be to test against these known targets. Alternatively, for a compound with an unknown target profile, a broad kinase selectivity screen against a large panel is the most effective strategy to identify primary targets.[21][22] For this protocol, we will assume a target kinase has been selected (e.g., "Kinase X").
Detailed Protocol: Luminescence-Based Kinase Inhibition Assay (ADP-Glo™)
This protocol is adapted from the principles of the ADP-Glo™ Kinase Assay, which measures kinase activity by quantifying the amount of ADP produced.[11] It is a two-step process that first terminates the kinase reaction and depletes remaining ATP, then converts the newly formed ADP back into ATP, which is used to generate a luminescent signal with a thermostable luciferase.[23] The signal is directly proportional to kinase activity.[6]
Materials and Reagents
| Reagent/Material | Supplier Example | Purpose |
| This compound | Custom Synthesis/Vendor | Test Inhibitor |
| Recombinant Human Kinase X & Substrate | Promega, Reaction Bio | Enzyme and its specific substrate |
| ADP-Glo™ Kinase Assay Kit | Promega | Contains ADP-Glo™ Reagent, Kinase Detection Reagent, ATP, ADP |
| Kinase Buffer | Kit component or custom | Provides optimal pH and cofactors (e.g., MgCl2) for kinase reaction |
| Known "Kinase X" Inhibitor | Sigma-Aldrich, Selleckchem | Positive control for inhibition |
| DMSO, Anhydrous | Sigma-Aldrich | Solvent for test compound |
| Solid white, low-volume 384-well plates | Corning, Greiner | Low background plates suitable for luminescence assays |
| Multichannel Pipettes & Automation | Various | Reagent dispensing |
| Plate-reading Luminometer | BMG LABTECH, Molecular Devices | Signal detection |
Experimental Workflow
The overall process involves initial optimization steps followed by the inhibitor dose-response experiment to determine the IC50 value.
Caption: Step-by-step workflow for the ADP-Glo™ kinase inhibition assay.
Step-by-Step Protocol for IC50 Determination
A. Reagent Preparation
-
Test Compound Plate: Prepare a 10-point, 3-fold serial dilution of this compound in 100% DMSO. Start from a high concentration (e.g., 1 mM) down to the nanomolar range. Also prepare a positive control inhibitor and a DMSO-only vehicle control.
-
Kinase Reaction Buffer: Prepare 1X Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA).
-
Enzyme Solution: Dilute the kinase stock to the desired working concentration (determined from prior enzyme titration experiments) in 1X Kinase Buffer.
-
ATP/Substrate Solution: Prepare a solution containing ATP and the kinase substrate at 2X their final desired concentrations in 1X Kinase Buffer. The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to ensure competitive inhibitors can be accurately assessed.[7]
B. Assay Procedure (384-well plate format)
-
Compound Addition: Add 1 µL of the serially diluted compound, positive control, or DMSO vehicle from the compound plate to the appropriate wells of the white 384-well assay plate.
-
Enzyme Addition: Add 10 µL of the diluted kinase solution to all wells except the "No Enzyme" control wells (add 10 µL of 1X Kinase Buffer to these instead).
-
Pre-incubation: Mix the plate gently and incubate for 15-30 minutes at room temperature. This allows the inhibitor to bind to the kinase before the reaction starts.[24]
-
Initiate Kinase Reaction: Add 10 µL of the 2X ATP/Substrate solution to all wells to start the reaction. The final volume is now 21 µL.
-
Reaction Incubation: Mix the plate and incubate at room temperature for the desired time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).[25]
-
Stop Reaction & Deplete ATP: Add 20 µL of ADP-Glo™ Reagent to each well. Mix and incubate for 40 minutes at room temperature.[11]
-
ADP Detection: Add 40 µL of Kinase Detection Reagent to each well. Mix and incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.[11]
-
Read Plate: Measure the luminescence using a plate-reading luminometer.
Data Analysis and Interpretation
The goal of data analysis is to convert the raw luminescence units (RLU) into a measure of inhibitor potency, the IC50 value.[26]
Data Normalization
-
Define Controls:
-
0% Inhibition (High Signal): Wells containing kinase, substrate, ATP, and only the DMSO vehicle. This represents the maximum kinase activity.
-
100% Inhibition (Low Signal): Wells containing no kinase enzyme. This represents the background signal.
-
-
Calculate Percent Inhibition: For each concentration of the test compound, calculate the percent inhibition using the following formula:
% Inhibition = 100 * (1 - (RLU_Inhibitor - RLU_NoEnzyme) / (RLU_DMSO - RLU_NoEnzyme))
IC50 Curve Fitting
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration. Fit the resulting data to a sigmoidal dose-response (variable slope) equation using a suitable software package (e.g., GraphPad Prism).[27] The IC50 is the concentration of the inhibitor that produces 50% inhibition of kinase activity.[21]
Caption: Logical workflow for calculating the IC50 value.
Example Data Table
| [Inhibitor] (µM) | Avg. RLU | % Inhibition |
| 0 (DMSO) | 850,000 | 0% |
| 0.01 | 845,100 | 0.6% |
| 0.03 | 810,500 | 4.9% |
| 0.1 | 650,000 | 25.0% |
| 0.3 | 440,000 | 51.2% |
| 1.0 | 180,000 | 83.5% |
| 3.0 | 60,000 | 98.8% |
| 10.0 | 55,000 | 99.4% |
| No Enzyme | 50,000 | 100% |
| Calculated IC50 | - | 0.29 µM |
Best Practices and Troubleshooting
-
Assay Validation: Before screening, ensure the assay is robust by determining its Z'-factor. A Z' value greater than 0.5 is generally considered excellent for HTS.[25]
-
ATP Concentration: The measured IC50 value for an ATP-competitive inhibitor is dependent on the ATP concentration. Always report the ATP concentration used in the assay. For more comparable data between labs, consider determining the inhibitor constant (Ki), which is independent of assay conditions.[7][28]
-
Compound Interference: Some compounds can directly inhibit the luciferase enzyme used in the detection step, leading to false-positive results. It is crucial to run a counterscreen where the compound is tested against the detection reagents in the absence of the primary kinase reaction.
-
Data Reproducibility: All experiments should be performed with appropriate replicates (n=2 or 3 is typical) and repeated on different days to ensure the results are reproducible.[19]
Conclusion
This application note provides a detailed, scientifically grounded protocol for determining the in vitro inhibitory activity of this compound or other novel small molecules. By following the principles of assay optimization, employing robust detection technologies like the ADP-Glo™ assay, and adhering to rigorous data analysis standards, researchers can confidently and accurately characterize the potency of new kinase inhibitors, a critical step in the early stages of the drug discovery pipeline.[21]
References
-
Auld, D. S., et al. (2014). Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format. Probe Reports from the NIH Molecular Libraries Program. [Link]
-
Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A activity using a FRET-based sensor purified from mammalian cells. Methods in Molecular Biology. [Link]
-
BellBrook Labs. (n.d.). What Makes a Kinase Assay Reliable for Screening Inhibitors. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
-
Curtis, A. J., Dowsell, R. S., & Gold, M. G. (2022). Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells. PubMed. [Link]
-
BPS Bioscience. (n.d.). Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. [Link]
-
Allen, D. M., & Zhang, J. (2006). Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity. Methods in Molecular Biology. [Link]
-
van de Stolpe, A., & van der Vliet, J. A. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Drug Discovery Today. [Link]
-
Tahtaci, D., et al. (2016). Synthesis, biological evaluation and molecular modeling studies of imidazo[1,2-a]pyridines derivatives as protein kinase inhibit. European Journal of Medicinal Chemistry. [Link]
-
Bonnet, P. A., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry. [Link]
-
BMG Labtech. (n.d.). Binding kinetics: high throughput assay for kinase inhibitors. [Link]
-
AACR Journals. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Cancer Research. [Link]
-
Pogacic, V., et al. (2007). Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. Cancer Research. [Link]
-
Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals. [Link]
-
ResearchGate. (2009). Fluorescence detection techniques for protein kinase assay. [Link]
-
Jarmoskaite, I., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]
-
ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM. [Link]
-
National Center for Biotechnology Information. (2013). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. [Link]
-
ACS Publications. (2019). Design, Synthesis, and Evaluation of Novel Imidazo[1,2-a][4][12][19]triazines and Their Derivatives as Focal Adhesion Kinase Inhibitors with Antitumor Activity. Journal of Medicinal Chemistry. [Link]
-
Molecular Devices. (n.d.). Fluorescence Polarization (FP). [Link]
-
BMG LABTECH. (n.d.). Fluorescence Polarization Detection. [Link]
-
ResearchGate. (2016). Synthesis, biological evaluation and molecular modeling studies of Imidazo[1,2-a]pyridines derivatives as protein kinase inhibitors. [Link]
-
ACS Publications. (2017). Fluorescence Polarization Assay for Small Molecule Screening of FK506 Biosynthesized in 96-Well Microtiter Plates. Biochemistry. [Link]
-
BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?. [Link]
-
National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. [Link]
-
Universal Biologicals. (n.d.). This compound. [Link]
-
National Center for Biotechnology Information. (2020). Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2-b]pyridazine Derivatives Identified by Scaffold Hopping. [Link]
-
MDPI. (2022). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. [Link]
-
Semantic Scholar. (2021). New Quinoxaline Derivatives as Dual Pim-1/2 Kinase Inhibitors: Design, Synthesis and Biological Evaluation. [Link]
Sources
- 1. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment | MDPI [mdpi.com]
- 4. ebiotrade.com [ebiotrade.com]
- 5. bellbrooklabs.com [bellbrooklabs.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. promega.com [promega.com]
- 12. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 13. Assaying Protein Kinase A Activity Using a FRET-Based Sensor Purified from Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using FRET-Based Reporters to Visualize Subcellular Dynamics of Protein Kinase A Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 18. bmglabtech.com [bmglabtech.com]
- 19. benchchem.com [benchchem.com]
- 20. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ulab360.com [ulab360.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. bellbrooklabs.com [bellbrooklabs.com]
- 26. benchchem.com [benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Assessing the Cytotoxicity of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline using the MTT Assay
Introduction: The Therapeutic Potential of Imidazo[1,2-A]quinoxaline Derivatives
The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of various compounds with significant biological activities.[1][2] Derivatives of this family have demonstrated a broad spectrum of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3][4][5] Notably, some imidazo[1,2-a]quinoxaline derivatives have been investigated as potent anticancer agents, with mechanisms of action that can include the disruption of microtubule polymerization and modulation of key signaling pathways, such as the ERK MAPK pathway.[1][6]
This document provides a detailed guide for researchers, scientists, and drug development professionals on how to evaluate the cytotoxic potential of a specific derivative, 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The MTT assay is a widely used colorimetric method to assess cell viability and metabolic activity, providing a quantitative measure of a compound's effect on cell proliferation.[7][8]
Principle of the MTT Cytotoxicity Assay
The MTT assay is predicated on the ability of metabolically active cells to reduce the yellow tetrazolium salt, MTT, into a purple formazan product. This reduction is primarily carried out by mitochondrial dehydrogenases, such as succinate dehydrogenase.[8][9] The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a suitable solvent to be quantified spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.[9]
PART 1: Compound Handling and Preparation
Given the limited publicly available data on the physicochemical properties of this compound, a systematic approach to its handling and preparation is crucial for reproducible results.
Solubility and Stock Solution Preparation
Protocol for Stock Solution Preparation:
-
Initial Solubility Test: To determine an appropriate solvent, start by attempting to dissolve a small, known amount of the compound in DMSO.
-
Preparation of a 10 mM Stock Solution (Assumption: Soluble in DMSO):
-
Accurately weigh out a precise amount of this compound.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Add the DMSO to the compound and vortex thoroughly until completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid dissolution.
-
Visually inspect the solution for any undissolved particulates. If necessary, the solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.
Preparation of Working Solutions
Working solutions are prepared by diluting the stock solution in a complete cell culture medium. It is essential to ensure that the final concentration of DMSO in the culture medium does not exceed a level that is toxic to the cells, typically below 0.5%.[10]
Protocol for Preparing Working Solutions:
-
Thaw an aliquot of the 10 mM stock solution at room temperature.
-
Perform serial dilutions of the stock solution in a complete cell culture medium to achieve the desired final concentrations for the cytotoxicity assay.
-
A recommended starting point for a dose-response experiment is a wide range of concentrations, for example, from 0.1 µM to 100 µM.
-
Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the test compound.
PART 2: MTT Assay Protocol for Adherent Cells
This protocol is designed for a 96-well plate format, which is suitable for high-throughput screening.[11]
Materials and Reagents
-
Selected cancer cell line (e.g., A375 human melanoma, as used for other imidazoquinoxaline derivatives[6])
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA solution
-
This compound stock solution (10 mM in DMSO)
-
Solubilization solution (e.g., DMSO, or 0.2% NP-40 and 8 mM HCl in isopropanol[12])
-
96-well flat-bottom sterile cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm (with a reference wavelength of 630 nm if desired)[9][13]
Experimental Workflow
Figure 1: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol
Day 1: Cell Seeding
-
Culture the chosen cell line to approximately 80% confluency.
-
Wash the cells with PBS and detach them using trypsin-EDTA.
-
Resuspend the cells in a fresh complete medium and perform a cell count.
-
Dilute the cell suspension to the optimal seeding density. This should be determined experimentally for each cell line but typically ranges from 5,000 to 10,000 cells per well for adherent cells.[7]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate the "edge effect," it is advisable to fill the peripheral wells with sterile PBS or medium and not use them for experimental data.[14]
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow the cells to adhere.
Day 2: Compound Treatment
-
After overnight incubation, visually inspect the cells under a microscope to ensure even attachment and healthy morphology.
-
Carefully aspirate the medium from each well.
-
Add 100 µL of the medium containing the various concentrations of this compound to the respective wells.
-
Include the following controls:
-
Untreated Control: Cells in a medium without the compound.
-
Vehicle Control: Cells in a medium with the highest concentration of DMSO used for the compound dilutions.
-
Medium Blank: Wells containing only the medium to measure background absorbance.[11]
-
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
Day 3, 4, or 5: MTT Assay
-
At the end of the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[13]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time may need to be optimized for your specific cell line.
-
After incubation, carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 15 minutes, protected from light.[9]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance from factors like phenol red in the medium.[9]
PART 3: Data Analysis and Interpretation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the untreated control cells.
-
Corrected Absorbance: Subtract the average absorbance of the medium blank from all other absorbance readings.
-
Percentage Viability:
-
% Viability = (Corrected Absorbance of Treated Cells / Corrected Absorbance of Untreated Control) x 100
-
Determination of IC50
The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., a four-parameter logistic model) to fit the dose-response curve and determine the IC50 value.[15] Software such as GraphPad Prism is commonly used for this purpose.[15][16]
Data Presentation
| Concentration (µM) | Replicate 1 (Absorbance) | Replicate 2 (Absorbance) | Replicate 3 (Absorbance) | Average Absorbance | % Cell Viability |
| Untreated Control | 1.254 | 1.287 | 1.265 | 1.269 | 100% |
| Vehicle Control | 1.249 | 1.278 | 1.259 | 1.262 | 99.4% |
| 0.1 | 1.233 | 1.251 | 1.245 | 1.243 | 97.9% |
| 1 | 1.102 | 1.125 | 1.118 | 1.115 | 87.9% |
| 10 | 0.654 | 0.687 | 0.671 | 0.671 | 52.9% |
| 50 | 0.211 | 0.234 | 0.225 | 0.223 | 17.6% |
| 100 | 0.105 | 0.112 | 0.109 | 0.109 | 8.6% |
| Medium Blank | 0.052 | 0.055 | 0.053 | 0.053 | - |
PART 4: Troubleshooting and Considerations
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability Between Replicates | - Uneven cell seeding- Pipetting errors- Edge effects | - Ensure a homogenous cell suspension before seeding- Use calibrated pipettes and practice consistent technique- Avoid using the outer wells of the plate[14] |
| Low Absorbance Readings | - Low cell density- Insufficient incubation with MTT- Cell death due to other factors | - Optimize cell seeding density- Increase MTT incubation time (up to 4 hours)[10]- Check for contamination and ensure healthy cell culture |
| High Background Absorbance | - Contamination of medium or reagents- Interference from phenol red in the medium | - Use fresh, sterile reagents- Use a phenol red-free medium during the MTT incubation step[10][17] |
| Compound Interference | - Colored compounds can absorb at 570 nm- Compound may directly reduce MTT | - Include a control with the compound in the medium without cells to check for direct absorbance- Consider alternative cytotoxicity assays (e.g., LDH release, ATP-based assays)[11][18] |
Conclusion
The MTT assay is a robust and reliable method for assessing the cytotoxic effects of novel compounds like this compound. By following this detailed protocol and considering the potential pitfalls, researchers can obtain accurate and reproducible data to guide further drug development efforts. Given the promising anticancer activities of the imidazo[1,2-a]quinoxaline class, a thorough evaluation of this specific derivative is a valuable step in the discovery of new therapeutic agents.
References
-
The Forensic Outreach Team. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]
-
YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
ResearchGate. (2024, June 2). What is the correct method to calculate the IC50 value for the MTT assay?. Retrieved from [Link]
-
YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
National Center for Biotechnology Information. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]
-
Reddit. (2023, December 18). struggling with MTT assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, November 26). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]
-
XCellR8. (n.d.). Cytotoxicity. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazoquinoxaline containing anticancer drugs. Retrieved from [Link]
-
MDPI. (n.d.). [7][11][19]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Retrieved from [Link]
-
Universal Biologicals. (n.d.). This compound. Retrieved from [Link]
-
MDPI. (n.d.). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. Retrieved from [Link]
-
Semantic Scholar. (2023, January 13). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016, March 21). Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Retrieved from [Link]
-
PubMed. (2016, June 1). New imidazoquinoxaline derivatives: Synthesis, biological evaluation on melanoma, effect on tubulin polymerization and structure-activity relationships. Retrieved from [Link]
-
PubMed. (n.d.). Lack of carcinogenicity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) in cynomolgus monkeys. Retrieved from [Link]
-
PubMed. (n.d.). Revealing a key inhibitory mechanism of 2-amino-3,8-dimethylimidazo[4,5-f] quinoxaline via trapping of methylglyoxal. Retrieved from [Link]
-
MDPI. (n.d.). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from [Link]
-
PubMed. (n.d.). Existence of no-observed effect levels for 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline on hepatic preneoplastic lesion development in BN rats. Retrieved from [Link]
-
PubMed. (n.d.). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of certain substituted quinoxalines as antimicrobial agents (Part II) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New imidazoquinoxaline derivatives: Synthesis, biological evaluation on melanoma, effect on tubulin polymerization and structure-activity relationships [pubmed.ncbi.nlm.nih.gov]
- 7. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. benchchem.com [benchchem.com]
- 11. MTT assay overview | Abcam [abcam.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What are the commonly used methods for measuring cytotoxicity? | AAT Bioquest [aatbio.com]
- 19. m.youtube.com [m.youtube.com]
Application Notes and Protocols: 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline as a Novel Fluorescent Probe for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unveiling the Potential of a Novel Fluorophore
The imidazo[1,2-a]quinoxaline scaffold is a privileged heterocyclic system that has garnered significant attention in medicinal chemistry due to its diverse biological activities, including anticancer and anti-inflammatory properties.[1][2] Beyond its therapeutic potential, the inherent fluorescence of this scaffold presents an exciting opportunity for the development of novel probes for biological imaging.[3][4] This document provides a comprehensive guide to the application of a specific derivative, 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline (hereafter referred to as IQ-Cl), as a fluorescent probe in microscopy.
While the photophysical properties and cellular applications of this specific molecule are still under active investigation, this guide synthesizes available information on structurally related imidazo[1,2-a]quinoxalines and established fluorescence microscopy protocols to provide a robust starting point for researchers. We will delve into the hypothetical photophysical characteristics of IQ-Cl, provide detailed protocols for its use in both live and fixed-cell imaging, and offer insights into troubleshooting and data analysis.
Scientific Foundation: The Imidazo[1,2-a]quinoxaline Core
The fluorescence of imidazo[1,2-a]quinoxalines arises from their extended π-conjugated system. The emission properties of these compounds can be tuned by the introduction of various substituents.[5] Electron-donating groups, such as methyl groups, and electron-withdrawing groups, like halogens, can influence the intramolecular charge transfer (ICT) characteristics of the molecule, thereby affecting its Stoke's shift and quantum yield. The presence of a chlorine atom and two methyl groups in IQ-Cl suggests the potential for interesting photophysical properties, possibly leading to a bright and photostable fluorophore.
Hypothesized Photophysical Properties of IQ-Cl
Based on data from related imidazo[1,2-a]quinoxaline and imidazo[1,5-a]quinoline derivatives, we can extrapolate the likely photophysical characteristics of IQ-Cl.[6][7] These properties should be experimentally verified for precise application.
| Property | Hypothesized Value/Characteristic | Rationale & Key Considerations |
| Excitation Maximum (λex) | ~380 - 420 nm | Imidazo[1,5-a]quinolines exhibit absorption in this range. The exact maximum will be solvent-dependent.[6] |
| Emission Maximum (λem) | ~450 - 500 nm (Blue-Green) | A significant Stoke's shift is common for this class of compounds, which is beneficial for minimizing self-quenching.[6] |
| Quantum Yield (ΦF) | Moderate to High (0.3 - 0.6) | Substituent tuning can significantly impact quantum yield. Experimental determination is crucial.[6] |
| Solvatochromism | Positive Solvatochromism Expected | A red-shift in emission is anticipated in more polar solvents, indicating a more polar excited state.[5] |
| Photostability | Potentially High | The rigid, fused-ring structure often imparts good resistance to photobleaching. |
| Cell Permeability | Likely Cell-Permeant | The relatively small and lipophilic nature of the molecule suggests passive diffusion across cell membranes. |
Experimental Workflows: Visualizing the Protocols
To provide a clear overview of the experimental procedures, the following diagrams, generated using Graphviz, illustrate the workflows for live-cell and fixed-cell imaging with IQ-Cl.
Figure 1: Workflow for Live-Cell Imaging with IQ-Cl.
Figure 2: Workflow for Fixed-Cell Staining with IQ-Cl.
Protocols for Application
Part 1: Assessment of Cytotoxicity (MTT Assay)
Before embarking on live-cell imaging, it is crucial to determine the optimal, non-toxic concentration range of IQ-Cl. Several imidazo[1,2-a]quinoxaline derivatives have shown cytotoxic effects on various cancer cell lines, with IC50 values ranging from nanomolar to micromolar concentrations.[8][9] An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method to assess cell viability.
Materials:
-
IQ-Cl stock solution (e.g., 10 mM in DMSO)
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of IQ-Cl in complete culture medium. Replace the medium in the wells with the different concentrations of IQ-Cl. Include a vehicle control (DMSO) and a positive control for cell death.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Part 2: Live-Cell Imaging Protocol
This protocol outlines the steps for staining and imaging live cells with IQ-Cl. Optimization of concentration and incubation time will be necessary for each cell type.
Materials:
-
IQ-Cl stock solution (10 mM in DMSO)
-
Live-cell imaging medium (e.g., FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS)
-
Cells cultured on imaging-compatible plates or slides
Protocol:
-
Cell Preparation: Grow cells to 60-80% confluency on your chosen imaging vessel.
-
Staining Solution Preparation: Prepare a working solution of IQ-Cl in pre-warmed live-cell imaging medium. A starting concentration range of 1-10 µM is recommended.
-
Cell Staining: Remove the culture medium and wash the cells once with pre-warmed PBS. Add the IQ-Cl staining solution to the cells.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 15-60 minutes. The optimal time should be determined empirically.
-
Washing: Remove the staining solution and wash the cells twice with pre-warmed live-cell imaging medium.
-
Imaging: Immediately image the cells using a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or a custom filter set for the hypothesized excitation/emission).
Part 3: Fixed-Cell Staining Protocol
This protocol is suitable for experiments where fixation is required, for example, for co-staining with antibodies.
Materials:
-
IQ-Cl stock solution (10 mM in DMSO)
-
PBS
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization, optional)
-
Antifade mounting medium
Protocol:
-
Cell Preparation: Grow cells on coverslips to the desired confluency.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15 minutes at room temperature.[10][11]
-
Washing: Wash the cells three times with PBS.
-
Permeabilization (Optional): If co-staining with antibodies that target intracellular epitopes, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Washing: Wash the cells three times with PBS.
-
Staining: Prepare a working solution of IQ-Cl in PBS (e.g., 1-10 µM) and incubate with the fixed cells for 20-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS.
-
Mounting: Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Image the slides using a fluorescence microscope.
Troubleshooting Common Issues
| Issue | Possible Cause | Suggested Solution |
| No or Weak Signal | - Incorrect filter set. - Low probe concentration. - Photobleaching. | - Verify the filter set matches the fluorophore's spectra. - Increase the concentration of IQ-Cl. - Minimize light exposure and use an antifade reagent.[12][13] |
| High Background | - Excess probe not washed away. - Autofluorescence from cells or medium. | - Increase the number and duration of wash steps.[12] - Use a phenol red-free imaging medium. Image an unstained control to assess autofluorescence. |
| Phototoxicity in Live Cells | - High probe concentration. - Excessive light exposure. | - Use the lowest effective concentration of IQ-Cl. - Reduce the excitation light intensity and exposure time.[14] |
| Non-specific Staining | - Probe aggregation. - Hydrophobic interactions with cellular components. | - Ensure the probe is fully dissolved in the working solution. - Optimize the staining concentration and incubation time. |
Data Analysis and Interpretation
Once high-quality images are acquired, quantitative analysis can provide valuable insights. Software such as ImageJ/Fiji is a powerful open-source tool for this purpose.[15][16]
Basic Image Analysis Workflow:
-
Background Subtraction: Use the rolling ball background subtraction algorithm in ImageJ to reduce background noise.
-
Cell Segmentation: Define regions of interest (ROIs) around individual cells or subcellular structures. This can be done manually or using automated thresholding methods.
-
Intensity Measurement: Measure the mean fluorescence intensity within the defined ROIs.
-
Colocalization Analysis (if applicable): If performing multi-channel imaging, use plugins like the JaCoP to calculate colocalization coefficients (e.g., Pearson's and Mander's).
Conclusion and Future Directions
This compound holds promise as a novel fluorescent probe for cellular imaging. This guide provides a foundational framework for its application, from initial characterization to detailed imaging protocols. It is imperative that researchers experimentally determine the specific photophysical properties and optimal staining conditions for their particular applications. The exploration of such novel fluorophores will undoubtedly contribute to the expanding toolkit available for visualizing the intricate workings of the cell.
References
-
Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images. (n.d.). Keyence. Retrieved from [Link]
-
Sharma, S., et al. (2020). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 25(21), 5099. Retrieved from [Link]
-
Chouchou, A., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987. Retrieved from [Link]
-
Analyzing fluorescence microscopy images with ImageJ. (n.d.). Retrieved from [Link]
-
Lee, S. K., et al. (1998). Cytotoxic effects of quinoxaline derivatives on human cancer cell lines. Archiv der Pharmazie, 331(10), 331-333. Retrieved from [Link]
-
El-Sayed, M. A., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. Retrieved from [Link]
-
Overview: Processing & Analysis · Analyzing fluorescence microscopy images with ImageJ. (n.d.). Retrieved from [Link]
-
Deleuze-Masquéfa, C., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry, 12(5), 1129-1139. Retrieved from [Link]
-
Matsuoka, Y., et al. (2011). Novel formation of diimidazo[1,2-a:2',1'-c]quinoxaline derivatives and their optical properties. Organic Letters, 13(19), 5244-5247. Retrieved from [Link]
-
Chouchou, A., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987. Retrieved from [Link]
-
Analyzing fluorescent imaging? (2024, April 23). ResearchGate. Retrieved from [Link]
-
Live cell fluorescence microscopy—an end-to-end workflow for high-throughput image and data analysis. (2023). Biology Methods and Protocols, 8(1), bpad019. Retrieved from [Link]
-
Jang, C. K., & Jaung, J. Y. (2011). The synthesis and optical properties of fluorescent quinoxalines and of electrospun fibers containing fluorescent quinoxaline. Journal of Nanoscience and Nanotechnology, 11(1), 494-498. Retrieved from [Link]
-
Chouchou, A., et al. (2018). Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the... ResearchGate. Retrieved from [Link]
-
Live cell imaging : methods and protocols. (n.d.). National Library of Medicine. Retrieved from [Link]
-
Fixing Attached Cells for Staining. (2020, August 3). PubMed. Retrieved from [Link]
-
Cell assay, fix and stain (DAPI, Phalloidin). (n.d.). Retrieved from [Link]
-
Organic fluorescent probes for live-cell super-resolution imaging. (n.d.). Hep Journals. Retrieved from [Link]
-
Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. (1999, June 15). Semantic Scholar. Retrieved from [Link]
-
Two-step synthesis of imidazo[1,2-a]quinoxalines in metal-free condition. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis and Optical and Theoretical Characterization of Imidazo[5,1‐a]isoquinolines and Imidazo[1,5‐a]quinolines. (n.d.). JLUpub. Retrieved from [Link]
-
Luminescent Imidazo[1,5-a]pyridine Cores and Corresponding Zn(II) Complexes: Structural and Optical. (2025, August 25). UniTo. Retrieved from [Link]
-
Synthesis and Optical and Theoretical Characterization of Imidazo[5,1-a]isoquinolines and Imidazo[1,5-a]quinolines. (n.d.). Retrieved from [Link]
-
Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. (2021, February 15). Semantic Scholar. Retrieved from [Link]
-
Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of benzo[9][15]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination. (n.d.). Retrieved from [Link]
-
Photophysical properties of quinoxalin-2(1H)-ones: application in the preparation of an azide-based fluorogenic probe for the detection of hydrogen sulfide. (n.d.). Retrieved from [Link]
-
Pyrrolo[1,2- a]quinoxaline: A Combined Experimental and Computational Study on the Photophysical Properties of a New Photofunctional Building Block. (2025, June 12). PubMed. Retrieved from [Link]
-
Synthesis of New imidazo[1,2-a]quinoxaline Derivatives Using Microwave Assistance and Biological Evaluation as IKK Inhibitors. (n.d.). PubMed. Retrieved from [Link]
-
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (n.d.). MDPI. Retrieved from [Link]
-
(PDF) ChemInform Abstract: Fluorine-Containing Quinoline and Quinoxaline Styryl Derivatives: Synthesis and Photophysical Properties. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Asymmetric fluorinated 2,3-bis(5-arylthiophen-2-yl)quinoxalines: Synthesis and photophysical properties. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. wordpress-loewe.p644446.webspaceconfig.de [wordpress-loewe.p644446.webspaceconfig.de]
- 2. biotium.com [biotium.com]
- 3. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting [micro.magnet.fsu.edu]
- 4. Video: Rapid Analysis and Exploration of Fluorescence Microscopy Images [jove.com]
- 5. Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. | Semantic Scholar [semanticscholar.org]
- 6. jlupub.ub.uni-giessen.de [jlupub.ub.uni-giessen.de]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Cytotoxic effects of quinoxaline derivatives on human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fixing Attached Cells for Staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell assay, fix and stain (DAPI, Phalloidin) | DRSC/TRiP Functional Genomics Resources & DRSC-BTRR [fgr.hms.harvard.edu]
- 12. Top 10 Microscopy Troubleshooting Tips for Clearer Fluorescence Images | KEYENCE America [keyence.com]
- 13. Cellular Fluorescence Microscopy Troubleshooting & Best Practices | AAT Bioquest [aatbio.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. confocal.uconn.edu [confocal.uconn.edu]
- 16. Overview: Processing & Analysis · Analyzing fluorescence microscopy images with ImageJ [petebankhead.gitbooks.io]
Application Notes and Protocols: In Vitro Evaluation of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline on Melanoma Cell Lines
Introduction: Targeting Melanoma with Novel Imidazo[1,2-A]quinoxaline Analogs
Melanoma, the most aggressive form of skin cancer, is characterized by a high propensity for metastasis and significant resistance to conventional therapies. The increasing incidence of melanoma worldwide underscores the urgent need for the development of novel therapeutic agents. A promising class of heterocyclic compounds, the imidazo[1,2-a]quinoxalines, has demonstrated considerable cytotoxic activities against various cancer cell lines, including melanoma.[1][2] While first-generation compounds in this family were shown to target tubulin polymerization, newer derivatives exhibit different mechanisms of action, suggesting a diverse range of cellular targets.[3][4][5]
This document provides a comprehensive guide for the in vitro assessment of a novel imidazo[1,2-a]quinoxaline derivative, 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, on melanoma cell lines. The protocols and methodologies detailed herein are designed to elucidate the compound's effects on key cancer cell processes, including proliferation, apoptosis, cell cycle progression, and invasion.
The rationale for investigating this compound is grounded in the established anti-cancer potential of the imidazo[1,2-a]quinoxaline scaffold. By systematically evaluating its biological effects, researchers can ascertain its therapeutic potential and delineate its mechanism of action, paving the way for further pre-clinical and clinical development.
Scientific Rationale: Interrogating Key Cancer Hallmarks
Malignant melanoma is driven by a complex interplay of genetic mutations and aberrant signaling pathways that govern cell growth, survival, and metastasis.[6][7] The most frequently dysregulated pathways in melanoma are the MAPK/ERK and PI3K/Akt pathways, which are constitutively activated in a large proportion of tumors.[6][7][8][9][10] These pathways are critical regulators of cell proliferation, apoptosis, and invasion. The experimental design outlined in this guide is structured to assess the impact of this compound on these fundamental cancer-associated cellular processes.
Key Signaling Pathways in Melanoma
A foundational understanding of the signaling networks within melanoma cells is crucial for interpreting experimental outcomes. The following diagram illustrates the interconnectedness of the MAPK/ERK and PI3K/Akt pathways, which are central to melanoma pathogenesis.
Caption: Simplified MAPK/ERK and PI3K/Akt signaling pathways in melanoma.
Experimental Workflow: A Multi-faceted Approach
The following workflow provides a logical sequence for the in vitro evaluation of this compound. This staged approach allows for an initial broad screening of cytotoxic activity, followed by more detailed mechanistic studies.
Caption: Staged experimental workflow for compound evaluation.
Materials and Methods
Cell Lines and Culture Conditions
The selection of appropriate melanoma cell lines is critical for the relevance of the study. It is recommended to use well-characterized and commonly cited cell lines.
-
A375: A human malignant melanoma cell line with a BRAF V600E mutation, which is a common driver mutation in melanoma.[11]
-
SK-MEL-28: Another widely used human melanoma cell line, also harboring the BRAF V600E mutation.
-
Normal Human Epidermal Melanocytes (NHEM): To assess the compound's selectivity, it is advisable to include a non-malignant control cell line.
Cells should be cultured in the recommended medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Compound Preparation
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution (e.g., 10 mM). Subsequent dilutions should be made in the cell culture medium to achieve the desired final concentrations for treatment. It is crucial to maintain a consistent final DMSO concentration across all experimental and control groups (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Detailed Protocols
Protocol 1: Cell Viability Assessment (MTT Assay)
The MTT assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. This assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.
Materials:
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Seed melanoma cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. The half-maximal inhibitory concentration (IC50) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Vehicle Control | 0 | 1.25 | 100 |
| Compound X | 1 | 1.10 | 88 |
| Compound X | 10 | 0.65 | 52 |
| Compound X | 50 | 0.20 | 16 |
| Compound X | 100 | 0.10 | 8 |
Protocol 2: Apoptosis Detection (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14] In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify early apoptotic cells.[15] Propidium iodide (PI) is a fluorescent nucleic acid-binding dye that is unable to cross the intact plasma membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is compromised.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the test compound at its IC50 and 2x IC50 concentrations for a predetermined time (e.g., 24 hours).
-
Harvest the cells, including any floating cells in the supernatant, and wash them with cold PBS.[14]
-
Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.[15][16]
-
Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
| Treatment | % Live Cells | % Early Apoptotic | % Late Apoptotic/Necrotic |
| Vehicle Control | 95 | 3 | 2 |
| Compound X (IC50) | 50 | 25 | 25 |
| Compound X (2x IC50) | 20 | 40 | 40 |
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This method utilizes propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[17][18] The fluorescence intensity of PI is directly proportional to the amount of DNA in a cell, enabling the discrimination of cells in the G0/G1, S, and G2/M phases of the cell cycle.[17]
Materials:
-
Cold 70% ethanol
-
Propidium Iodide staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Harvest the cells and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate on ice for at least 30 minutes.[18][19][20]
-
Wash the fixed cells with PBS and resuspend the pellet in PI staining solution.[20]
-
Incubate for 30 minutes at room temperature in the dark.[18]
-
Analyze the samples by flow cytometry.
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a particular phase may suggest that the compound interferes with cell cycle progression at that checkpoint.
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | 60 | 25 | 15 |
| Compound X (IC50) | 40 | 20 | 40 |
Protocol 4: Cell Migration and Invasion Assays (Transwell Assay)
The transwell assay, also known as the Boyden chamber assay, is a widely used method to assess the migratory and invasive potential of cancer cells in vitro.[21][22][23] For the migration assay, cells are seeded in the upper chamber of a transwell insert and migrate through a porous membrane towards a chemoattractant in the lower chamber.[21] The invasion assay is similar, but the membrane is coated with a layer of extracellular matrix (e.g., Matrigel), which the cells must degrade and penetrate to reach the chemoattractant.[21][22][24]
Materials:
-
24-well transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
Serum-free medium and medium with 10% FBS (chemoattractant)
-
Crystal violet staining solution
Procedure:
-
For the invasion assay, coat the transwell inserts with a thin layer of Matrigel and incubate at 37°C to allow for gelling.[24]
-
Resuspend melanoma cells in serum-free medium and seed them into the upper chamber of the transwell inserts.
-
Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubate for a period that allows for cell migration/invasion (e.g., 24 hours).
-
Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the stained cells under a microscope.
Data Presentation: The results should be presented as the percentage of migration or invasion relative to the vehicle control.
| Treatment | % Migration | % Invasion |
| Vehicle Control | 100 | 100 |
| Compound X (IC50/2) | 60 | 50 |
| Compound X (IC50) | 30 | 20 |
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the initial in vitro characterization of this compound as a potential anti-melanoma agent. The data generated from these assays will offer valuable insights into the compound's cytotoxicity, its ability to induce apoptosis and cell cycle arrest, and its impact on the migratory and invasive properties of melanoma cells.
Positive results from these studies would warrant further investigation into the specific molecular targets and signaling pathways modulated by the compound. Techniques such as Western blotting to analyze the phosphorylation status of key proteins in the MAPK/ERK and PI3K/Akt pathways, or transcriptomic analysis to identify global changes in gene expression, would be logical next steps.[3] Ultimately, promising in vitro data will lay the groundwork for in vivo studies in animal models of melanoma to evaluate the compound's efficacy and safety in a more complex biological system.[25][26]
References
-
Bio-Protocol. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]
-
Bio-Rad. (n.d.). Propidium iodide staining of cells for cell cycle analysis protocol. Retrieved from [Link]
-
Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
-
PubMed Central. (2007). Understanding Signaling Cascades in Melanoma. Retrieved from [Link]
-
University of Chicago. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]
-
University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]
-
University of Virginia School of Medicine. (n.d.). DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide. Retrieved from [Link]
-
National Institutes of Health. (2020). Genetic and Genomic Pathways of Melanoma Development, Invasion and Metastasis. Retrieved from [Link]
-
Portland Press. (2018). Exploring major signaling cascades in melanomagenesis: a rationale route for targetted skin cancer therapy. Retrieved from [Link]
-
ResearchGate. (n.d.). The two major signaling pathways implicated in melanoma are the MAPK.... Retrieved from [Link]
-
University of Georgia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
MDPI. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Retrieved from [Link]
-
PubMed. (2017). In vitro assays for determining the metastatic potential of melanoma cell lines with characterized in vivo invasiveness. Retrieved from [Link]
-
PubMed. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. Retrieved from [Link]
-
PubMed. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the.... Retrieved from [Link]
-
MDPI. (2020). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Retrieved from [Link]
-
National Institutes of Health. (2021). Transwell In Vitro Cell Migration and Invasion Assays. Retrieved from [Link]
-
Bio-protocol. (2018). Cell migration and invasion assays. Retrieved from [Link]
-
National Institutes of Health. (2019). In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis. Retrieved from [Link]
-
National Institutes of Health. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
National Institutes of Health. (2012). Assaying Wnt5A-mediated Invasion in Melanoma Cells. Retrieved from [Link]
-
National Institutes of Health. (2014). Modeling Melanoma In Vitro and In Vivo. Retrieved from [Link]
-
ResearchGate. (n.d.). Human melanoma cell lines most frequently used for in vitro drug screening studies. Retrieved from [Link]
-
Biology LibreTexts. (2024). 33: Transwell Migration and Invasion Assay. Retrieved from [Link]
-
MDPI. (2025). Human Metastatic Melanoma Cell Lines Panel for In Vitro and In Vivo Investigations. Retrieved from [Link]
-
MDPI. (2022). In Vitro and In Vivo Studies of Melanoma Cell Migration by Antagonistic Mimetics of Adhesion Molecule L1CAM. Retrieved from [Link]
-
ResearchGate. (n.d.). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. Retrieved from [Link]
-
Europe PMC. (n.d.). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. Retrieved from [Link]
Sources
- 1. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Understanding Signaling Cascades in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.cellsignal.com [blog.cellsignal.com]
- 8. Genetic and Genomic Pathways of Melanoma Development, Invasion and Metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. atcc.org [atcc.org]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. kumc.edu [kumc.edu]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. vet.cornell.edu [vet.cornell.edu]
- 20. ucl.ac.uk [ucl.ac.uk]
- 21. Transwell In Vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. bio.libretexts.org [bio.libretexts.org]
- 24. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 25. Modeling Melanoma In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
Application Notes and Protocols: A Guide to the Development of Imidazo[1,2-a]quinoxaline Derivatives as Novel Antifungal Agents
Authored by a Senior Application Scientist
Introduction: The Imperative for Novel Antifungal Scaffolds
The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, and many current therapies are hampered by toxicity, drug-drug interactions, and a narrow spectrum of activity. This landscape necessitates an urgent search for new antifungal agents with novel mechanisms of action and improved safety profiles.
The imidazo[1,2-a]quinoxaline scaffold has emerged as a promising heterocyclic core in medicinal chemistry. Derivatives have demonstrated a wide array of biological activities, and recent studies highlight their potential as potent antifungal agents, particularly against phytopathogenic fungi.[1][2] These compounds appear to exert their effects by disrupting fundamental fungal processes such as hyphal differentiation and spore germination, suggesting a mechanism distinct from many current drugs.[1]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals engaged in the synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives. It is designed not as a rigid set of instructions, but as a dynamic, logic-driven workflow, offering detailed protocols grounded in established scientific principles and field-proven insights. Our focus is on building a self-validating experimental cascade, from initial synthesis to preliminary safety and mechanism-of-action studies, enabling you to make informed decisions for lead candidate selection and optimization.
Part I: Synthesis and Characterization of Imidazo[1,2-a]quinoxaline Derivatives
The foundation of any drug discovery program lies in the robust synthesis and unambiguous characterization of the chemical matter. The imidazo[1,2-a]quinoxaline core is typically assembled through well-established cyclization reactions.
Protocol 1.1: General Synthesis of the Imidazo[1,2-a]quinoxaline Core
Objective: To provide a representative, adaptable protocol for the synthesis of the core imidazo[1,2-a]quinoxaline scaffold, which can then be functionalized to generate a library of derivatives.
Principle: This protocol is based on the common synthetic route involving the condensation and subsequent cyclization of a substituted quinoxaline precursor with an appropriate reagent, such as an α-haloketone. This reaction builds the fused imidazole ring onto the quinoxaline system.[3]
Materials:
-
Substituted 2-aminoquinoxaline
-
Appropriate α-bromoketone derivative
-
Ethanol, absolute
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Round-bottom flasks, reflux condenser, magnetic stirrer with heating
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography supplies (silica gel, appropriate solvent systems)
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the starting 2-aminoquinoxaline (1 equivalent) in absolute ethanol.
-
Addition of Reagents: Add the desired α-bromoketone (1.1 equivalents) to the solution. Subsequently, add sodium bicarbonate (2-3 equivalents) to act as a base.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C for ethanol) with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction using TLC (e.g., with a mobile phase of ethyl acetate/hexane). The disappearance of the starting material spot and the appearance of a new, typically more nonpolar, product spot indicates reaction progression. This can take several hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Filter off the inorganic salts and wash the solid residue with a small amount of ethanol.
-
Purification: Concentrate the filtrate using a rotary evaporator. The crude product is then purified by column chromatography on silica gel using an appropriate solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) to isolate the desired imidazo[1,2-a]quinoxaline derivative.
-
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[4][5]
Senior Application Scientist's Note: The choice of base and solvent can be critical. While NaHCO₃ and ethanol are a common starting point, less reactive starting materials might require a stronger base (e.g., K₂CO₃) or a higher boiling point solvent (e.g., DMF). The key to building a successful compound library is the systematic variation of the α-bromoketone, which allows for the introduction of diverse substituents at key positions on the imidazole ring, directly influencing the structure-activity relationship (SAR).[6][7]
Part II: Primary Antifungal Efficacy Screening
The initial goal is to determine the intrinsic antifungal potency of the synthesized compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), providing a quantitative measure of antifungal activity.[8][9]
Protocol 2.1: Broth Microdilution Assay for MIC Determination
Objective: To determine the lowest concentration of an imidazo[1,2-a]quinoxaline derivative that completely inhibits the visible growth of a fungal strain.
Principle: This method, based on Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, involves challenging a standardized fungal inoculum with serial dilutions of the test compound in a 96-well microtiter plate.[9][10] Growth is assessed visually or spectrophotometrically after a defined incubation period.
Materials:
-
Synthesized imidazo[1,2-a]quinoxaline derivatives
-
Dimethyl sulfoxide (DMSO) for stock solutions
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, various phytopathogenic fungi)
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS
-
Sterile 96-well flat-bottom microtiter plates
-
Spectrophotometer (plate reader)
-
Positive control antifungal (e.g., Fluconazole, Amphotericin B)
-
Sterile saline or phosphate-buffered saline (PBS)
Step-by-Step Procedure:
-
Prepare Compound Stock Solutions: Dissolve the synthesized compounds in DMSO to a high concentration (e.g., 10 mg/mL).
-
Prepare Fungal Inoculum: Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar). Prepare a cell suspension in sterile saline, and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast. Further dilute this suspension into the RPMI-1640 medium to achieve the final required inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).[11]
-
Serial Dilutions in Plate:
-
Add 100 µL of RPMI-1640 to all wells of a 96-well plate.
-
Add 100 µL of the compound working solution (prediluted from the DMSO stock in RPMI) to the first column of wells, resulting in a 200 µL total volume.
-
Perform 2-fold serial dilutions by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard the final 100 µL from column 10. This creates a concentration gradient.
-
Column 11 serves as the growth control (no compound).
-
Column 12 serves as the sterility control (medium only, no fungus).
-
-
Inoculation: Add 100 µL of the final fungal inoculum to all wells from column 1 to 11. The final volume in each well will be 200 µL.
-
Incubation: Cover the plate and incubate at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth. For azoles and other static agents against yeasts, the endpoint is often defined as the concentration that causes a ≥50% reduction in growth compared to the growth control well.[12] This can be determined visually or by reading the optical density (OD) at a specific wavelength (e.g., 530 nm).
Data Presentation: MIC Values
Summarize the results in a clear, tabular format for easy comparison of compound activity across different fungal strains.
| Compound ID | R¹-group | R²-group | C. albicans MIC (µg/mL) | A. fumigatus MIC (µg/mL) | F. solani MIC (µg/mL) |
| IQ-01 | H | Phenyl | 16 | 32 | 8 |
| IQ-02 | Cl | Phenyl | 8 | 16 | 4 |
| IQ-03 | H | 4-F-Ph | 4 | 8 | 2 |
| Fluconazole | - | - | 2 | >64 | >64 |
Part III: Elucidating the Preliminary Mechanism of Action (MoA)
Early insight into a compound's MoA is critical for its development. Based on existing literature, the imidazo[1,2-a]quinoxaline scaffold may interfere with key fungal morphological processes.[1][2] The following assays can validate these preliminary findings.
Workflow for Preliminary MoA Investigation
Caption: Workflow for investigating the preliminary mechanism of action.
Protocol 3.1: Spore Germination Assay
Objective: To determine if the test compounds inhibit the germination of fungal spores, a critical early step in fungal infection.
Step-by-Step Procedure:
-
Spore Collection: Collect spores (conidia) from a mature fungal culture (e.g., Aspergillus or Fusarium) in sterile water containing a surfactant like 0.05% Tween 80.
-
Spore Quantification: Count the spores using a hemocytometer and adjust the concentration to ~10⁵ spores/mL in a germination-permissive medium (e.g., RPMI or Potato Dextrose Broth).
-
Treatment: In a 96-well plate, add the spore suspension to wells containing serial dilutions of the test compound (at concentrations around the MIC value, e.g., 0.5x, 1x, 2x MIC).
-
Incubation: Incubate the plate under conditions that promote germination (e.g., 37°C for 6-12 hours).
-
Microscopic Analysis: Place a small aliquot from each well onto a microscope slide. Count at least 200 spores and determine the percentage that have successfully formed a germ tube. A spore is considered germinated if the germ tube length is equal to or greater than the spore diameter.
-
Data Analysis: Compare the germination percentage in treated wells to the untreated control. A significant reduction indicates inhibition of spore germination.
Part IV: Assessing Selectivity and Cytotoxicity
A viable antifungal drug must be selectively toxic to the fungal pathogen while exhibiting minimal toxicity to host cells.[13] The selectivity index (SI) is a critical parameter that quantifies this therapeutic window.
Protocol 4.1: In Vitro Cytotoxicity Assay on Mammalian Cells
Objective: To determine the concentration of the test compound that is toxic to a representative mammalian cell line, allowing for the calculation of the selectivity index.
Principle: The MTT (or resazurin) assay is a colorimetric method that measures cell metabolic activity. Viable cells with active metabolism reduce the MTT tetrazolium salt to a purple formazan product, the amount of which is proportional to the number of living cells. A reduction in this signal indicates cytotoxicity.[14]
Materials:
-
Mammalian cell line (e.g., HEK293 - human embryonic kidney, or HepG2 - human liver carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Sterile 96-well flat-bottom plates
Step-by-Step Procedure:
-
Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Compound Treatment: Remove the old medium and add fresh medium containing 2-fold serial dilutions of the imidazo[1,2-a]quinoxaline derivatives. Include a "cells only" control and a "medium only" blank.
-
Incubation: Incubate the plate for 24-48 hours in a CO₂ incubator at 37°C.
-
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will convert the MTT to formazan crystals.
-
Solubilization: Carefully remove the medium and add a solubilization buffer to dissolve the formazan crystals, producing a colored solution.
-
Absorbance Reading: Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm).
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration (log scale).
-
Determine the IC₅₀ value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Data Interpretation: Selectivity Index (SI)
The SI is a crucial metric for prioritizing compounds. It is calculated by comparing the cytotoxicity against mammalian cells to the antifungal activity.
SI = IC₅₀ (Mammalian Cells) / MIC (Fungal Cells)
A higher SI value is desirable, as it indicates greater selectivity for the fungal target over host cells. Compounds with an SI > 10 are generally considered promising for further investigation.
| Compound ID | C. albicans MIC (µg/mL) | HEK293 IC₅₀ (µg/mL) | Selectivity Index (SI) |
| IQ-01 | 16 | >100 | >6.25 |
| IQ-02 | 8 | >100 | >12.5 |
| IQ-03 | 4 | 85 | 21.25 |
Senior Application Scientist's Note: Based on this hypothetical data, compound IQ-03 would be prioritized. Despite being slightly more toxic than IQ-01 and IQ-02, its significantly higher antifungal potency results in a much more favorable selectivity index, making it a stronger candidate for lead optimization.
Part V: Integrated Drug Discovery Workflow
The development of novel antifungal agents is a multi-stage process that requires a systematic and logical progression from initial synthesis to preclinical evaluation.
Overall Development Workflow
Caption: Integrated workflow for the development of antifungal agents.
This structured approach ensures that resources are focused on compounds with the most promising balance of potency, selectivity, and a desirable mechanism of action. By systematically applying these protocols, research teams can efficiently navigate the early stages of the drug discovery pipeline, identifying robust lead candidates for further development.
References
-
Ma, S., et al. (2024). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Molecular Diversity, 28(5), 3153-3163. [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]
-
Creative Biolabs. (n.d.). Antifungal Drug Toxicology & Safety Assessment Services. Retrieved from [Link]
-
Abd el-Samii, Z. K., & el-Feky, S. A. (1997). Synthesis and antifungal activity of some imidazo, pyrazino and v-triazoloquinoxalines. Pharmazie, 52(8), 581-585. [Link]
-
Ma, S., et al. (2023). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. ResearchGate. Request PDF. [Link]
-
Tuo, K. S., et al. (2022). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Journal of Materials Science and Chemical Engineering, 10(11), 1-13. [Link]
-
Nett, J. E., & Andes, D. R. (2016). Antifungal drug discovery: the process and outcomes. Microbiology Spectrum, 4(2). [Link]
-
Rathod, V. D., et al. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Oriental Journal of Chemistry, 38(4). [Link]
-
Pierce, C. G., & Lopez-Ribot, J. L. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]
-
Lee, D. G., et al. (2002). In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide. Antimicrobial Agents and Chemotherapy, 46(1), 134-140. [Link]
-
Pfaller, M. A., et al. (2000). Antifungal Activities and Cytotoxicity Studies of Six New Azasordarins. Antimicrobial Agents and Chemotherapy, 44(1), 51-55. [Link]
-
Jadhav, A., et al. (1997). Determination of Antifungal MICs by a Rapid Susceptibility Assay. Journal of Clinical Microbiology, 35(5), 1101-1107. [Link]
-
Rex, J. H., et al. (2001). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 14(4), 643-658. [Link]
-
Wieder, A. M. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(2), ofx093. [Link]
-
Clark, R. B., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of the Pediatric Infectious Diseases Society, 10(Supplement_3), S24-S30. [Link]
-
Gibert, B., et al. (2024). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy, 68(5), e01375-23. [Link]
-
Siopi, M., et al. (2021). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations. Journal of Fungi, 7(10), 849. [Link]
-
Liu, Y., et al. (2024). Identification of 4-Hydroxybenzaldehyde Schiff Base Derivatives as Novel Fungal Chitin Deacetylase Inhibitors via Pocket-Based Design and Molecular Hybridization. Journal of Agricultural and Food Chemistry, 72(1), 329-342. [Link]
-
Orlewska, C., et al. (2014). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 74, 343-351. [Link]
-
Guerrini, G., et al. (1994). Structure-activity relationships of 1,2,4-triazolo[1,5-a]quinoxalines and their 1-deaza analogues imidazo[1,2-a]quinoxalines at the benzodiazepine receptor. Journal of Medicinal Chemistry, 37(18), 2846-2850. [Link]
-
Tuo, K. S., et al. (2023). Anti-fungal Activities of imidazo[1,2-a]pyridine-based Chalcone Hybrids Against Aspergillus fumigatus. ResearchGate. [Link]
-
Kappe, T., & A. F. A. Galil. (1998). Synthesis and Antimicrobial Activities of Some Novel Quinoxalinone Derivatives. Molecules, 3(3), 82-90. [Link]
Sources
- 1. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of some imidazo, pyrazino and v-triazoloquinoxalines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. sciensage.info [sciensage.info]
- 6. Structure-activity relationships of 1,2,4-triazolo[1,5-a] quinoxalines and their 1-deaza analogues imidazo[1,2-a]quinoxalines at the benzodiazepine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. In Vitro Antifungal Activity and Cytotoxicity of a Novel Membrane-Active Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifungal Drug Toxicology & Safety Assessment Services - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 14. Antifungal Drug In Vitro Cytotoxicity Assessment Service - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
Application Notes and Protocols for the Purity Assessment of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Introduction: The rigorous assessment of purity for newly synthesized active pharmaceutical ingredients (APIs) is a cornerstone of drug discovery and development. For novel heterocyclic compounds such as 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, a multi-faceted analytical approach is imperative to ensure the compound's identity, strength, quality, and purity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, detailing robust methodologies for the purity determination of this specific molecule. The protocols herein are designed to be self-validating, blending established analytical principles with field-proven insights to ensure trustworthy and reproducible results.
The structure of the target analyte, this compound, possesses key features that inform the selection of appropriate analytical techniques: a UV-active aromatic system, multiple nitrogen atoms, and distinct proton and carbon environments.
I. Overall Analytical Workflow: A Hierarchical Approach
A tiered strategy is recommended for the comprehensive purity assessment of this compound. This begins with rapid, qualitative screening and progresses to highly sensitive, quantitative, and structurally definitive methods. This hierarchical approach ensures efficiency and thoroughness in the analytical process.
Caption: A hierarchical workflow for the comprehensive purity assessment of the target compound.
II. Thin-Layer Chromatography (TLC): Rapid Qualitative Assessment
Principle: TLC provides a swift and economical method to visualize the number of components in the synthesized material, making it an excellent tool for monitoring reaction progress and for preliminary purity checks. The separation is based on the differential partitioning of the analyte between a solid stationary phase (e.g., silica gel) and a liquid mobile phase.
Protocol:
-
Plate Preparation: Use commercially available silica gel 60 F254 plates. With a pencil, lightly draw an origin line approximately 1 cm from the bottom of the plate.
-
Sample Preparation: Dissolve a small amount (approx. 1 mg) of the synthesized this compound in a volatile solvent like dichloromethane or ethyl acetate (approx. 1 mL).
-
Spotting: Using a capillary tube, apply a small spot of the dissolved sample onto the origin line. Ensure the spot is small and concentrated to achieve better separation.
-
Development: Place the TLC plate in a developing chamber containing a suitable mobile phase. A good starting point for this compound is a mixture of ethyl acetate and hexane (e.g., 30:70 v/v). The chamber should be saturated with the mobile phase vapor.
-
Visualization: After the solvent front has moved up the plate, remove the plate and mark the solvent front with a pencil. Visualize the separated spots under a UV lamp at 254 nm. A pure compound should ideally show a single spot.
-
Calculation of Rf Value: The retention factor (Rf) is calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. This value can be used for identification purposes under consistent conditions.
Expert Insight: The choice of mobile phase is critical. A non-polar solvent system will result in a low Rf value, while a highly polar system will cause the spot to move with the solvent front. A series of solvent systems with varying polarities should be tested to find the optimal separation.
III. High-Performance Liquid Chromatography (HPLC): Quantitative Purity Determination
Principle: HPLC is the gold standard for determining the purity of organic compounds. It separates components of a mixture with high resolution based on their differential interactions with the stationary and mobile phases. For this compound, a reverse-phase method is most appropriate, utilizing a non-polar stationary phase and a polar mobile phase. The purity is typically determined by the area percentage of the main peak.
Protocol:
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 10 mL of acetonitrile to create a 100 µg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions: The following parameters are recommended as a starting point for method development.
| Parameter | Recommended Setting | Rationale |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention for aromatic, moderately polar compounds. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acid improves peak shape and aids in ionization for subsequent MS analysis. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | A common organic modifier in reverse-phase HPLC. |
| Gradient | 10-90% B over 20 min | A broad gradient is ideal for initial screening of unknown impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 254 nm and 320 nm | Quinoxaline derivatives typically exhibit strong absorbance at these wavelengths.[1][2][3] |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
-
Data Analysis: The purity of the sample is calculated based on the area percent of the main peak relative to the total area of all peaks detected in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Trustworthiness: For method validation, parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) should be established according to ICH guidelines.
IV. Liquid Chromatography-Mass Spectrometry (LC-MS): Molecular Weight Confirmation
Principle: LC-MS couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. This technique is invaluable for confirming the molecular weight of the synthesized compound and for identifying potential impurities based on their mass-to-charge ratio (m/z).
Protocol:
-
LC Conditions: Utilize the HPLC method described above. The flow from the HPLC is directed into the mass spectrometer.
-
Mass Spectrometry Conditions:
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | Electrospray Ionization (ESI), Positive | The nitrogen atoms in the imidazoquinoxaline core are readily protonated. |
| Mass Range | 100-500 m/z | This range comfortably covers the expected molecular weight of the target compound. |
| Capillary Voltage | 3.5 kV | A typical voltage for stable ESI. |
| Data Acquisition | Full Scan | To detect all ions within the specified mass range. |
-
Data Analysis: The expected molecular weight of this compound (C₁₂H₁₀ClN₃) is 231.68 g/mol . In positive ion mode, the expected protonated molecule [M+H]⁺ should be observed at an m/z of approximately 232.69. The presence of the chlorine isotope pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic [M+H]⁺ and [M+2+H]⁺ pattern, providing strong evidence for the presence of a chlorine atom.
Expert Insight: Fragmentation (MS/MS) analysis can be performed on the parent ion to further confirm its structure. A likely fragmentation pathway involves the loss of the chlorine atom or cleavage of the imidazole ring.
V. Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation
Principle: NMR spectroscopy is arguably the most powerful tool for the unambiguous structural confirmation of organic molecules. ¹H NMR provides information about the chemical environment and connectivity of protons, while ¹³C NMR provides information about the carbon framework.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer with a field strength of at least 400 MHz for ¹H.
-
Expected Spectral Features: Based on the structure of this compound, the following signals are anticipated.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts:
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Integration |
| 1-CH₃ | ~2.5-2.7 | ~15-20 | s, 3H |
| 8-CH₃ | ~2.6-2.8 | ~18-23 | s, 3H |
| Aromatic-H | ~7.2-8.5 | ~115-150 | m, 4H |
| Imidazole-C | - | ~120-145 | - |
| Quinoxaline-C | - | ~125-155 | - |
| C-Cl | - | ~130-140 | - |
(Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. 2D NMR techniques like COSY, HSQC, and HMBC should be used for definitive assignments.)
Causality Behind Experimental Choices: The choice of a deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum, preventing interference with the analyte signals. DMSO-d₆ is a good choice for compounds with moderate solubility.
VI. Elemental Analysis (CHN): Empirical Formula Verification
Principle: Elemental analysis provides the mass percentages of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula, which, when combined with the molecular weight from mass spectrometry, definitively verifies the molecular formula.[4]
Protocol:
-
Sample Preparation: A small, accurately weighed amount of the dry, pure compound (typically 1-3 mg) is required. The sample must be free of solvent and other impurities.
-
Analysis: The analysis is performed using an automated CHN analyzer, which involves the combustion of the sample and quantification of the resulting gases (CO₂, H₂O, and N₂).
-
Data Comparison: The experimental percentages are compared to the theoretical values calculated from the molecular formula (C₁₂H₁₀ClN₃).
Table of Theoretical vs. Acceptable Experimental Values:
| Element | Theoretical % | Acceptable Range (±0.4%) |
| C | 62.21 | 61.81 - 62.61 |
| H | 4.35 | 3.95 - 4.75 |
| N | 18.14 | 17.74 - 18.54 |
Trustworthiness: The results of elemental analysis are highly dependent on the purity of the sample. The widely accepted tolerance of ±0.4% provides a high degree of confidence in the empirical formula.[5][6]
VII. Logical Integration of Analytical Data
The final purity assessment is not based on a single technique but on the convergence of evidence from all methods.
Caption: Integration of data from multiple analytical techniques to arrive at a final purity statement.
By following these detailed protocols and integrating the data from each technique, researchers can confidently assess the purity of synthesized this compound, ensuring the quality and reliability of their findings for subsequent applications in drug development.
References
-
UV-Vis spectra (normalized, from a chloroform solution) of quinoxaline derivatives Q1 – Q4. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
STUDIES ON HETEROCYCLICS - Part I.-The Ultraviolet Spectra of Some Quinoxaline Derivatives. (n.d.). PJSIR. Retrieved January 2, 2026, from [Link]
-
Huillet, F. D. (1953). Ultraviolet absorption spectra of quinoxaline and some of its derivatives. BYU ScholarsArchive. [Link]
-
(A) UV‐Vis absorption and (B) emission spectra of the three.... (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Sawicki, E., Chastain, B., Bryant, H., & Carr, A. (1957). Ultraviolet-Visible Absorption Spectra of Quinoxaline Derivatives. Journal of Organic Chemistry, 22(6), 625–629. [Link]
-
Elemental analysis: an important purity control but prone to manipulations. (2022, January 1). CoLab. [Link]
-
An International Study Evaluating Elemental Analysis. (2022, June 23). ACS Central Science. [Link]
-
Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. (2022, November 24). Nature. [Link]
-
Stoichiometry: Elemental Analysis. (n.d.). Retrieved January 2, 2026, from [Link]
-
synthesis and biological activity studies of quinoxaline derivatives. (n.d.). Heterocyclic Letters. Retrieved January 2, 2026, from [Link]
-
An International Study Evaluating Elemental Analysis. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
This compound. (n.d.). Universal Biologicals. Retrieved January 2, 2026, from [Link]
-
445430-62-6|活性医药. (n.d.). Retrieved January 2, 2026, from [Link]
-
Meiqx | C11H11N5 | CID 62275. (n.d.). PubChem. Retrieved January 2, 2026, from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. [Link]
-
3.2 Determination of Chemical Formulas C H N. (n.d.). Retrieved January 2, 2026, from [Link]
-
Quinoxaline. (n.d.). Wikipedia. Retrieved January 2, 2026, from [Link]
-
HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works. (2025, November 18). YouTube. [Link]
-
(PDF) Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1,. (n.d.). ResearchGate. Retrieved January 2, 2026, from [Link]
-
Combustion and Elemental Analysis. (n.d.). University of Calgary. Retrieved January 2, 2026, from [Link]
-
99010-64-7 | Product Name : 1H-Imidazo[4,5-c]quinoline, 4-chloro-1-(2-methylpropyl). (n.d.). Pharmaffiliates. Retrieved January 2, 2026, from [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
How we can calculate the exact relative C,H,N,S of compound based on C,H, N,S data only?. (2014, August 2). ResearchGate. [Link]
-
Chapter 3. Chemical Formulas Part 4 - Determining a Molecular Formula from Elemental Analysis Data. (2020, August 8). YouTube. [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved January 2, 2026, from [Link]
-
EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1. (2020, September 15). Journal of Chemical Technology and Metallurgy. [Link]
-
Mass Spectrometry Fragmentation Part 1. (2015, February 19). YouTube. [Link]
-
Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. (n.d.). PubMed Central. Retrieved January 2, 2026, from [Link]
-
Fragmentation in Mass Spectrometry. (2023, June 2). YouTube. [Link]
-
Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved January 2, 2026, from [Link]
-
On the role of ”mental leaps” in small-molecule structure elucidation by NMR spectroscopy. (n.d.). arkat usa. Retrieved January 2, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. "Ultraviolet absorption spectra of quinoxaline and some of its derivati" by Fred Dale Huillet [scholarsarchive.byu.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. 4-chloro-1-ethyl-1,2-dihydroimidazo[1,2-a]quinoxaline CAS#: 1416374-08-7 [m.chemicalbook.com]
- 6. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies [sielc.com]
Application Notes and Protocols for the Chemical Probe 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Introduction: A Selective Modulator of the IKKβ Signaling Pathway
4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline is a potent and selective small molecule inhibitor of IκB kinase β (IKKβ), a critical enzyme in the canonical NF-κB signaling pathway. Due to its well-defined mechanism of action and high selectivity, this compound is an invaluable chemical probe for dissecting the roles of IKKβ in cellular processes, particularly in the context of inflammation, immunity, and oncology research.[1][2] Chemical probes like this compound are essential tools for target validation and for understanding complex biological systems, offering a complementary approach to genetic methods such as CRISPR or RNAi.[3][4][5]
The imidazo[1,2-a]quinoxaline scaffold has been identified in several kinase inhibitor discovery programs, highlighting its suitability for developing targeted molecular probes.[6][7] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a chemical probe for studying IKKβ function in biochemical and cell-based assays.
Key Characteristics of the Probe
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| Molecular Formula | C₁₃H₁₀ClN₃ | N/A |
| Molecular Weight | 243.70 g/mol | N/A |
| Target | IκB kinase β (IKKβ) | [1][2] |
| Potency (Biochemical) | IC₅₀ < 100 nM | [8] |
| Cellular Potency | EC₅₀ < 1 µM | [8] |
| Recommended Concentration | 0.1 - 1 µM for cell-based assays | [9] |
Mechanism of Action and Signaling Pathway
This compound functions as an ATP-competitive inhibitor of IKKβ. By binding to the kinase domain, it prevents the phosphorylation of IκBα, the inhibitory subunit of the NF-κB transcription factor complex. In unstimulated cells, NF-κB is sequestered in the cytoplasm by IκBα. Upon stimulation by various signals (e.g., TNFα, IL-1β), the IKK complex (containing IKKβ) is activated and phosphorylates IκBα. This phosphorylation event tags IκBα for ubiquitination and subsequent proteasomal degradation, liberating NF-κB to translocate to the nucleus and activate the transcription of target genes involved in inflammatory and survival responses. By inhibiting IKKβ, the probe prevents IκBα degradation, thus blocking NF-κB nuclear translocation and downstream gene expression.
Caption: IKKβ/NF-κB signaling pathway and the inhibitory action of the chemical probe.
Experimental Protocols
The following protocols are designed to validate the activity and selectivity of this compound and to use it effectively in cell-based experiments.
Protocol 1: In Vitro IKKβ Kinase Assay
This protocol confirms the direct inhibitory activity of the probe on purified IKKβ enzyme.
Materials:
-
Recombinant human IKKβ enzyme
-
IKKβ substrate (e.g., IκBα peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
This compound (stock solution in DMSO)
-
ADP-Glo™ Kinase Assay kit (or similar luminescence-based assay)
-
Microplate reader
Procedure:
-
Prepare a serial dilution of the chemical probe in DMSO. A typical starting range is 10 mM to 1 nM.
-
In a 96-well plate, add the kinase assay buffer.
-
Add the IKKβ enzyme to each well (except for the no-enzyme control).
-
Add the diluted chemical probe to the appropriate wells. Include a DMSO-only control.
-
Add the IKKβ substrate to all wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent according to the manufacturer's instructions.
-
Read the luminescence on a microplate reader.
-
Calculate the percent inhibition for each probe concentration and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Trustworthiness Check:
-
Positive Control: A known IKKβ inhibitor.
-
Negative Control: DMSO vehicle control.
-
Counter-Screen: Test the probe against a panel of other kinases to determine its selectivity.
Protocol 2: Cellular Target Engagement using Western Blot
This protocol demonstrates that the probe inhibits IKKβ activity within intact cells by measuring the phosphorylation of its direct downstream target, IκBα.
Materials:
-
HeLa or other suitable cell line
-
Complete cell culture medium
-
TNFα (Tumor Necrosis Factor-alpha)
-
This compound
-
Lysis buffer
-
Primary antibodies: anti-phospho-IκBα, anti-total-IκBα, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in a 6-well plate and grow to 80-90% confluency.
-
Pre-treat the cells with varying concentrations of the chemical probe (e.g., 0.1, 0.5, 1, 5 µM) for 1-2 hours. Include a DMSO vehicle control.
-
Stimulate the cells with TNFα (e.g., 10 ng/mL) for 15 minutes to activate the NF-κB pathway. Leave one well unstimulated as a negative control.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Probe the membrane with the primary antibodies, followed by the HRP-conjugated secondary antibody.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-IκBα signal to total IκBα and the loading control (β-actin).
Expected Outcome: The chemical probe should cause a dose-dependent decrease in TNFα-induced IκBα phosphorylation.
Caption: Workflow for cellular target engagement validation by Western Blot.
Protocol 3: NF-κB Reporter Assay
This functional assay measures the downstream consequence of IKKβ inhibition—the reduction in NF-κB transcriptional activity.
Materials:
-
Cells stably or transiently transfected with an NF-κB luciferase reporter construct.
-
Reagents and equipment from Protocol 2.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Seed the NF-κB reporter cell line in a 96-well plate.
-
Pre-treat the cells with a dilution series of the chemical probe for 1-2 hours.
-
Stimulate the cells with TNFα for 6-8 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Plot the luciferase activity against the probe concentration to determine the EC₅₀.
Self-Validation System:
-
Orthogonal Control: Use a structurally different, validated IKKβ inhibitor to confirm that the observed phenotype is target-specific.[4]
-
Negative Control Compound: If available, use a structurally similar but inactive analog of the probe to rule out off-target effects due to the chemical scaffold.[4]
Best Practices and Interpretation
-
Concentration is Key: Always use the lowest concentration of the probe that elicits the desired on-target effect to minimize the risk of off-target activities.[9] A concentration of 10-fold above the in-vitro IC₅₀ is a common starting point for cellular assays.
-
Mind the Vehicle: Ensure the final concentration of the DMSO vehicle is consistent across all samples and is non-toxic to the cells (typically ≤ 0.1%).
-
Validate in Your System: It is crucial to confirm target engagement in the specific cell line and under the conditions of your experiment.[9]
-
Complementary Approaches: Use the chemical probe in conjunction with genetic approaches (e.g., IKKβ knockout or knockdown cells) to strengthen the evidence for on-target effects.[3][8] A gold-standard experiment is to show that the probe has no effect in cells lacking the target protein.[10]
Conclusion
This compound is a powerful and selective chemical probe for investigating the biological functions of IKKβ. By following the detailed protocols and best practices outlined in this guide, researchers can confidently generate robust and reproducible data, contributing to a deeper understanding of the NF-κB signaling pathway in health and disease.
References
-
El-Gamal, M. I., et al. (2016). New IKK Inhibitors: Synthesis of New imidazo[1,2-a]quinoxaline Derivatives Using Microwave Assistance and Biological Evaluation as IKK Inhibitors. European Journal of Medicinal Chemistry, 115, 268-274. [Link]
-
Hillion, J., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1126-1135. [Link]
-
Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]
-
Chemical Probes Portal. Definitions, criteria and guidelines. Chemical Probes Portal. [Link]
-
Kumar, D., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(23), 7293. [Link]
-
Al-Ostath, A., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 762. [Link]
-
Alto Predict. (2020). Assay Validation Using Chemical Probes. Alto Predict. [Link]
-
Chemical Probes Portal. How to use chemical probes. Chemical Probes Portal. [Link]
-
Ren, P., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1757-1761. [Link]
-
Bunnage, M. E., Piatnitski Chekler, E. L., & Jones, L. H. (2013). Target validation using chemical probes. Nature Chemical Biology, 9(4), 195-199. [Link]
-
Universal Biologicals. This compound. Universal Biologicals. [Link]
-
Blagg, J., & Workman, P. (2017). Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology. Cancer Cell, 32(1), 9-25. [Link]
-
Müller, S., et al. (2020). The era of high-quality chemical probes. MedChemComm, 11(1), 22-34. [Link]
Sources
- 1. New IKK inhibitors: Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 5. Target validation using chemical probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to use chemical probes | Chemical Probes Portal [chemicalprobes.org]
- 10. Choose and Use Your Chemical Probe Wisely to Explore Cancer Biology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
improving solubility of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline for in vitro assays
Prepared by: Senior Application Scientist, Discovery & Development Solutions
Subject: Troubleshooting and Improving the Aqueous Solubility of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline for Reliable In Vitro Assays
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to address solubility challenges commonly encountered with this class of heterocyclic compounds. Our goal is to help you achieve accurate and reproducible results in your in vitro experiments by ensuring your test article remains in a monomeric, soluble state.
Introduction: The Solubility Challenge
The imidazo[1,2-a]quinoxaline scaffold, central to this compound, is a rigid, aromatic, and largely non-polar structure. Such characteristics often lead to high crystal lattice energy and low aqueous solubility, a phenomenon frequently observed in novel small molecule drug candidates. When a compound precipitates in an assay, its effective concentration is unknown and significantly lower than the nominal concentration, leading to inaccurate measurements of biological activity (e.g., IC50, EC50). This guide provides a systematic approach to overcoming this critical issue.
Frequently Asked Questions & Troubleshooting Guide
Q1: My compound precipitated immediately after I diluted my DMSO stock into aqueous assay buffer. What happened and how can I fix this?
Answer:
This is a classic and common problem known as "compound crashing." It occurs when a compound that is highly soluble in a neat organic solvent (like 100% DMSO) is rapidly diluted into an aqueous environment where its solubility is much lower. The organic solvent disperses, leaving the compound molecules to self-associate and precipitate out of the solution.
Causality: The core issue is the dramatic change in the dielectric constant of the solvent environment. Your compound is likely "DMSO-loving" (solvated by DMSO) but "water-hating" (hydrophobic). The key is to control the dilution process and/or modify the final aqueous environment to be more hospitable to the compound.
Troubleshooting Workflow:
-
Visual Confirmation: Always visually inspect your final solution against a light source and on a black background for any signs of Tyndall effect (light scattering), cloudiness, or visible particulates.
-
Reduce Final Concentration: The most straightforward first step is to test a lower final concentration of your compound. It's possible your current target concentration exceeds the maximum aqueous solubility under the given conditions.
-
Intermediate Dilution Step: Instead of a direct 1:1000 dilution (e.g., 1 µL of 10 mM stock into 1 mL buffer), perform a serial or intermediate dilution. Diluting the stock first into a 50:50 mix of DMSO:buffer and then further into the final buffer can sometimes prevent immediate precipitation.
-
Modify the Assay Buffer (if permissible): The next steps involve altering the composition of your final assay buffer to increase its solubilizing capacity. See the subsequent questions for detailed strategies.
Q2: What is the best starting approach to improve the solubility of this compound without significantly altering my assay conditions?
Answer:
The most widely accepted and least disruptive initial approach is the judicious use of co-solvents or pH modification. The choice depends on the specific tolerances of your assay (e.g., cell-based vs. biochemical).
Strategy 1: Co-Solvent Optimization
While you are already using DMSO for your stock, maintaining a low percentage in the final assay medium can significantly boost compound solubility.
-
Principle: Co-solvents like DMSO, ethanol, or polyethylene glycol (PEG 400) work by reducing the overall polarity of the aqueous medium, making it a more favorable environment for hydrophobic compounds.
-
Protocol:
-
Determine the maximum tolerable percentage of co-solvent for your assay. For most cell-based assays, this is typically ≤0.5% DMSO to avoid cytotoxicity. Biochemical assays might tolerate up to 5%.
-
Prepare your compound stock solution at a higher concentration in 100% DMSO (e.g., 20-50 mM).
-
When preparing your working solution, ensure the final concentration of DMSO does not exceed the predetermined tolerance limit.
-
Table 1: Common Co-Solvents for In Vitro Assays
| Co-Solvent | Typical Max Assay Conc. (Cell-based) | Typical Max Assay Conc. (Biochemical) | Key Advantages | Key Disadvantages |
| DMSO | 0.1 - 0.5% | 1 - 5% | Excellent solubilizing power for many compounds. | Can be toxic to cells at >0.5%; may interfere with some enzymes. |
| Ethanol | 0.1 - 1% | 1 - 10% | Volatile and can be easily removed; less toxic than DMSO for some cell lines. | Can denature proteins at higher concentrations. |
| PEG 400 | 0.5 - 2% | Up to 10% | Low toxicity; good for compounds prone to precipitation. | Viscous; can interfere with assays involving light detection. |
Strategy 2: pH Modification
-
Principle: The imidazo[1,2-a]quinoxaline core contains basic nitrogen atoms. By lowering the pH of the buffer, these nitrogens can become protonated, creating a positively charged and significantly more water-soluble cation. To be effective, the buffer pH should be at least 1-2 units below the compound's pKa (the pH at which 50% of the molecules are ionized). The pKa of related imidazo-based heterocycles often falls in the 4.0-6.0 range.
-
Protocol:
-
pKa Estimation: Use computational tools (e.g., MarvinSketch, Chemicalize) to predict the pKa of the basic nitrogens in your molecule.
-
Buffer Selection: If your assay can tolerate it, switch to a buffer system with a lower pH (e.g., citrate buffer at pH 5.0 or acetate buffer at pH 4.5).
-
Validation: Prepare the compound in the acidified buffer and observe for improved solubility. Crucially, run a "buffer only" control in your assay to ensure the pH change itself does not affect the biological system.
-
Q3: I am limited to a very low percentage of organic solvent (<0.1% DMSO), and I cannot change the pH. What are my other options?
Answer:
When traditional methods are not viable, you must turn to more advanced formulation strategies using excipients. Cyclodextrins are an excellent and widely used choice for in vitro applications.
Mechanism: Encapsulation with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior pocket. Your lipophilic compound, this compound, can partition into this non-polar pocket, forming an inclusion complex. This complex has a water-soluble exterior, effectively "cloaking" the poorly soluble drug and allowing it to dissolve in aqueous media.
Recommended Cyclodextrin: SBE-β-CD (Captisol®)
For in vitro use, chemically modified cyclodextrins are preferred over parent cyclodextrins due to their significantly higher solubility and lower toxicity. Sulfobutylether-β-cyclodextrin (SBE-β-CD) is a top choice.
Step-by-Step Protocol for Cyclodextrin Formulation:
-
Prepare Cyclodextrin Stock: Make a 10-20% (w/v) stock solution of SBE-β-CD in your assay buffer. Gentle heating (40-50°C) and vortexing can aid dissolution. Let it cool to room temperature.
-
Compound Addition: Add your compound (either as a dry powder or from a concentrated DMSO stock) directly to the SBE-β-CD solution to achieve the desired final concentration.
-
Complexation: Mix the solution thoroughly. Sonication in a bath sonicator for 15-30 minutes or overnight shaking at room temperature is often required to ensure efficient formation of the inclusion complex.
-
Filtration (Optional but Recommended): To ensure you have a truly solubilized solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles or aggregates.
-
Assay & Control: Use the clear filtrate in your assay. Crucially, you must run a parallel control with just the SBE-β-CD solution at the same concentration to ensure the cyclodextrin itself does not interfere with your assay.
Decision-Making Workflow for Solubilization
The following diagram outlines a logical progression for troubleshooting solubility issues with your compound.
Caption: A decision tree for selecting a solubility enhancement strategy.
Self-Validation: How do I know my compound is truly dissolved?
Trustworthiness in experimental science requires self-validation. Simply appearing clear to the naked eye is not sufficient proof of solubility. Molecules can form sub-micron amorphous aggregates that are invisible but not biologically active, leading to artifacts.
Recommended Validation Protocol: Kinetic Solubility Assay
A simplified kinetic solubility assay can be performed to check the stability of your formulation over time.
-
Preparation: Prepare your compound in the chosen vehicle (e.g., buffer + 0.5% DMSO, or buffer + 5% SBE-β-CD) at the highest intended assay concentration.
-
Incubation: Incubate the solution under your assay conditions (e.g., 37°C for 2 hours).
-
Centrifugation/Filtration: Centrifuge the sample at high speed (e.g., 14,000 rpm for 30 minutes) or filter through a multi-well filter plate (e.g., Millipore Multiscreen® Solubility Filter Plate).
-
Quantification: Measure the concentration of the compound in the clear supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Analysis: Compare the measured concentration to the initial nominal concentration. A recovery of >95% indicates that the compound remained soluble under the assay conditions.
This validation step provides confidence that the concentration of compound your biological system is exposed to is both accurate and consistent.
References
-
Title: Captisol® (Sulfobutyl Ether Beta-Cyclodextrin, SBE-β-CD) Source: Ligand Pharmaceuticals URL: [Link]
Technical Support Center: Stability of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Guide Overview: This technical guide provides in-depth information, troubleshooting advice, and best practices for researchers working with 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline. As specific stability data for this novel compound is not publicly available, this document synthesizes established principles of medicinal chemistry and compound management to address potential stability challenges in Dimethyl Sulfoxide (DMSO) and aqueous cell culture media. The guidance herein is designed to empower researchers to proactively validate compound integrity and ensure the reliability and reproducibility of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
The primary stability concern for this molecule arises from the chloro-substituent at the 4-position of the imidazo[1,2-a]quinoxaline scaffold. Halogenated heterocyclic compounds, particularly those with electron-withdrawing nitrogen atoms in the ring system, can be susceptible to nucleophilic aromatic substitution (SNAr).[1][2][3]
Key Points:
-
In DMSO: While generally a stable solvent, DMSO is hygroscopic and can absorb atmospheric water.[4] This water, along with potential DMSO degradation products, can act as a weak nucleophile over long-term storage, potentially leading to hydrolysis of the chloro group.
-
In Cell Culture Media: This aqueous, buffered environment (pH ~7.4, 37°C) contains a variety of potent nucleophiles that can react with the compound. These include water, amino acids (e.g., cysteine, histidine), and other components present in serum and basal media.[5][6] This reactivity can lead to the formation of adducts and degradation, reducing the concentration of the active parent compound.[7]
Q2: My biological results are inconsistent. Could my compound be degrading in the DMSO stock solution?
Yes, inconsistent results are a classic hallmark of compound instability. Degradation in your DMSO stock solution is a plausible cause.
Troubleshooting Steps:
-
Storage Conditions: Ensure your DMSO stock is stored correctly. For long-term storage, aliquots should be kept at -20°C or -80°C in tightly sealed vials to minimize exposure to moisture and light.[8][9]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles can introduce atmospheric moisture into the DMSO stock, accelerating degradation.[10][11] It is a highly recommended best practice to create small, single-use aliquots from your primary stock to avoid this issue.[7]
-
Age of Stock: Even under ideal conditions, compounds can degrade over time.[4] If the stock is more than a few months old, its integrity should be re-verified. A study on long-term storage showed that after 20 years at -20°C in DMSO, approximately 15% of compounds in a library had degraded.[4]
-
Chemical Analysis: The most definitive way to check for degradation is to analyze an aliquot of your stock solution using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12] Compare the purity profile to a freshly prepared sample or the original analysis data.
Q3: How long can I expect this compound to be stable in cell culture media during an experiment?
The stability in media is highly dependent on the specific media composition (especially the presence and concentration of fetal bovine serum) and incubation conditions. It is unlikely to be stable for extended periods (e.g., >24-48 hours) at 37°C without some degree of degradation.
Expert Insight:
-
Chemical Degradation: The compound can degrade chemically via reactions with media components.
-
Metabolic Instability: Cells themselves may metabolize the compound, converting it into inactive forms.[7]
-
Non-specific Binding: The compound may adsorb to plasticware or bind to serum proteins, reducing its bioavailable concentration without actual degradation.[7]
To ensure accurate results in multi-day experiments, you should either perform a stability study (see Protocol 1) or consider replacing the media with freshly added compound at regular intervals (e.g., every 24 hours).[13]
Troubleshooting Guide: Loss of Potency & Irreproducible Data
If you are experiencing a gradual or sudden loss of your compound's biological effect, use this guide to diagnose the potential cause.
| Symptom | Potential Cause | Recommended Action |
| High variability between experiments. | Stock Solution Instability. | Prepare fresh DMSO stock solutions. Aliquot into single-use volumes to prevent freeze-thaw cycles.[7] Re-confirm stock concentration and purity via HPLC/LC-MS. |
| Effect diminishes over a multi-day assay. | Degradation in Cell Media. | The compound is likely unstable at 37°C in the media. Solution: Perform a time-course stability study in your specific cell-free media (see Protocol 1).[7][13] Consider more frequent media changes with freshly added compound. |
| Lower-than-expected potency. | Binding to Serum/Plastic. | The effective concentration is lower than the nominal concentration. Solution: Test for non-specific binding by incubating the compound in media without cells and measuring its concentration over time.[7] Consider using low-binding plates or reducing serum concentration if your cell line permits. |
| Complete loss of activity. | Incorrect Storage or Handling. | The compound may have significantly degraded. Solution: Review all handling and storage procedures against best practices.[14][15] Use a new, unopened vial of the compound to prepare a fresh stock and repeat the key experiment. |
Visualizing Potential Instability
The primary hypothesized pathway for degradation is the nucleophilic substitution of the chlorine atom by a nucleophile (Nu⁻) present in the experimental environment, such as water or a thiol group from an amino acid like cysteine.
Caption: Hypothesized degradation of the compound via SNAr.
Experimental Protocols
Protocol 1: Assessing Compound Stability in Cell Culture Medium
This protocol uses LC-MS to quantify the concentration of the parent compound over time when incubated in cell-free culture medium.
Workflow Diagram:
Sources
- 1. 2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade - Arabian Journal of Chemistry [arabjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. globalresearchchem.com [globalresearchchem.com]
- 9. apolloscientific.co.uk [apolloscientific.co.uk]
- 10. reddit.com [reddit.com]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. enamine.net [enamine.net]
- 13. researchgate.net [researchgate.net]
- 14. maxedoutcompounds.com [maxedoutcompounds.com]
- 15. Safety First: Best Practices for Handling Research Chemicals - Omega Chemicals [omegachems.site]
Technical Support Center: 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline Experiments
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. The protocols and insights provided herein are synthesized from established literature and field-proven expertise to ensure scientific integrity and practical utility.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the properties, handling, and applications of this compound.
Q1: What are the primary applications of this compound?
A1: this compound belongs to the imidazo[1,2-a]quinoxaline class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry due to its diverse biological activities. Derivatives have been investigated as anticancer agents, kinase inhibitors, and for other therapeutic applications.[1][2] The chloro-substituent at the 4-position serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of analogues for structure-activity relationship (SAR) studies.
Q2: What are the key safety precautions for handling this compound?
Q3: What are the expected solubility properties of this compound?
A3: The solubility of this compound is expected to be poor in aqueous solutions. The presence of the dimethyl-substituted quinoxaline core contributes to its lipophilicity. It is likely to be soluble in common organic solvents such as dichloromethane (DCM), chloroform, and dimethylformamide (DMF), and sparingly soluble in alcohols like methanol and ethanol.[4] Researchers have noted that some quinoxaline derivatives can be challenging to dissolve in common solvents, which may necessitate the use of co-solvents or heating.[4]
II. Troubleshooting Guide: Synthesis and Purification
This section provides a detailed, question-and-answer-based guide to troubleshoot common issues encountered during the synthesis and purification of this compound.
Synthesis Workflow Overview
The synthesis of this compound typically involves a multi-step process. A plausible synthetic route is the cyclization of a substituted o-phenylenediamine followed by chlorination. The following diagram illustrates a general workflow.
Caption: General synthetic workflow for this compound.
Q4: My synthesis of the imidazo[1,2-a]quinoxalin-4-one intermediate is resulting in a low yield. What are the common causes?
A4: Low yields in the formation of the imidazo[1,2-a]quinoxalin-4-one intermediate are a frequent challenge in heterocyclic synthesis.[5] Several factors can contribute to this issue:
-
Suboptimal Reaction Conditions: The condensation reaction is sensitive to temperature, reaction time, and the choice of solvent and catalyst.[6] It is crucial to carefully control these parameters. An incomplete reaction may be due to insufficient heating or a short reaction time. Conversely, prolonged heating at high temperatures can lead to degradation of the starting materials or the product.[5]
-
Purity of Starting Materials: Impurities in the o-phenylenediamine or the α-haloketone can lead to the formation of undesired side products, consuming the reactants and lowering the yield of the desired product.[5] Ensure the purity of your starting materials before commencing the reaction.
-
Atmospheric Moisture: The reaction may be sensitive to moisture. It is advisable to use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[5]
Troubleshooting Steps:
-
Optimize Reaction Conditions: Conduct small-scale trial reactions to screen different solvents (e.g., ethanol, DMF, acetic acid), temperatures, and reaction times. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the optimal conditions.
-
Verify Reagent Purity: Characterize your starting materials using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or melting point analysis to confirm their identity and purity.
-
Ensure Anhydrous Conditions: Dry your solvents using appropriate methods (e.g., distillation over a drying agent) and use oven-dried glassware.
Q5: I am observing the formation of multiple products during the cyclization step. How can I improve the selectivity?
A5: The formation of multiple products, often isomers, can occur, especially with unsymmetrically substituted starting materials.[7]
-
Regioselectivity Issues: If you are using an unsymmetrical diamine, the two amino groups may have different reactivities, leading to the formation of regioisomers. The choice of catalyst and reaction conditions can influence this selectivity.
-
Side Reactions: Undesired side reactions can compete with the main cyclization pathway. For instance, self-condensation of the α-haloketone can occur.
Troubleshooting Steps:
-
Control Reaction Temperature: Running the reaction at a lower temperature may favor the formation of the thermodynamically more stable product.
-
Choice of Catalyst: Experiment with different acid or base catalysts to see if they can direct the reaction towards the desired isomer. In some cases, a metal-free synthesis approach might offer better selectivity.[8]
-
Purification Strategy: If the formation of isomers cannot be completely avoided, a robust purification method, such as column chromatography with a carefully selected eluent system, will be necessary to separate the desired product.
Chlorination Step
Q6: The chlorination of the imidazo[1,2-a]quinoxalin-4-one intermediate is incomplete or results in decomposition. What should I do?
A6: The chlorination step, typically performed with phosphorus oxychloride (POCl₃), can be aggressive and requires careful control.
-
Incomplete Reaction: Insufficient heating or a short reaction time can lead to an incomplete conversion of the starting material.
-
Product Decomposition: The imidazo[1,2-a]quinoxaline ring system can be sensitive to the harsh conditions of the chlorination reaction, leading to charring or the formation of intractable tars.
Troubleshooting Steps:
-
Temperature and Time Control: Carefully control the reaction temperature. A gradual increase in temperature might be beneficial. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating.
-
Use of a Co-solvent: In some cases, the addition of a high-boiling inert solvent can help to moderate the reaction and improve the solubility of the starting material.
-
Work-up Procedure: The work-up of the reaction is critical. The reaction mixture is typically quenched by pouring it slowly onto crushed ice with vigorous stirring. This should be done in a fume hood due to the evolution of HCl gas. The pH should then be carefully neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product.
Purification of the Final Product
Q7: I am facing difficulties in purifying the crude this compound. What are the best practices?
A7: Purification of halogenated heterocyclic compounds can be challenging due to their potentially low solubility and the presence of closely related impurities.
-
Poor Solubility: The product may have limited solubility in common chromatography solvents, making purification by column chromatography difficult.[4]
-
Co-eluting Impurities: Side products from the chlorination step may have similar polarities to the desired product, leading to co-elution during chromatography.
Troubleshooting Steps:
-
Solvent Screening for Chromatography: Perform small-scale solubility tests to find a suitable solvent system for column chromatography. A mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is a good starting point. A gradual increase in the polarity of the eluent (gradient elution) is often more effective than isocratic elution.
-
Recrystallization: If a suitable solvent for recrystallization can be found, this can be a highly effective method for purification. Experiment with different solvents and solvent mixtures.
-
Alternative Purification Techniques: If column chromatography and recrystallization are not effective, consider other techniques such as preparative TLC or flash chromatography.
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Recommended Solvents | Rationale |
| Column Chromatography | Hexane/Ethyl Acetate gradient | Good for separating compounds with moderate polarity differences. |
| Dichloromethane/Methanol gradient | Suitable for more polar compounds. | |
| Recrystallization | Ethanol/Water | A common choice for many organic compounds. |
| Toluene or Xylene | For less polar compounds. |
III. Troubleshooting Guide: Characterization
This section provides guidance on overcoming common challenges during the characterization of this compound.
Q8: The NMR spectrum of my product is complex and difficult to interpret. What are the expected chemical shifts?
A8: The NMR spectrum of a heteroaromatic compound like this compound can be complex due to the presence of multiple aromatic protons and the influence of the nitrogen atoms and substituents. While specific data for this exact compound is not available, we can predict the expected regions for the proton and carbon signals based on related structures.[9][10]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges
| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |
| Aromatic Protons | 7.0 - 8.5 | 110 - 150 | The exact shifts will depend on the electronic environment. |
| Methyl Protons (C1-CH₃) | 2.5 - 3.0 | 15 - 25 | Typically appear as a singlet. |
| Methyl Protons (C8-CH₃) | 2.4 - 2.8 | 15 - 25 | Typically appear as a singlet. |
| Quaternary Carbons | - | 130 - 160 | Includes C4-Cl, C5a, C9a, and C1. |
Troubleshooting Steps for NMR Analysis:
-
Use a High-Field NMR Spectrometer: A higher field strength will provide better resolution and help to resolve overlapping signals.
-
2D NMR Experiments: Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) to identify proton-proton couplings and HSQC (Heteronuclear Single Quantum Coherence) or HMBC (Heteronuclear Multiple Bond Correlation) to correlate proton and carbon signals.
-
Comparison with Analogues: Compare the spectrum with published data for structurally similar imidazo[1,2-a]quinoxalines to aid in the assignment of signals.
Q9: I am unable to obtain a clear mass spectrum for my compound. What could be the issue?
A9: Obtaining a clean mass spectrum can sometimes be challenging.
-
Ionization Method: The choice of ionization technique is crucial. Electrospray ionization (ESI) is often suitable for nitrogen-containing heterocyclic compounds as they can be readily protonated.
-
Sample Purity: Impurities in the sample can suppress the signal of the desired compound or lead to a complex spectrum.
Troubleshooting Steps:
-
Try Different Ionization Techniques: If ESI is not providing a good signal, consider other techniques such as Atmospheric Pressure Chemical Ionization (APCI) or Matrix-Assisted Laser Desorption/Ionization (MALDI).
-
Ensure Sample Purity: Purify the sample as much as possible before analysis. Even trace impurities can interfere with the mass spectrum.
-
High-Resolution Mass Spectrometry (HRMS): Use HRMS to obtain an accurate mass measurement, which can help to confirm the elemental composition of your product.
Decision-Making Workflow for Troubleshooting
The following diagram provides a logical workflow for troubleshooting common experimental issues.
Caption: A decision-making workflow for troubleshooting experiments with this compound.
IV. References
-
LookChem. "Cas 26941-20-8,Quinoxaline, 2,5-dimethyl". LookChem, N.D. [Link]
-
ResearchGate. "Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines | Request PDF". ResearchGate, N.D. [Link]
-
Science topic. "58 questions with answers in HETEROCYCLIC COMPOUNDS SYNTHESIS". Science topic, N.D. [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. "Synthesis of Heterocyclic Compounds". IJIRSET, vol. 8, no. 6, 2019. [Link]
-
Heterocyclic Letters. "synthesis and biological activity studies of quinoxaline derivatives". Heterocyclic Letters, N.D. [Link]
-
PubMed. "New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma". PubMed, 2009. [Link]
-
Pharmacophore. "heterocyclic-chemistry-of-quinoxaline-and-potential-activities-of-quinoxaline-derivatives-a-review.pdf". Pharmacophore, N.D. [Link]
-
PubMed Central. "Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents". PubMed Central, N.D. [Link]
-
T. K. Ghosh & M. K. Jana. "Heterocyclic Compounds". N.D.[Link]
-
Semantic Scholar. "Condensation Reactions of Methyl Derivatives of Quinoxaline-1,4-Dioxide with 4,4'-Biphenyl Carboxaldehyde". Semantic Scholar, N.D. [Link]
-
Beilstein Journals. "Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof". Beilstein Journals, N.D. [Link]
-
National Institutes of Health. "Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells". National Institutes of Health, N.D. [Link]
-
Arabian Journal of Chemistry. "2,3-Dichloroquinoxaline as a versatile building block for heteroaromatic nucleophilic substitution: A review of the last decade". Arabian Journal of Chemistry, N.D. [Link]
-
ResearchGate. "Two-step synthesis of imidazo[1,2-a]quinoxalines in metal-free condition". ResearchGate, N.D. [Link]
-
Taylor & Francis Online. "Recent Advances in the Synthesis of Quinoxalines. A Mini Review". Taylor & Francis Online, 2024. [Link]
-
MDPI. "Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines". MDPI, 2023. [Link]
-
National Institutes of Health. "Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents". National Institutes of Health, N.D. [Link]
-
PubMed. "Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action". PubMed, 2021. [Link]
-
Wikipedia. "Quinoxaline". Wikipedia, N.D. [Link]
-
Journal of Chemical Technology and Metallurgy. "EXPERIMENTAL AND DFT STUDY ON THE SPECTROSCOPIC (FT-IR, UV-VIS, NMR) AND NLO PROPERTIES OF 1,4-DIALLYL-6-CHLOROQUINOXALINE-2,3(1". Journal of Chemical Technology and Metallurgy, N.D. [Link]
-
PubMed. "Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-)". PubMed, N.D. [Link]
-
University of Liverpool. "Heterocyclic Chemistry - TUTORIAL PROBLEMS". University of Liverpool, N.D. [Link]
-
PubMed. "Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi". PubMed, 2024. [Link]
-
PubMed. "Isolation and identification of a new mutagen, 2-amino-4-hydroxy-methyl-3,8-dimethylimidazo[4,5-f]quinoxaline (4-CH2OH-8-MeIQx), from beef extract". PubMed, 1994. [Link]
-
PubMed Central. "Recent advances in the transition-metal-free synthesis of quinoxalines". PubMed Central, N.D. [Link]
-
RSC Publishing. "Synthesis of benzo[11][12]imidazo[1,2-a]quinoxalines by I2-mediated sp3 C–H amination". RSC Publishing, N.D. [Link]
-
ResearchGate. "(PDF) Molecular Structure, Electronic Properties, Spectroscopic Investigation (IR, NMR, and UV/Visible), Solvent Effect, NLO, Physicochemical Properties, ADMET Prediction and Molecular Docking Study of Novel 2, 3-bis [(1-methyl-1H-imidazole-2-yl) thio] Quinoxaline: An AM1,". ResearchGate, N.D. [Link]
-
PubMed Central. "Concerted Nucleophilic Aromatic Substitutions". PubMed Central, N.D. [Link]
-
PubMed Central. "New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies". PubMed Central, N.D. [Link]
-
MDPI. "Effect of the Chloro-Substitution on Electrochemical and Optical Properties of New Carbazole Dyes". MDPI, N.D. [Link]
-
National Center for Biotechnology Information. "MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE)". National Center for Biotechnology Information, N.D. [Link]
-
Chemistry LibreTexts. "8.3: Factors affecting rate of nucleophilic substitution reactions". Chemistry LibreTexts, 2020. [Link]
-
PubMed. "4-Substituted anilino imidazo[1,2-a] and triazolo[4,3-a]quinoxalines. Synthesis and evaluation of in vitro biological activity". PubMed, N.D. [Link]
-
MDPI. "Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides". MDPI, N.D. [Link]
-
Aurigene Pharmaceutical Services. "A simple and efficient synthesis of imidazoquinoxalines and spiroquinoxalinones via pictect-spengler reaction". Aurigene Pharmaceutical Services, 2021. [Link]
-
RSC Publishing. "Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens". RSC Publishing, 2024. [Link]
Sources
- 1. BJOC - Scope of tetrazolo[1,5-a]quinoxalines in CuAAC reactions for the synthesis of triazoloquinoxalines, imidazoloquinoxalines, and rhenium complexes thereof [beilstein-journals.org]
- 2. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. mtieat.org [mtieat.org]
- 7. benchchem.com [benchchem.com]
- 8. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. heteroletters.org [heteroletters.org]
- 10. New quinoxaline compounds as DPP-4 inhibitors and hypoglycemics: design, synthesis, computational and bio-distribution studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijirset.com [ijirset.com]
optimizing concentration of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline for cell-based assays
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on optimizing the use of this compound in cell-based assays.
A Note on this Specific Compound: Publicly available data on the precise mechanism of action and cellular targets of this compound are limited. However, the core scaffold, imidazo[1,2-a]quinoxaline , is a well-documented "privileged structure" in medicinal chemistry, known to exhibit a wide range of biological activities. Derivatives have shown potent anti-cancer, kinase inhibitory, and antimicrobial effects[1][2][3]. This guide synthesizes field-proven insights with data from related imidazo[1,2-a]quinoxaline analogs to provide a robust framework for your experimental design and troubleshooting.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions you may have before starting your experiments.
Q1: What is the potential mechanism of action for this class of compounds?
A1: While the exact target of this compound is not definitively established, the imidazo[1,2-a]quinoxaline scaffold is frequently associated with the inhibition of protein kinases.[4] Various analogs have been identified as inhibitors of key signaling kinases such as I-kappa B Kinase (IKK), Epidermal Growth Factor Receptor (EGFR), and Phosphoinositide 3-kinase (PI3K).[4][5][6] Additionally, some derivatives have been shown to act as antitubulin agents, disrupting microtubule formation and inducing cell cycle arrest.[7] Therefore, it is reasonable to hypothesize that this compound may function as a kinase inhibitor or interfere with cytoskeletal dynamics.
Q2: What is the best solvent for preparing stock solutions?
A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of most imidazo[1,2-a]quinoxaline derivatives. These compounds often exhibit poor aqueous solubility.[8] We recommend preparing a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. Store this stock solution in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q3: What starting concentration range should I use for my initial dose-response experiment?
A3: Based on published data for analogous compounds that show cytotoxic effects on cancer cell lines, a broad concentration range is recommended for initial screening.[9][10] A sensible starting point would be a 7-point log-fold or half-log-fold dilution series spanning from 10 nM to 100 µM. This wide range increases the probability of identifying the active concentration window for your specific cell line and assay.
Q4: How can I be sure the observed cellular effect is due to on-target activity?
A4: This is a critical aspect of validating any small molecule inhibitor. A multi-faceted approach is necessary:
-
Dose-Response Relationship: A clear, sigmoidal relationship between the compound concentration and the biological effect suggests a specific interaction.
-
Use of Controls: Include a structurally related but inactive analog if available.
-
Target Engagement Assays: If a target is hypothesized (e.g., a specific kinase), directly measure compound binding in cells using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Downstream Pathway Analysis: Use methods like Western blotting to confirm that the compound inhibits the phosphorylation of known downstream substrates of the hypothesized target kinase.
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during cell-based assays with small molecule inhibitors.
Issue 1: I am not observing any effect of the compound in my assay.
| Potential Cause | Troubleshooting Steps & Explanation |
| Poor Compound Solubility | Problem: The compound may be precipitating out of your aqueous culture medium, drastically lowering its effective concentration. Solution: Visually inspect your working solutions for precipitates. Ensure the final DMSO concentration in your assay does not exceed a non-toxic level (typically <0.5%). Perform a solubility test by preparing the highest concentration of the compound in your final assay medium and incubating it under assay conditions for a few hours. Check for precipitation against a dark background. |
| Compound Degradation | Problem: The compound may be unstable in your stock solution or assay medium. Solution: Always use freshly prepared dilutions from a properly stored, single-use aliquot of the DMSO stock. Avoid repeated freeze-thaw cycles. |
| Incorrect Assay Window | Problem: The incubation time may be too short to observe a biological effect. Solution: Perform a time-course experiment. Measure the endpoint at multiple time points (e.g., 24, 48, and 72 hours) to determine the optimal incubation duration. |
| Cell-Specific Insensitivity | Problem: The target of the compound may not be expressed or may not be critical for the phenotype being measured in your specific cell line. Solution: Confirm the expression of the hypothesized target protein (if any) in your cell line via Western blot or qPCR. Consider testing the compound in a different, potentially more sensitive, cell line. |
Issue 2: I am observing significant cell death at concentrations where I expect specific inhibition.
| Potential Cause | Troubleshooting Steps & Explanation |
| General Cytotoxicity vs. Targeted Effect | Problem: It is crucial to distinguish between a specific, on-target anti-proliferative effect and non-specific cytotoxicity. Solution: Determine the cytotoxic threshold independently. Run a standard cytotoxicity assay (e.g., LDH release) or a cell viability assay (e.g., CellTiter-Glo®, MTT) in parallel with your functional assay.[11] This will allow you to define a "therapeutic window"—a concentration range that produces the desired functional effect without causing widespread, non-specific cell death. |
| Solvent Toxicity | Problem: High concentrations of the vehicle (e.g., DMSO) can be toxic to cells. Solution: Ensure your vehicle control (cells treated with the same final concentration of DMSO as your highest compound dose) shows no significant loss of viability compared to untreated cells. Keep the final DMSO concentration below 0.5%, and ideally below 0.1%. |
Issue 3: My results (e.g., IC50 values) are inconsistent between experiments.
| Potential Cause | Troubleshooting Steps & Explanation |
| Inconsistent Cell Culture Conditions | Problem: Variations in cell health, passage number, and seeding density are major sources of experimental variability. Solution: Use cells within a defined, low-passage number range. Always perform a cell count before plating to ensure consistent seeding density. Do not allow cells to become over-confluent in stock flasks, as this can alter their physiology and response to treatment. |
| Reagent Variability | Problem: Inconsistent preparation of compound dilutions or assay reagents can lead to significant errors. Solution: Prepare a master mix of the compound dilution series to add to replicate wells, rather than performing individual dilutions in each well. Use calibrated pipettes and ensure all reagents are within their expiration dates. |
Part 3: Protocols & Workflows
Protocol 1: Determining the Optimal Concentration Range
This protocol outlines a systematic approach to identify the effective concentration of this compound for your specific cell-based assay. It involves three key stages: an initial dose-response curve, a cytotoxicity assessment, and a functional assay.
Workflow Diagram: Concentration Optimization
Caption: Workflow for optimizing compound concentration.
Step-by-Step Methodology:
-
Phase 1: Broad Dose-Response Scoping
-
Objective: To determine the half-maximal inhibitory concentration (IC50) for cell viability/proliferation.
-
Procedure:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Create a serial dilution series in your cell culture medium. For a top concentration of 100 µM, this would involve a 1:100 dilution of the stock (final DMSO: 1%). Subsequent dilutions should be made in medium containing the same final DMSO concentration.
-
Seed your cells of interest into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Replace the medium with the medium containing the compound dilutions. Include wells with vehicle (DMSO) control and untreated controls.
-
Incubate for a relevant duration (e.g., 48 or 72 hours).
-
Measure cell viability using a suitable assay (e.g., MTT, MTS, or a resazurin-based assay like CellTiter-Blue®).
-
Plot the results as percent viability versus log[concentration] and fit a four-parameter non-linear regression curve to calculate the IC50 value.
-
-
-
Phase 2: Cytotoxicity Assessment
-
Objective: To determine the concentration at which the compound causes direct cell lysis (necrosis), as opposed to inhibiting proliferation.
-
Procedure:
-
Set up an identical experiment to Phase 1 in terms of cell seeding and compound concentrations.
-
At the end of the incubation period, measure the release of lactate dehydrogenase (LDH) from the cells into the culture medium using a commercially available kit.[6] LDH is a cytosolic enzyme that is released upon loss of membrane integrity.
-
Calculate the half-maximal cytotoxic concentration (LC50). This is typically a much higher value than the IC50 from a viability assay.
-
-
-
Phase 3: Functional Assay Validation
-
Objective: To confirm that the compound has the desired effect on its molecular target or pathway at non-cytotoxic concentrations.
-
Procedure:
-
Based on the data from Phases 1 and 2, select a minimum of three concentrations for your functional assay:
-
A concentration around the IC50 value.
-
A concentration approximately 5-10 fold above the IC50 (but well below the LC50).
-
A concentration below the IC50 that gives a partial effect.
-
-
Perform your specific functional assay. For example, if you hypothesize the compound is an IKK inhibitor, you might stimulate cells with TNF-α and measure the phosphorylation of IκBα via Western blot.
-
The results should demonstrate a dose-dependent effect on the functional readout that correlates with the anti-proliferative activity observed in Phase 1.
-
-
Hypothetical Signaling Pathway: Kinase Inhibition
Given the prevalence of kinase inhibition within the imidazo[1,2-a]quinoxaline family, the following diagram illustrates a hypothetical mechanism of action where the compound inhibits a key signaling kinase, leading to an anti-proliferative effect.
Caption: Hypothetical kinase inhibition pathway.
References
-
Masquefa, C., et al. (2016). New IKK Inhibitors: Synthesis of New imidazo[1,2-a]quinoxaline Derivatives Using Microwave Assistance and Biological Evaluation as IKK Inhibitors. European Journal of Medicinal Chemistry, 115, 268-74. Available from: [Link]
-
Bénédetti, H., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113098. Available from: [Link]
-
Gomaa, A. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2993. Available from: [Link]
-
Deleuze-Masquefa, C., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-11. Available from: [Link]
-
Zghaib, J., et al. (2017). Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors. European Journal of Medicinal Chemistry, 138, 1136-1146. Available from: [Link]
-
Ahmad, I., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(21), 6432. Available from: [Link]
-
Zghaib, J., et al. (2018). Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987. Available from: [Link]
-
Ahmad, I., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Pharmaceuticals, 16(1), 107. Available from: [Link]
-
Norman, M. R., et al. (2012). Imidazo[1,2-a]pyrazines as novel PI3K inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(5), 1798-802. Available from: [Link]
-
Yan, L., et al. (2007). An efficient synthesis of quinoxaline derivatives from 4-chloro-4-deoxy-alpha-D-galactose and their cytotoxic activities. Bioorganic & Medicinal Chemistry Letters, 17(3), 609-12. Available from: [Link]
-
Sharma, A., et al. (2020). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Current Organic Synthesis, 17(7), 505-523. Available from: [Link]
-
Moore, S. (2014). Quinoxalines with biological activity. RSC Medicinal Chemistry Blog. Available from: [Link]
-
Universal Biologicals. This compound. Available from: [Link]
-
Zghaib, J., et al. (2018). Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. National Institutes of Health. Available from: [Link]
-
Ben-zido, Z., et al. (2021). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 26(16), 4786. Available from: [Link]
-
Orlewska, C., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry, 67, 194-204. Available from: [Link]
-
Chen, Y.-L., et al. (2024). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC Advances, 14, 11210-11218. Available from: [Link]
-
Semelková, L., et al. (2020). Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides. Molecules, 25(18), 4259. Available from: [Link]
-
Zhang, Y., et al. (2024). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Molecular Diversity, 28(5), 3153-3163. Available from: [Link]
Sources
- 1. Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. blogs.rsc.org [blogs.rsc.org]
- 3. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New IKK inhibitors: Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Imidazo[1,2-a]pyrazines as novel PI3K inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Cytotoxicity of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Welcome to the technical support center for researchers utilizing 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline and related compounds. This guide is designed to provide in-depth troubleshooting assistance and frequently asked questions to help you minimize cytotoxicity in non-cancerous cell lines while harnessing the therapeutic potential of this compound class. As scientists and drug development professionals, we understand the critical importance of achieving a favorable therapeutic window. This resource is structured to provide not just protocols, but the scientific reasoning behind them, empowering you to make informed decisions in your experiments.
Part 1: Troubleshooting Guide
This section addresses common issues encountered during in vitro experiments with this compound, focusing on unexpected or high levels of cytotoxicity in non-cancerous cell lines.
Issue 1: High Cytotoxicity Observed in Non-Cancerous Control Cell Lines at Expected Therapeutic Concentrations
Root Cause Analysis:
High off-target cytotoxicity can stem from several factors, including the inherent chemical properties of the compound, the specific biology of the cell line, or experimental artifacts. Imidazo[1,2-a]quinoxaline derivatives are known to have potent biological activities, and their effects are not always limited to the intended cancer-associated targets. Off-target effects on essential cellular machinery in normal cells can lead to apoptosis or necrosis.
Troubleshooting Workflow:
-
Confirm Compound Integrity and Concentration:
-
Action: Verify the identity and purity of your this compound stock using techniques like LC-MS and NMR. An impure compound could contain cytotoxic contaminants.
-
Action: Re-quantify your stock solution. Simple dilution errors can lead to drastically different experimental outcomes.
-
-
Evaluate Experimental Parameters:
-
Action: Perform a detailed dose-response curve on your non-cancerous cell line to accurately determine the IC50 value. This will establish a baseline for future experiments.
-
Action: Assess the health and passage number of your non-cancerous cell lines. High passage numbers can lead to genetic drift and altered sensitivity to compounds.
-
Action: Ensure that the final solvent concentration (e.g., DMSO) in your culture medium is non-toxic to the cells. It is advisable to keep it below 0.5%.
-
-
Investigate the Mechanism of Cell Death:
-
Action: Utilize assays to distinguish between apoptosis and necrosis (e.g., Annexin V/Propidium Iodide staining followed by flow cytometry). Understanding the mode of cell death can inform mitigation strategies.
-
-
Implement Mitigation Strategies:
-
Action: Based on the mechanism of cell death, consider co-administration with a cytoprotective agent. For example, if oxidative stress is suspected, a pre-treatment with an antioxidant like N-acetylcysteine (NAC) could be beneficial. If apoptosis is the primary mechanism, a pan-caspase inhibitor can be used to assess if blocking this pathway rescues the cells.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the known or suspected off-target effects of imidazo[1,2-a]quinoxaline derivatives that could contribute to cytotoxicity in normal cells?
While research is ongoing, the broad-spectrum activity of some kinase inhibitors can lead to off-target effects. For the imidazo[1,2-a]quinoxaline class, potential off-target activities could include inhibition of essential kinases involved in normal cell signaling pathways, disruption of microtubule dynamics, or induction of oxidative stress. Some derivatives have been shown to interact with tubulin, which could affect all dividing cells, including healthy ones[1]. A transcriptomic analysis of a related compound, EAPB02303, indicated a mechanism of action distinct from many common anticancer drugs, suggesting a unique and potentially broad set of cellular targets[1].
Q2: How can I improve the therapeutic index of this compound in my experiments?
Improving the therapeutic index involves strategies to either enhance the compound's efficacy in cancer cells or reduce its toxicity in normal cells. Here are a few approaches:
-
Structural Modification: Based on structure-activity relationship (SAR) studies, minor modifications to the imidazo[1,2-a]quinoxaline scaffold can sometimes reduce off-target effects while preserving on-target activity[1].
-
Formulation Strategies: Encapsulating the compound in nanoparticles or liposomes can alter its biodistribution and reduce exposure to healthy tissues.
-
Co-administration with Cytoprotective Agents: As detailed in the troubleshooting section, using agents that protect normal cells from specific cytotoxic insults can be effective.
Q3: Are there any known resistance mechanisms to imidazo[1,2-a]quinoxaline derivatives that I should be aware of?
While specific resistance mechanisms to this compound are not well-documented in non-cancerous cells, general mechanisms of drug resistance in cancer cells could theoretically play a role in differential sensitivity. These can include increased drug efflux through transporters like P-glycoprotein, metabolic inactivation of the compound, or alterations in the target protein that prevent binding.
Q4: What are the best practices for designing a cytotoxicity assay to assess off-target effects?
A well-designed cytotoxicity assay is crucial for obtaining reliable data. Key considerations include:
-
Cell Line Selection: Use a panel of non-cancerous cell lines from different tissues to assess broad-spectrum cytotoxicity.
-
Appropriate Controls: Include untreated cells, vehicle-treated cells (e.g., DMSO), and a positive control for cytotoxicity (e.g., a known cytotoxic drug).
-
Dose Range: Test a wide range of concentrations to capture the full dose-response curve and accurately determine the IC50.
-
Assay Type: Choose an assay that is appropriate for your experimental question. For example, an MTT assay measures metabolic activity, while a trypan blue exclusion assay directly counts viable cells.
Part 3: Experimental Protocols and Data
Protocol 1: Dose-Response Cytotoxicity Assay using MTT
This protocol outlines a standard procedure for determining the IC50 value of this compound in a non-cancerous cell line.
Materials:
-
Non-cancerous cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the compound in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle controls (medium with the same concentration of DMSO as the highest compound concentration).
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Investigating Mitigation of Cytotoxicity with N-acetylcysteine (NAC)
This protocol is designed to assess whether the cytotoxicity of your compound is mediated by oxidative stress and can be mitigated by the antioxidant NAC.
Procedure:
-
Cell Seeding: Seed non-cancerous cells in a 96-well plate as described in Protocol 1.
-
NAC Pre-treatment: Prepare a working solution of NAC in complete culture medium. Remove the old medium and add the NAC solution to the designated wells. Incubate for 1-2 hours.
-
Compound Treatment: Prepare dilutions of this compound in medium containing NAC at the pre-treatment concentration. Remove the NAC-containing medium and add the compound dilutions.
-
Controls: Include wells with cells treated with the compound alone, NAC alone, and vehicle.
-
MTT Assay: Proceed with the MTT assay as described in Protocol 1.
-
Data Analysis: Compare the IC50 values of the compound in the presence and absence of NAC. A significant increase in the IC50 value in the presence of NAC suggests that oxidative stress contributes to the compound's cytotoxicity.
Table 1: Representative IC50 Values of Imidazo[1,2-a]quinoxaline Derivatives in Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| EAPB0203 | A375 (Melanoma) | 1.57 | [2] |
| EAPB0503 | A375 (Melanoma) | 0.2 | [2] |
| EAPB02302 | A375 (Melanoma) | 0.06 | [2] |
| EAPB02303 | A375 (Melanoma) | 0.01 | [2] |
| Compound 6b | A549 (NSCLC) | 3.65 (gefitinib-resistant) | [3] |
| Compound 7j | H1975 (NSCLC) | - | [3] |
| Compound 9a | H1975 (NSCLC) | - | [3] |
Note: Data for non-cancerous cell lines is limited in the current literature. It is highly recommended to determine the IC50 of this compound in your specific non-cancerous cell line of interest.
Part 4: Visualizations
Diagram 1: General Troubleshooting Workflow for High Off-Target Cytotoxicity
Caption: A stepwise approach to troubleshooting unexpected cytotoxicity.
Diagram 2: Potential Signaling Pathways Involved in Off-Target Cytotoxicity
Caption: Hypothetical pathways leading to off-target cytotoxicity.
References
-
Masquefa, C., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]
-
Lin, R., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509), eaaw8412. [Link]
-
Chouchou, A., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 3005. [Link]
-
Kumar, A., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1490. [Link]
-
Blagosklonny, M. V. (2023). Selective protection of normal cells from chemotherapy, while killing drug-resistant cancer cells. Oncotarget, 14, 133-146. [Link]
-
Sheikhi, A. (2022). Nanomaterials Designed to Reduce Off-Target Effects of Cancer Drugs. AZoNano. [Link]
-
Werfel, T. & Hulugalla, K. (2024). Nanoparticle coating enhances cancer drug delivery and reduces side effects. News-Medical.Net. [Link]
-
Bouley, J. (2017). Reducing side effects of chemotherapy with 'nanoshells'. Drug Discovery News. [Link]
-
Ahmad, S., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 802. [Link]
-
Kumar, A., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2- a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1490. [Link]
-
van der Worp, B. H., et al. (2010). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. PLoS computational biology, 6(1), e1000644. [Link]
-
Chouchou, A., et al. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 3005. [Link]
-
Singh, A., et al. (2021). Toxicity of Combinations of Kinase Pathway Inhibitors to Normal Human Cells in a Three-Dimensional Culture. SLAS DISCOVERY: Advancing Life Sciences R&D, 26(4), 546-556. [Link]
-
Drilon, A. (2015). Managing common toxicities with new tyrosine kinase inhibitors. Cancer World. [Link]
-
Quintás-Cardama, A., et al. (2009). Practical management of toxicities associated with tyrosine kinase inhibitors in chronic myeloid leukemia. Seminars in hematology, 46(1 Suppl 1), S27–S33. [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in pharmacology, 10, 808. [Link]
-
Ekins, S., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Pharmacology, 10, 808. [Link]
-
Ahmad, S., et al. (2021). A. Imidazo[1,2‐a]quinoxaline based derivatives, their biological attributes; B. Imidazo[1,2‐a]quinoxaline inhibitors previously reported from our research group as EGFR inhibitors. ResearchGate. [Link]
-
Valasani, K. R., et al. (2020). In silico off-target profiling for enhanced drug safety assessment. Briefings in bioinformatics, 21(5), 1734–1749. [Link]
-
Shah, M., et al. (2021). Imidazo[1,2-a]quinazolines as novel, potent EGFR-TK inhibitors: Design, synthesis, bioactivity evaluation, and in silico studies. Bioorganic & medicinal chemistry, 30, 115945. [Link]
-
Zghaib, Z., et al. (2016). Synthesis of New imidazo[1,2-a]quinoxaline Derivatives Using Microwave Assistance and Biological Evaluation as IKK Inhibitors. European journal of medicinal chemistry, 115, 268–274. [Link]
-
Ghorab, M. M., et al. (2017). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 22(10), 1642. [Link]
Sources
Technical Support Center: Synthesis of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline. This document is designed for researchers, medicinal chemists, and process development professionals who are actively working with or planning to synthesize this and related heterocyclic scaffolds. The imidazo[1,2-a]quinoxaline core is a privileged structure in medicinal chemistry, appearing in compounds investigated for anticancer, antifungal, and phosphodiesterase (PDE) inhibitory activities.[1][2][3][4]
This guide provides a detailed, field-tested synthetic protocol and addresses common challenges through a comprehensive troubleshooting section and frequently asked questions. Our goal is to empower you to overcome synthetic hurdles, optimize your reaction conditions, and achieve higher yields and purity.
Section 1: Overview of Synthetic Strategies
The construction of the imidazo[1,2-a]quinoxaline ring system is typically achieved through the formation of the imidazole ring onto a pre-existing quinoxaline core. The classical and most direct method involves the condensation of a 2-aminoquinoxaline derivative with an α-halocarbonyl compound, a process known as the Tschitschibabin reaction.
Modern approaches have expanded the synthetic toolkit to include transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination[5][6][7] and Ullmann-type couplings[8][9][10], which offer alternative pathways for forming the critical C-N bonds under milder conditions. However, for the specific target molecule, this compound, a multi-step sequence starting from a substituted o-phenylenediamine remains one of the most reliable and scalable approaches.
Section 2: Recommended Synthetic Protocol
The following protocol outlines a robust, three-step synthesis starting from commercially available materials. This pathway is designed to provide clear strategic control over the introduction of substituents and minimize the formation of regioisomers, a common challenge when starting with unsymmetrical reagents.[11][12]
Experimental Workflow Diagram
Caption: A four-step synthetic workflow for the target compound.
Step-by-Step Methodology
Step 1: Synthesis of 3,7-dimethylquinoxalin-2(1H)-one
-
To a solution of 4-methyl-1,2-phenylenediamine (1.0 eq) in ethanol (5 mL/mmol), add ethyl pyruvate (1.1 eq).
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting diamine is consumed.
-
Cool the reaction mixture to room temperature. The product will typically precipitate.
-
Collect the solid by vacuum filtration, wash with cold ethanol, and dry under vacuum to yield the quinoxalinone product, which can often be used without further purification. This condensation reaction is a standard method for forming the quinoxaline core.[2]
Step 2: Synthesis of 2-chloro-3,7-dimethylquinoxaline
-
Caution: This step uses phosphorus oxychloride (POCl₃), which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.
-
Suspend the 3,7-dimethylquinoxalin-2(1H)-one (1.0 eq) in phosphorus oxychloride (3-5 eq).
-
Heat the mixture to reflux (approx. 105 °C) for 2-3 hours. The reaction should become a clear solution.
-
Carefully quench the reaction by slowly pouring it over crushed ice with vigorous stirring.
-
Neutralize the aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.
-
Extract the product with dichloromethane (DCM) or ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude chloroquinoxaline. Purify by column chromatography if necessary.
Step 3: Synthesis of 1,8-dimethyl-imidazo[1,2-a]quinoxalin-4-ol
-
Combine the 2-chloro-3,7-dimethylquinoxaline (1.0 eq) and 1-aminopropan-2-ol (1.5 eq) in n-butanol (10 mL/mmol).
-
Heat the mixture to reflux (approx. 118 °C) for 12-24 hours. This step involves an initial nucleophilic aromatic substitution followed by an intramolecular cyclization and dehydration to form the fused imidazole ring.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture and remove the solvent under reduced pressure.
-
The resulting crude solid can be purified by trituration with diethyl ether or by column chromatography.
Step 4: Synthesis of this compound
-
Suspend the 1,8-dimethyl-imidazo[1,2-a]quinoxalin-4-ol (1.0 eq) in phosphorus oxychloride (3-5 eq).
-
Heat to reflux for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture and quench by slowly adding it to crushed ice, followed by neutralization with NaHCO₃ as described in Step 2.
-
Extract the final product with DCM, dry the combined organic layers over Na₂SO₄, and concentrate.
-
Purify the crude product by silica gel column chromatography (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Section 3: Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My yield in Step 1 (Quinoxalinone Formation) is very low. What went wrong?
A1: Low yield in this classical condensation is often due to one of three factors:
-
Purity of Starting Materials: The 4-methyl-1,2-phenylenediamine is susceptible to air oxidation, which can lead to colored, tarry side products.[12] Ensure you are using a high-purity diamine or consider purifying it by recrystallization or sublimation before use.
-
Reaction Time/Temperature: While the reaction is generally robust, incomplete conversion can occur. Ensure you are at a full reflux and consider extending the reaction time to 8-10 hours if TLC shows persistent starting material.
-
Product Precipitation: The product is often sparingly soluble in ethanol and precipitates upon cooling. If your yield is low, try cooling the filtrate to 0 °C for an extended period to maximize precipitation before filtration.
Q2: The chlorination in Step 2 or 4 results in a dark, intractable tar instead of a clean product. How can I prevent this?
A2: This is a common issue with POCl₃ reactions, typically caused by overheating or moisture contamination.
-
Temperature Control: Do not exceed the reflux temperature of POCl₃ (105-107 °C). Overheating can lead to decomposition and polymerization. Use a temperature-controlled heating mantle and a condenser.
-
Moisture Control: Ensure your glassware is perfectly dry and the quinoxalinone starting material is anhydrous. Any water will react exothermically with POCl₃, potentially causing localized overheating and side reactions.
-
Careful Quenching: The quenching step is highly exothermic. Pouring the reaction mixture onto ice too quickly can cause a rapid temperature spike, leading to degradation. Add the mixture slowly to a large volume of vigorously stirred ice.
Q3: In Step 3 (Imidazole Ring Formation), I am isolating the uncyclized intermediate instead of the desired product. How do I promote cyclization?
A3: The reaction proceeds via an initial SₙAr reaction to form an N-substituted aminoquinoxaline, which then undergoes intramolecular cyclization. If the cyclization is slow, you can try the following:
-
Increase Temperature/Time: This is the simplest solution. Ensure a full reflux in n-butanol and extend the reaction time to 36 or 48 hours.
-
Change Solvent: Switching to a higher boiling point solvent like N-methyl-2-pyrrolidone (NMP) or dimethylformamide (DMF) can facilitate the cyclization, though this may require more rigorous purification.
-
Add a Base: Adding a non-nucleophilic base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) can help deprotonate the secondary alcohol in the intermediate, making it a more potent nucleophile for the ring-closing attack.
Q4: I am observing a significant amount of a de-chlorinated side product in my final material. What is the cause?
A4: De-chlorination is a reductive process. This can happen if trace metals are present or if certain reagents act as hydride donors at high temperatures.
-
Reagent Purity: Ensure high-purity solvents and reagents.
-
Atmosphere: While not always necessary for these steps, running the reactions under an inert atmosphere (Nitrogen or Argon) can sometimes mitigate minor reductive side reactions.
-
Alternative Chlorinating Agents: If POCl₃ consistently gives this side product, you could consider milder reagents like oxalyl chloride or thionyl chloride in an inert solvent, though reaction conditions would need to be re-optimized.
Troubleshooting Summary Table
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low yield in quinoxalinone formation (Step 1) | Oxidized diamine; Incomplete reaction. | Use purified diamine; Extend reflux time; Cool filtrate to 0°C. |
| Tar formation during chlorination (Step 2/4) | Overheating; Moisture contamination. | Maintain reflux at ~105°C; Use dry glassware; Quench slowly onto ice. |
| Incomplete imidazole cyclization (Step 3) | Insufficient thermal energy; Stable intermediate. | Increase reaction time/temperature; Use a higher boiling solvent (NMP); Add a non-nucleophilic base (e.g., K₂CO₃). |
| De-chlorinated side product formation | Reductive impurities; High temperature degradation. | Use high-purity reagents; Run under an inert atmosphere; Consider alternative chlorinating agents. |
| Difficult purification of the final product | Similar polarity to byproducts. | Use a different solvent system for chromatography; Attempt recrystallization from various solvents (e.g., Ethanol, Acetonitrile); Convert to a salt for purification. |
Section 4: Frequently Asked Questions (FAQs)
Q1: Why is ethyl pyruvate used in Step 1 instead of pyruvic acid? A1: The condensation between the o-phenylenediamine and the α-keto carbonyl compound is more efficient with the ester (ethyl pyruvate) than the corresponding carboxylic acid. The ester is less acidic and avoids potential acid-base side reactions with the diamine, leading to cleaner product formation and higher yields.
Q2: What is the mechanistic role of POCl₃ in the chlorination steps? A2: In these steps, the substrate is a lactam (a cyclic amide) or its vinylogous equivalent. The oxygen of the carbonyl group acts as a nucleophile, attacking the phosphorus atom of POCl₃. This forms a highly reactive intermediate where the oxygen is converted into a good leaving group. A chloride ion (from POCl₃) then acts as a nucleophile, attacking the carbon atom and displacing the activated oxygen group to yield the chloro-substituted aromatic ring.
Q3: Can I use microwave irradiation to accelerate these reactions? A3: Yes, many of these reaction types, particularly the condensation and cyclization steps, can be significantly accelerated using microwave heating.[11][13] Microwave synthesis can often reduce reaction times from many hours to several minutes. However, direct translation of reaction conditions is not always possible. You would need to screen solvents, temperatures, and times in a dedicated microwave reactor, starting with lower temperatures and shorter times to avoid decomposition.
Q4: Are there alternative, more modern methods to synthesize this molecule? A4: Absolutely. A plausible alternative would involve a palladium-catalyzed Buchwald-Hartwig amination.[5][13] For example, one could couple 2,4-dichloro-8-methylquinoxaline with 1-aminopropan-2-ol in the presence of a palladium catalyst and a suitable phosphine ligand. This would be followed by a base-mediated intramolecular cyclization. This approach might offer milder conditions but would require careful optimization of the catalyst system to ensure regioselectivity and avoid catalyst poisoning.
Troubleshooting Workflow
Caption: A decision tree for general troubleshooting of the synthesis.
References
-
ResearchGate. Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines | Request PDF. Available from: [Link]
-
ResearchGate. Two-step synthesis of imidazo[1,2-a]quinoxalines in metal-free condition. Available from: [Link]
-
MDPI. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. Available from: [Link]
-
ResearchGate. Copper-Catalyzed Consecutive Ullmann, Decarboxylation, Oxidation, and Dehydration Reaction for Synthesis of Pyrrolo or Pyrido[1,2-a]imidazo[1,2-c]quinazolines | Request PDF. Available from: [Link]
-
ACS Publications. Copper-Catalyzed Consecutive Ullmann, Decarboxylation, Oxidation, and Dehydration Reaction for Synthesis of Pyrrolo or Pyrido[1,2-a]imidazo[1,2-c]quinazolines. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
ResearchGate. Synthesis of imidazo[1,2‐a]quinoxalines. | Download Scientific Diagram. Available from: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination. Available from: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Available from: [Link]
-
ResearchGate. Intramolecular Ullmann-type C−N coupling for the synthesis of substituted benzo[9][14]imidazo[1,2-a]pyrrolo[3,4-c]pyridines. Available from: [Link]
-
Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available from: [Link]
-
National Center for Biotechnology Information. Recent advances in the transition-metal-free synthesis of quinoxalines. Available from: [Link]
-
Organic Chemistry Portal. Quinoxaline synthesis. Available from: [Link]
-
ResearchGate. Synthesis of new hybrid compounds of imidazo[1,2-a]pyrimidine/pyridine based on quinoxaline through palladium-catalyzed coupling reactions and heteroannulation | Request PDF. Available from: [Link]
-
PubMed. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Available from: [Link]
-
PubMed. Imidazo[1,2-a]quinoxalines: synthesis and cyclic nucleotide phosphodiesterase inhibitory activity. Available from: [Link]
-
Royal Society of Chemistry. Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
Taylor & Francis Online. Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Available from: [Link]
-
National Center for Biotechnology Information. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Available from: [Link]
-
PubMed. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. Available from: [Link]
-
PubMed. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. Available from: [Link]
-
CHEMISTRY & BIOLOGY INTERFACE. Mini Review: Recent Developments in Synthesis of Imidazo[1,2-a] pyridines (2016-2020). Available from: [Link]
-
Beilstein Journals. Synthesis of imidazo[1,5-a]pyridines via cyclocondensation of 2-(aminomethyl)pyridines with electrophilically activated nitroalkanes. Available from: [Link]
-
Semantic Scholar. Synthesis of imidazo[1,2-a]pyridines: a decade update. Available from: [Link]
-
National Center for Biotechnology Information. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Available from: [Link]
-
MDPI. Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Available from: [Link]
-
PubMed. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Available from: [Link]
Sources
- 1. Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]quinoxaline Compounds in Cancer Cells
Welcome to the technical support center for researchers utilizing imidazo[1,2-a]quinoxaline compounds in oncology research. This guide is designed to provide in-depth troubleshooting and practical solutions for overcoming resistance, a significant challenge in cancer therapy development. Drawing from extensive field experience and the latest scientific literature, this resource will explain the causality behind experimental observations and provide validated protocols to help you navigate your research challenges effectively.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers have when encountering unexpected results or resistance with imidazo[1,2-a]quinoxaline compounds.
Q1: My imidazo[1,2-a]quinoxaline compound, which was previously effective, has lost its cytotoxic activity in my cancer cell line. What are the likely causes?
A1: This phenomenon, known as acquired resistance, is a common challenge in cancer research.[1] The primary causes can be broadly categorized as:
-
Target-related alterations: Mutations or amplification of the drug's molecular target can prevent the compound from binding effectively. For example, some imidazo[1,2-a]quinoxaline derivatives are designed to target EGFR.[2][3] Mutations in the EGFR gene, such as the T790M gatekeeper mutation, can confer resistance.[2]
-
Activation of bypass signaling pathways: Cancer cells can develop resistance by activating alternative survival pathways to compensate for the inhibition of the primary target.[4] For instance, if your compound inhibits the PI3K/Akt/mTOR pathway, cells might upregulate the MAPK/ERK pathway to maintain proliferation and survival.[5][6]
-
Increased drug efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration and effectiveness.[7]
-
Changes in the tumor microenvironment: Interactions between cancer cells and their surrounding microenvironment can also contribute to drug resistance.[7]
Q2: I'm observing high variability in the IC50 values of my imidazo[1,2-a]quinoxaline compound across different experiments. What could be the reason?
A2: Inconsistent IC50 values can stem from several experimental factors:
-
Cell culture conditions: Variations in cell density at the time of treatment, passage number, and media composition can all influence drug sensitivity.[8][9] It is crucial to maintain consistent cell culture practices.
-
Compound stability and solubility: Imidazo[1,2-a]quinoxaline compounds, like many small molecules, can have limited solubility in aqueous solutions. Precipitation of the compound can lead to inaccurate dosing.[10] Ensure the compound is fully dissolved in a suitable solvent (like DMSO) and that the final solvent concentration in the culture media is low and consistent across experiments.
-
Assay-specific artifacts: The chosen cytotoxicity assay (e.g., MTT, CellTiter-Glo®) might be affected by the compound itself. For instance, the compound could interfere with the enzymatic reactions of the assay.[11] It's advisable to confirm findings with an alternative method, such as direct cell counting or a live/dead staining assay.
Q3: My imidazo[1,2-a]quinoxaline compound shows a potent inhibitory effect in a cell-free kinase assay but has a much higher IC50 in a cell-based assay. Why the discrepancy?
A3: This is a common and expected observation.[11] Several factors contribute to this difference:
-
Cellular permeability: The compound may have poor permeability across the cell membrane, resulting in a lower intracellular concentration compared to the concentration used in the kinase assay.
-
Drug efflux: As mentioned earlier, active efflux pumps can reduce the intracellular concentration of the compound.[7]
-
Off-target effects and cellular metabolism: Once inside the cell, the compound can be metabolized into less active forms or may interact with other cellular components, reducing its availability to bind to the intended target.
-
Cellular environment: The kinase is in a much more complex environment within the cell, with competition from ATP and interactions with other proteins that can affect the drug's binding affinity.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed troubleshooting workflows for specific resistance scenarios, complete with step-by-step protocols to investigate and address the issue.
Scenario 1: Gradual Loss of Sensitivity to an Imidazo[1,2-a]quinoxaline Compound
Observation: You have a cancer cell line that was initially sensitive to your imidazo[1,2-a]quinoxaline compound, but after several passages in the presence of the drug, the IC50 has significantly increased.
Underlying Cause: This is a classic example of acquired resistance. The most likely mechanisms are the selection of a pre-existing resistant subclone or the development of new resistance-conferring mutations or adaptations.[4]
Troubleshooting Workflow
Caption: Workflow for troubleshooting acquired resistance.
Experimental Protocols
Protocol 1: Generation and Confirmation of a Resistant Cell Line [12]
This protocol describes how to systematically develop a drug-resistant cell line to study resistance mechanisms.
-
Initial Treatment: Culture the parental (sensitive) cancer cell line in the presence of the imidazo[1,2-a]quinoxaline compound at a concentration equal to its IC50.
-
Dose Escalation: Once the cells have recovered and are proliferating steadily, increase the drug concentration in a stepwise manner (e.g., 1.5x to 2x increments).
-
Selection and Expansion: At each concentration, allow the surviving cells to expand. This process can take several weeks to months.[1]
-
Confirmation of Resistance: Once a cell line that can proliferate in a significantly higher drug concentration is established, confirm the degree of resistance by performing a dose-response assay (e.g., MTT or CellTiter-Glo®) and comparing the IC50 value to the parental cell line. A 3- to 5-fold or higher increase in IC50 is a good indicator of resistance.[11]
-
Phenotype Stability: Maintain the resistant cell line in a culture medium containing the imidazo[1,2-a]quinoxaline compound to ensure the stability of the resistant phenotype.
Protocol 2: Investigating Bypass Pathway Activation via Western Blotting
This protocol allows for the assessment of key signaling pathways that may be upregulated in resistant cells.
-
Cell Lysis: Grow both parental and resistant cells to 70-80% confluency. Treat with the imidazo[1,2-a]quinoxaline compound at the IC50 of the parental line for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against key signaling proteins (e.g., p-Akt, Akt, p-ERK, ERK, p-mTOR, mTOR) overnight at 4°C.[13][14]
-
Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Compare the levels of phosphorylated (active) proteins between the parental and resistant cell lines. An increase in the phosphorylation of a protein in a bypass pathway in the resistant cells suggests its activation.
Scenario 2: Intrinsic Resistance to Imidazo[1,2-a]quinoxaline Compounds
Observation: A specific cancer cell line shows little to no response to your imidazo[1,2-a]quinoxaline compound, even at high concentrations, without any prior exposure.
Underlying Cause: This is known as intrinsic or de novo resistance.[1][4] Potential reasons include:
-
The cell line may lack the specific molecular target of your compound.
-
The cell line may have a pre-existing mutation in the target that prevents drug binding.
-
The cell line may have inherently high levels of drug efflux pump expression.
-
Dominant parallel signaling pathways may be active in the cell line, making it insensitive to the inhibition of a single pathway.
Troubleshooting Workflow
Caption: Workflow for troubleshooting intrinsic resistance.
Experimental Protocols
Protocol 3: Assessing Drug Efflux with a Functional Assay
This protocol uses a fluorescent substrate of ABC transporters to measure their activity.
-
Cell Plating: Seed the intrinsically resistant cells in a 96-well plate.
-
Inhibitor Pre-incubation: Pre-incubate the cells with a known ABC transporter inhibitor (e.g., verapamil for P-glycoprotein) for 30-60 minutes.
-
Fluorescent Substrate Loading: Add a fluorescent substrate of the efflux pump (e.g., calcein-AM or rhodamine 123) to the wells, both with and without the inhibitor.
-
Incubation: Incubate the plate for a specified time (e.g., 30-60 minutes) at 37°C.
-
Fluorescence Measurement: Measure the intracellular fluorescence using a plate reader.
-
Analysis: A significant increase in fluorescence in the cells treated with the inhibitor indicates high efflux pump activity, as the inhibitor is preventing the fluorescent substrate from being pumped out of the cells.
Protocol 4: Identifying Synergistic Drug Combinations
This protocol helps to identify effective combination therapies to overcome resistance.
-
Experimental Design: Based on the suspected resistance mechanism (e.g., bypass pathway activation), select a second compound that targets the compensatory pathway.
-
Combination Matrix: Create a dose-response matrix by treating the resistant cells with various concentrations of the imidazo[1,2-a]quinoxaline compound and the second compound, both alone and in combination.
-
Cell Viability Assay: After a set incubation period (e.g., 72 hours), measure cell viability using an appropriate assay.
-
Synergy Analysis: Analyze the data using software that can calculate a Combination Index (CI) or a synergy score (e.g., using the Bliss independence or Loewe additivity models). A CI value less than 1 indicates synergy, meaning the combination is more effective than the sum of the individual drugs.
Part 3: Data Presentation
Table 1: Example Data for Confirmation of a Resistant Cell Line
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| Parental | Imidazo[1,2-a]quinoxaline-A | 0.5 | - |
| Resistant | Imidazo[1,2-a]quinoxaline-A | 5.0 | 10 |
Table 2: Example Data for Synergy Analysis
| Imidazo[1,2-a]quinoxaline-A (µM) | MEK Inhibitor (µM) | % Inhibition | Combination Index (CI) |
| 0.5 | 0 | 10 | - |
| 0 | 0.2 | 15 | - |
| 0.5 | 0.2 | 75 | 0.4 |
References
-
Abdel-Magid, A. F. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]
-
Aliwaini, S., et al. (2019). Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells. Oncology Letters. [Link]
-
Bollu, V. S., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 26(5), 1490. [Link]
-
Crown Bioscience. (2025). How to use in vitro models to study and overcome drug resistance in oncology. [Link]
-
Hafner, M., et al. (2017). Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells. Current Protocols in Chemical Biology, 9(2), 55-74. [Link]
-
Hazar-Yavuz, A. N., et al. (2022). Novel Derivatives of Tetrahydrobenzo (g) Imidazo[α-1,2] Quinoline Induce Apoptosis Via ROS Production in the Glioblastoma Multiforme Cells, U-87MG. Asian Pacific Journal of Cancer Prevention, 23(11), 3885-3893. [Link]
-
Leonetti, F., et al. (2019). A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-Phase Clinical Pharmacology of Anticancer Drugs”. Anticancer Research, 39(7), 3375-3382. [Link]
-
Liu, W., et al. (2023). A carbon-11 labeled imidazo[1,2-a]pyridine derivative as a new potential PET probe targeting PI3K/mTOR in cancer. American Journal of Nuclear Medicine and Molecular Imaging, 13(3), 95-106. [Link]
-
Lovly, C. M., & Rimawi, M. F. (2015). Overcoming Resistance to Targeted Therapies. Medscape. [Link]
-
Madia, V. N., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 754. [Link]
-
Mohamed, M. F., et al. (2024). A quinoxaline-based derivative exhibited potent and selective anticancer activity with apoptosis induction in PC-3 cells through Topo II inhibition. Journal of Biomolecular Structure & Dynamics, 1-19. [Link]
-
Patel, K., et al. (2024). Imidazo[1,2‐a]Quinoxaline‐2‐Carbonitrile Derivative (RA‐22) Inhibits Self‐Renewal and Growth of Cancer Stem and Cancer Cells via Downregulating AKT Pathway. Chemistry & Biodiversity. [Link]
-
Pogrebniak, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Molecules, 27(19), 6296. [Link]
-
Shaker, Y. M., et al. (2021). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 26(11), 3352. [Link]
-
Vasan, N., et al. (2022). Understanding Drug Sensitivity and Tackling Resistance in Cancer. Cancer Discovery, 12(4), 934-956. [Link]
-
Vlachostergios, P. J., & Karachaliou, N. (2020). Overcoming Resistance to Targeted Therapies in Cancer. Cancers, 12(10), 2942. [Link]
-
Zimmer, S. (2025). 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. [Link]
Sources
- 1. atcc.org [atcc.org]
- 2. mdpi.com [mdpi.com]
- 3. Design and Synthesis of Non-Covalent Imidazo[1,2- a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overcoming Resistance to Targeted Therapies [medscape.com]
- 5. Frontiers | Mechanisms of resistance to targeted therapy and immunotherapy in non-small cell lung cancer: promising strategies to overcoming challenges [frontiersin.org]
- 6. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 9. ar.iiarjournals.org [ar.iiarjournals.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
how to prevent precipitation of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline in aqueous solutions
Technical Support Center: 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
A Guide to Preventing Precipitation in Aqueous Solutions
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges with the aqueous solubility of this compound. As a nitrogen-containing heterocyclic molecule, it belongs to a class of compounds that are often poorly soluble in water, presenting a significant hurdle in experimental and preclinical studies.[1][2][3]
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you understand the underlying causes of precipitation and implement effective strategies to maintain a stable, homogenous solution.
Troubleshooting Guide: Addressing Precipitation
This section is structured in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My compound, this compound, precipitates immediately when I add my DMSO stock solution to an aqueous buffer. What is happening and how can I fix it?
A1: Understanding the "Crash Out" Phenomenon
Immediate precipitation, often called "crashing out," occurs when the concentration of the compound abruptly exceeds its thermodynamic solubility limit in the final aqueous solution.[4] This is a common problem when diluting a concentrated stock solution from a water-miscible organic solvent like dimethyl sulfoxide (DMSO) into an aqueous buffer. The DMSO keeps the compound solubilized at a high concentration, but upon dilution, the solvent environment rapidly becomes predominantly aqueous, a medium in which the compound is poorly soluble.
Root Causes & Corrective Actions:
-
Exceeding Intrinsic Aqueous Solubility: The primary reason for precipitation is that the final concentration of your compound in the aqueous buffer is higher than its intrinsic solubility.
-
Rapid Solvent Shift: The sudden change from a high-DMSO to a high-water environment doesn't allow for gradual dissolution, leading to rapid supersaturation and precipitation.
Solutions & Step-by-Step Protocols:
-
Refine Your Dilution Technique: The way you mix the solutions is critical.
-
Protocol: Always add the small volume of concentrated DMSO stock dropwise to the larger volume of vigorously stirring or vortexing aqueous buffer.[4] Never add the aqueous buffer to the DMSO stock. This ensures rapid dispersion and minimizes localized areas of high concentration.
-
-
pH Modification: The imidazo[1,2-a]quinoxaline scaffold contains nitrogen atoms, which can be protonated.[5] This suggests that the compound's solubility is likely pH-dependent.
-
Protocol for pH-Solubility Screening:
-
Prepare a series of buffers with a range of pH values (e.g., from pH 2 to pH 10).
-
Add a small, consistent amount of your compound (or a concentrated stock) to each buffer.
-
Equilibrate the samples by shaking or rotating for 24-48 hours at a controlled temperature.
-
Visually inspect for precipitation and quantify the dissolved concentration using a suitable analytical method (e.g., HPLC-UV).
-
Plot solubility versus pH to identify the optimal pH range for your experiments.
-
-
-
Employ Co-solvents: Co-solvents are water-miscible organic solvents that increase the solubility of hydrophobic compounds by reducing the polarity of the aqueous medium.[6][7][][9][10]
-
Protocol for Co-solvent Screening:
-
Prepare your aqueous buffer containing various percentages (e.g., 5%, 10%, 20% v/v) of different co-solvents.
-
Add your compound's DMSO stock to these co-solvent-buffer mixtures.
-
Observe for any precipitation over a relevant time course.
-
Remember to include a vehicle control (buffer with the same co-solvent percentage but without the compound) in your experiments to account for any effects of the co-solvent itself.
-
Table 1: Common Co-solvents for Preclinical Formulations
-
| Co-solvent | Properties & Considerations | Typical Concentration Range |
| Polyethylene Glycol 400 (PEG 400) | Low toxicity, commonly used in oral and parenteral formulations. | 10-40% |
| Propylene Glycol (PG) | Good solubilizing power, but can be more viscous. | 10-50% |
| Ethanol | Effective solubilizer, but can have biological effects and may cause precipitation upon dilution. | 5-20% |
| Dimethyl Sulfoxide (DMSO) | Excellent solubilizing power, but typically limited to <1% in final solutions due to potential toxicity.[4] | <1% (final concentration) |
-
Workflow for Initial Solubility Issues:
Caption: Initial troubleshooting workflow for immediate precipitation.
Q2: My compound appears to dissolve initially, but then precipitates after a few hours or overnight. What is causing this delayed precipitation?
A2: The Challenge of Metastable Supersaturation
This scenario is a classic example of forming a supersaturated solution. Initially, the concentration of the compound is higher than its thermodynamic (or true) solubility but is not high enough to cause immediate precipitation. This unstable, or "metastable," state can persist for some time. However, over time, the system will try to reach its lowest energy state, leading to nucleation (the formation of tiny solid particles) and crystal growth, which you observe as precipitation.[4]
Solutions & Step-by-Step Protocols:
-
Utilize Surfactants: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), form micelles. These micelles can encapsulate poorly soluble compounds in their hydrophobic core, increasing the apparent solubility and preventing precipitation.[11][12][13][14][15]
-
Protocol for Surfactant Screening:
-
Select a few biocompatible surfactants (see Table 2).
-
Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.
-
Add your compound's stock solution to the surfactant-containing buffer.
-
Monitor the solution for precipitation over an extended period (e.g., 24-72 hours) and compare it to a control without the surfactant.
-
Table 2: Common Surfactants for Formulation
-
| Surfactant | Type | Key Characteristics |
| Polysorbate 80 (Tween® 80) | Non-ionic | Widely used, low toxicity, effective solubilizer.[3] |
| Polysorbate 20 (Tween® 20) | Non-ionic | Similar to Polysorbate 80, often used for proteins. |
| Solutol® HS 15 | Non-ionic | Newer surfactant with good solubilization and safety profile.[3] |
| Cremophor® EL | Non-ionic | Effective but has been associated with hypersensitivity reactions. |
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility and stability.[16][17][18][19][20]
-
Protocol for Cyclodextrin Screening:
-
Prepare stock solutions of different cyclodextrins (e.g., HP-β-CD, SBE-β-CD) in your aqueous buffer.
-
Add your compound to these solutions and determine the solubility enhancement (a phase-solubility diagram can be constructed).
-
The cyclodextrin is typically added to the aqueous buffer before the addition of the compound stock solution.
-
-
-
Mechanism of Stabilization:
Caption: How cyclodextrins (CD) form inclusion complexes to prevent precipitation.
Frequently Asked Questions (FAQs)
Q: What is the predicted solubility of this compound? A: While specific experimental data for this exact compound is not widely published, related imidazo[1,2-a]quinoxaline derivatives are known to have poor water solubility.[21] For example, some analogs require chemical modification, such as the addition of amino acids, to enhance their solubility for biological testing.[21] It is reasonable to assume this compound is poorly soluble and requires formulation strategies.
Q: Can I just sonicate the solution if I see precipitation? A: Sonication can temporarily redisperse precipitated particles by breaking them down into smaller sizes. However, it does not address the fundamental issue of supersaturation. The particles will likely re-aggregate and precipitate again over time. Sonication is not a substitute for proper formulation.
Q: Are there any advanced techniques for very difficult-to-solubilize compounds? A: Yes, for later-stage development, more advanced methods are often employed. These include:
-
Nanosuspensions: The particle size of the drug is reduced to the nanometer range, which increases the surface area and dissolution rate.[1][22]
-
Amorphous Solid Dispersions (ASDs): The crystalline drug is converted into a higher-energy amorphous state by dispersing it within a polymer matrix. This can significantly enhance apparent solubility.[2]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used, where the drug is dissolved in a mixture of oils, surfactants, and co-solvents.[2][3]
Q: How do I choose between using a co-solvent, a surfactant, or a cyclodextrin? A: The choice depends on several factors:
-
Experimental Context: For in vitro cell-based assays, you need excipients with low cytotoxicity at the required concentrations. Co-solvents are often used, but their final concentration must be kept low (e.g., DMSO <0.5%).[4]
-
Route of Administration: For in vivo studies, the choice is dictated by the route (oral, intravenous) and established safety profiles of the excipients.
-
Efficacy: The most effective strategy must be determined experimentally. A systematic screening approach, often starting with co-solvents and then moving to surfactants or cyclodextrins if needed, is recommended. A combination of approaches (e.g., pH adjustment plus a co-solvent) can also be very effective.[3][]
References
- Formulation Tactics for the Delivery of Poorly Soluble Drugs.
- Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today.
- Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
- Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Pharma Excipients.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at: [Link]
-
Cosolvent. Wikipedia. Available at: [Link]
-
Cyclodextrins in delivery systems: Applications. PMC - PubMed Central. Available at: [Link]
-
Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. ResearchGate. Available at: [Link]
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]
-
Cyclodextrins and their applications in pharmaceutical and related fields. ScienceDirect. Available at: [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. Allied Academies. Available at: [Link]
-
Medicinal applications of cyclodextrins. PubMed. Available at: [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. AAPS. Available at: [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
CYCLODEXTRINS AND THEIR PHARMACEUTICAL APPLICATIONS. PharmaTutor. Available at: [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. Available at: [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PMC - NIH. Available at: [Link]
-
Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC - NIH. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
Solubilization techniques used for poorly water-soluble drugs. PMC - PubMed Central. Available at: [Link]
-
Measurement and ANN Prediction of pH-dependent Solubility of Nitrogen-Heterocyclic Compounds. PubMed. Available at: [Link]
-
Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology. Available at: [Link]
-
Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. NIH. Available at: [Link]
Sources
- 1. sphinxsai.com [sphinxsai.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. benchchem.com [benchchem.com]
- 5. Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cosolvent - Wikipedia [en.wikipedia.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmaexcipients.com [pharmaexcipients.com]
- 12. researchgate.net [researchgate.net]
- 13. asianpharmtech.com [asianpharmtech.com]
- 14. jocpr.com [jocpr.com]
- 15. Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cyclodextrins in delivery systems: Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends | MDPI [mdpi.com]
- 18. Redirecting [linkinghub.elsevier.com]
- 19. Medicinal applications of cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pharmatutor.org [pharmatutor.org]
- 21. Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications [mdpi.com]
identifying and mitigating artifacts in assays with 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Welcome to the technical support center for researchers utilizing 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline in their assays. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to identify and mitigate potential artifacts and ensure the integrity of your experimental data. Given the structural characteristics of this compound, a planar N-heterocyclic system, it is prudent to be aware of common assay interference mechanisms.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses common issues encountered when working with compounds like this compound.
Q1: My fluorescence-based assay shows a sudden increase in signal upon addition of the compound, even in no-enzyme controls. What could be the cause?
A1: This phenomenon is likely due to the intrinsic fluorescence (autofluorescence) of this compound. Many heterocyclic compounds possess fluorescent properties.[1][2] The compound itself may be excited by your assay's light source and emit light in the same detection window as your fluorescent probe, leading to a false-positive signal.
Troubleshooting Steps:
-
Compound Autofluorescence Check: Run a simple control experiment. Prepare wells containing only assay buffer and your compound at the concentrations used in your main experiment. Measure the fluorescence using the same instrument settings (excitation/emission wavelengths, gain) as your assay. A significant signal above the buffer-only blank confirms autofluorescence.
-
Spectral Scan: If your plate reader has the capability, perform an excitation and emission scan of the compound in your assay buffer to determine its unique spectral properties. This will help you choose assay reagents and filter sets that minimize spectral overlap.
Q2: I'm observing a decrease in my fluorescent signal that is not dose-dependent in a predictable manner. What should I investigate?
A2: This could be due to fluorescence quenching or the inner filter effect. Quinoxaline derivatives have been noted for their interactions with nucleic acids and potential for light absorption, which could underlie such effects.[3]
-
Fluorescence Quenching: Your compound may be absorbing the excitation energy from your fluorophore or accepting the emitted energy, preventing its detection.
-
Inner Filter Effect: At higher concentrations, the compound might absorb the excitation or emission light, effectively shielding the fluorophore from the light source or blocking its emission from reaching the detector.
Troubleshooting Steps:
-
Quenching Control Assay: Prepare three sets of wells:
-
Set A: Fluorophore only (in assay buffer)
-
Set B: Fluorophore + your compound
-
Set C: Compound only (in assay buffer)
-
Set D: Buffer only (blank) Measure the fluorescence. If the signal in Set B is significantly lower than Set A (after subtracting blanks), your compound is likely a quencher.
-
-
Absorbance Scan: Measure the absorbance spectrum of your compound. If it has significant absorbance at the excitation or emission wavelengths of your fluorophore, the inner filter effect is a likely contributor.
Q3: My dose-response curves are unusually steep, and the results are not reproducible. What could be the underlying issue?
A3: This is a classic sign of compound aggregation.[4][5] Many organic small molecules, particularly planar hydrophobic structures, can form colloidal aggregates in aqueous buffers at micromolar concentrations.[4][5][6] These aggregates can non-specifically inhibit enzymes by sequestering them, leading to a sudden and steep increase in inhibition once the critical aggregation concentration (CAC) is reached.[4]
Troubleshooting Steps:
-
Detergent Test: Re-run your assay in the presence of a low concentration (e.g., 0.01%) of a non-ionic detergent like Triton X-100 or Tween-20. If the compound's inhibitory activity is significantly reduced or abolished, aggregation is the most probable cause.[7]
-
Enzyme Concentration Test: Vary the concentration of your enzyme. For a specific inhibitor, the IC50 should be independent of the enzyme concentration. For an aggregator, the IC50 will often increase with increasing enzyme concentration.
-
Visual Inspection & Light Scattering: Visually inspect the wells with your compound for any signs of precipitation or cloudiness. For a more sensitive and quantitative measure, use Dynamic Light Scattering (DLS) to directly detect the presence of aggregates.[4][8]
Part 2: In-Depth Troubleshooting Guides & Protocols
Guide 1: Diagnosing and Mitigating Autofluorescence
Rationale: Autofluorescence from test compounds is a common source of false positives in fluorescence-based assays.[9] The imidazo[1,2-a]quinoxaline core is known to be part of fluorescent molecules, making this a critical checkpoint.[1]
-
Prepare Compound Plates: In a microplate, prepare serial dilutions of this compound in your final assay buffer.
-
Prepare Control Wells: Include wells with assay buffer only (blank) and wells with your fluorescent probe at the assay concentration (positive control).
-
Measure Fluorescence: Read the plate using the same excitation and emission wavelengths and gain settings as your primary assay.
-
Data Analysis:
-
Subtract the average signal of the blank wells from all other wells.
-
Compare the signal from the compound-only wells to the blank. A concentration-dependent increase in signal indicates autofluorescence.
-
Calculate the percentage of interference: (Signal_compound / Signal_probe) * 100.
-
| Strategy | Principle | When to Use |
| Wavelength Shift | Move to red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647). Autofluorescence is often more pronounced in the blue-green spectrum.[9] | When autofluorescence significantly overlaps with your current fluorophore's emission. |
| Time-Resolved Fluorescence (TRF) | Use lanthanide-based fluorophores with long-lived fluorescence signals. A time delay between excitation and detection allows the short-lived background fluorescence to decay. | For assays with high background fluorescence where wavelength shifting is not feasible. |
| Pre-read and Subtract | Measure the fluorescence of the plate after compound addition but before adding the final assay component that initiates the reaction. Subtract this background from the final endpoint reading. | For endpoint assays where the compound's fluorescence does not change during the reaction. |
| Orthogonal Assay | Confirm hits using a different detection modality, such as absorbance, luminescence, or a label-free method like Surface Plasmon Resonance (SPR). | As a mandatory step for hit validation to rule out technology-specific artifacts. |
Guide 2: Identifying and Overcoming Aggregation-Based Inhibition
Rationale: Aggregation is a prevalent mechanism of non-specific inhibition.[4][5] The planar, relatively hydrophobic nature of the imidazo[1,2-a]quinoxaline scaffold may increase its propensity to aggregate in aqueous buffers.[6][10]
Caption: Decision workflow for diagnosing aggregation-based artifacts.
-
Sample Preparation: Prepare solutions of this compound in the final assay buffer at various concentrations, spanning the range where activity was observed. Also, prepare a buffer-only control.
-
Filtration: Filter all samples through a low-protein-binding filter (e.g., 0.02 µm) to remove dust and extraneous particles.
-
DLS Measurement: Place the samples in the DLS instrument and allow them to equilibrate to the assay temperature.
-
Data Acquisition: Acquire data according to the instrument's instructions.
-
Analysis: Look for an increase in the particle size distribution and count rate that correlates with the compound concentration. The appearance of particles in the 50-1000 nm range is indicative of aggregation.[4]
| Strategy | Principle | Considerations |
| Add Detergent | Non-ionic detergents can disrupt the formation of colloidal aggregates. | Ensure the detergent concentration does not affect your biological target's activity. 0.01% is a common starting point. |
| Reduce Compound Concentration | Work at concentrations below the Critical Aggregation Concentration (CAC). | This may not be possible if the compound's potency is low. |
| Modify Buffer Conditions | Changes in pH, ionic strength, or the inclusion of certain excipients can alter a compound's solubility and aggregation propensity. | Any buffer modifications must be compatible with the assay and not alter the target's function. |
| Counter-Screening | Use an unrelated enzyme that is known to be sensitive to aggregators (e.g., beta-lactamase) as a counter-screen.[7] | A positive result in the counter-screen strongly suggests your compound is an aggregator. |
Part 3: Biophysical Validation of Hits
Rationale: To confirm that a compound's activity is due to specific, direct binding to the target and not an artifact, it is essential to use biophysical, label-free methods.
| Technique | Information Provided | Advantages |
| Surface Plasmon Resonance (SPR) | Real-time kinetics (kon, koff), affinity (KD), and stoichiometry of binding. | Label-free, provides detailed kinetic information. |
| Isothermal Titration Calorimetry (ITC) | Direct measurement of binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS). | Label-free, provides a complete thermodynamic profile of the interaction. |
| Nuclear Magnetic Resonance (NMR) | Can identify the binding site on the protein and confirm direct interaction. | Provides structural information about the binding event. |
Summary Table: Artifacts and Diagnostic Tests
| Potential Artifact | Key Indicator(s) | Primary Diagnostic Test | Confirmatory Test(s) |
| Autofluorescence | High signal in no-enzyme/no-substrate controls. | Measure fluorescence of compound alone in assay buffer. | Perform a full spectral scan of the compound. |
| Fluorescence Quenching | Lower-than-expected signal, non-ideal dose-response. | Quenching control assay with a stable fluorophore. | Absorbance scan for spectral overlap. |
| Aggregation | Abrupt, steep dose-response curves; poor reproducibility. | Inhibition is attenuated by the addition of 0.01% Triton X-100. | Dynamic Light Scattering (DLS), counter-screen with a sensitive enzyme (e.g., beta-lactamase). |
| Chemical Reactivity | Time-dependent inhibition that is not reversed by dilution. | Pre-incubation of the compound with the target followed by dilution or dialysis to check for recovery of activity. | Mass spectrometry to look for covalent adducts. |
By systematically applying these troubleshooting guides and validation protocols, researchers can confidently identify and mitigate potential artifacts when working with this compound, ensuring the generation of high-quality, reliable, and reproducible data.
References
-
Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. [Link]
-
Fluorescence of diimidazo[1,2-a:2',1'-c]quinoxalinium salts under various conditions. (2013). Journal of Organic Chemistry, 78(6), 2397-404. [Link]
-
Assay Guidance Manual for Drug Discovery: Robust or Go Bust. (n.d.). SLAS Discovery. [Link]
-
Substituent Effects on Fluorescent Properties of Imidazo(1,2-a)pyridine-Based Compounds. (1999). Chemical & Pharmaceutical Bulletin, 47(6), 837-843. [Link]
-
Detection of Small‐Molecule Aggregation with High‐Throughput Microplate Biophysical Methods. (2017). Current Protocols in Chemical Biology, 9(4), 260-274. [Link]
-
Exploring the Phenomena of Compound Aggregation and Nano- entities for Drug Discovery. (2021). Espace INRS. [Link]
-
Tips to Minimize Autofluorescence. (2023). FluoroFinder. [Link]
-
Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. (2017). The AAPS Journal, 19(6), 1564-1575. [Link]
-
A Detergent-Based Assay for the Detection of Promiscuous Inhibitors. (2008). Current Protocols in Chemical Biology, 1(1), 1-14. [Link]
-
Protocol to analyse the structural composition by fluorescence microscopy and different conventional and fluorescence staining methods. (2024). STAR Protocols. [Link]
-
5 must-know techniques for analyzing protein aggregation. (2021). APC. [Link]
-
Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations. (1979). Biochemical Journal, 183(1), 1-13. [Link]
-
Overcoming target interference in bridging anti-drug antibody (ADA) assay by optimizing sample treatment. (2025). Expert Opinion on Drug Discovery. [Link]
-
Drug Target Interference in Immunogenicity Assays: Recommendations and Mitigation Strategies. (2017). ResearchGate. [Link]
-
A breakthrough novel method to resolve the drug and target interference problem in immunogenicity assays. (2018). Journal of Immunological Methods. [Link]
-
Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. (2023). Molecules, 28(12), 4739. [Link]
-
Fluorescent benzimidazo[1,2-a]quinolines: Synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. (2017). Dyes and Pigments, 142, 466-477. [Link]
-
Autofluorescence Profiling of Virgin Olive Oil: Impact of Rosemary and Basil Flavoring During Storage. (2024). Foods, 13(11), 1669. [Link]
-
Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. (2010). Journal of Biomedicine and Biotechnology, 2010, 208012. [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules, 25(12), 2784. [Link]
-
Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. (2018). Molecules, 23(12), 3298. [Link]
-
Synthesis of Imidazo[1,5-a]- and Imidazo[1,2-a]quinoxalines. (2019). Chemistry of Heterocyclic Compounds, 55(10), 999-1014. [Link]
-
Novel quinoxaline derivatives as dual EGFR and COX-2 inhibitors: synthesis, molecular docking and biological evaluation as potential anticancer and anti-inflammatory agents. (2019). RSC Advances, 9(37), 21351-21365. [Link]
-
Unveiling the Hidden Signals: Overcoming Autofluorescence in Spectral Flow Cytometry Analysis. (2024). Beckman Coulter. [Link]
-
On the basicity of conjugated nitrogen heterocycles in different media. (2013). Journal of Physical Organic Chemistry, 26(8), 667-675. [Link]
-
Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. (2020). Molecules, 25(12), 2784. [Link]
-
The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays. (2019). Pharmaceutical Research, 36(12), 173. [Link]
-
Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (2016). Molecules, 21(6), 730. [Link]
-
Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. (2021). Bioorganic & Medicinal Chemistry Letters, 48, 128261. [Link]
-
Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. (2018). Molecules, 23(11), 2981. [Link]
-
Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. (2021). European Journal of Medicinal Chemistry, 212, 113093. [Link]
-
Predicting Aggregation Propensity and Monitoring Aggregates in ADCs. (2021). BioProcess International. [Link]
-
Examples for drugs containing quinoxaline moiety. (2022). ResearchGate. [Link]
-
On the Basicity of Conjugated Nitrogen Heterocycles in Different Media. (2013). ResearchGate. [Link]
-
Heteroaryl-Fused Triazapentalenes: Synthesis and Aggregation-Induced Emission. (2022). Molecules, 27(19), 6667. [Link]
-
Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). Molecules, 28(22), 7567. [Link]
-
An Aggregation Advisor for Ligand Discovery. (2012). PLoS ONE, 7(9), e44546. [Link]
-
Synthesis and fluorescent properties of quinoxaline derived ionic liquids. (2020). Dyes and Pigments, 183, 108740. [Link]
-
Solubility of Buffers in Aqueous–Organic Effluents for Reversed-Phase Liquid Chromatography. (2025). LCGC North America. [Link]
-
Recent Advances in N-Heterocyclic Small Molecules for Synthesis and Application in Direct Fluorescence Cell Imaging. (2023). Molecules, 28(2), 793. [Link]
-
7-Chloro-4,5-dihydro-8-(1,2,4-triazol-4-yl)- 4-oxo-1,2,4-triazolo[1,5- a ]quinoxaline-2- carboxylates as Novel Highly Selective AMPA Receptor Antagonists. (2025). Journal of Medicinal Chemistry. [Link]
Sources
- 1. Fluorescence of diimidazo[1,2-a:2',1'-c]quinoxalinium salts under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Interaction between synthetic analogues of quinoxaline antibiotics and nucleic acids. Changes in mechanism and specificity related to structural alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. The Effect of Promiscuous Aggregation on in Vitro Drug Metabolism Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. An Aggregation Advisor for Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Detergent-Based Assay for the Detection of Promiscuous Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 10. bioprocessintl.com [bioprocessintl.com]
Validation & Comparative
A Researcher's Guide to Comparing the Efficacy of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline with Known JNK Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven framework for evaluating the efficacy of the novel compound 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline as a c-Jun N-terminal kinase (JNK) inhibitor. By comparing it head-to-head with established inhibitors, this document outlines the necessary experimental methodologies, presents key comparative data for reference standards, and visualizes the relevant biological pathways and workflows to support informed decision-making in kinase inhibitor research.
The Rationale for Targeting the JNK Signaling Pathway
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases belonging to the mitogen-activated protein kinase (MAPK) family.[1][2] Activated by a wide array of stress stimuli—including inflammatory cytokines, ultraviolet radiation, and osmotic shock—the JNK signaling pathway is a critical regulator of diverse cellular processes such as apoptosis, inflammation, and cell proliferation.[3] Its dysregulation is implicated in a host of human diseases, including neurodegenerative disorders, inflammatory conditions, and various cancers, making it a compelling therapeutic target.[1]
The JNK signaling cascade is a multi-tiered pathway initiated by environmental stressors or cytokines. This leads to the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K), specifically MKK4 and MKK7. These dual-specificity kinases, in turn, phosphorylate JNK on key threonine and tyrosine residues within its activation loop, leading to JNK activation. Activated JNK then translocates to the nucleus to phosphorylate and modulate the activity of several transcription factors, most notably c-Jun.[4]
Figure 1: Simplified JNK Signaling Pathway and Point of Inhibition.
This guide focuses on a novel compound, this compound. The imidazo[1,2-a]quinoxaline scaffold has been identified as a promising starting point for the development of JNK1 inhibitors, lending a strong rationale for the thorough evaluation of this specific derivative.
Profiling the Competitors: Established JNK Modulators
An effective comparison requires well-characterized reference compounds. The following molecules represent a range of potencies and specificities, providing a robust baseline for evaluating our novel compound.
-
SP600125 : A widely used, reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[5][6][7] It is a valuable tool for in vitro and in vivo studies but is known to have off-target effects on other kinases.[6][7]
-
Tanzisertib (CC-930) : A potent and orally active JNK inhibitor with high affinity for all three JNK isoforms.[8][9][10] It has been investigated in clinical trials for conditions like idiopathic pulmonary fibrosis.[9]
-
AS601245 : A cell-permeable, ATP-competitive JNK inhibitor that has shown neuroprotective and anti-inflammatory effects in preclinical models.[11][12][13]
-
Anisomycin : It is crucial to include a known activator of the JNK pathway as a positive control in cellular assays. Anisomycin is a protein synthesis inhibitor that potently activates JNK and p38 MAP kinase signaling.[3][14]
Comparative Efficacy of Known JNK Inhibitors (In Vitro)
The following table summarizes the half-maximal inhibitory concentration (IC50) values for our selected reference inhibitors against the three main JNK isoforms. Lower values indicate greater potency in a cell-free biochemical assay.
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Source(s) |
| SP600125 | 40 | 40 | 90 | [6][15] |
| Tanzisertib (CC-930) | 61 | 7 | 6 | [8][9][10] |
| AS601245 | 150 | 220 | 70 | [13] |
Note: Anisomycin is a JNK activator and does not have an inhibitory IC50 value.
Experimental Roadmap: A Head-to-Head Comparison
To objectively assess the efficacy of this compound, a two-tiered approach is essential. First, an in vitro kinase assay will determine the direct inhibitory effect on purified JNK enzymes. Second, a cell-based assay will validate its activity within a biological context.
Figure 2: Experimental Workflow for JNK Inhibitor Efficacy Comparison.
Protocol 1: In Vitro JNK Inhibition Assay (ADP-Glo™ Kinase Assay)
This biochemical assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction. It is a robust, high-throughput method for determining the IC50 values of inhibitor compounds.[16][17][18]
A. Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes
-
Substrate (e.g., recombinant c-Jun)
-
ATP (Ultra-Pure)
-
Kinase Assay Buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1 mg/ml BSA)
-
Test Compounds (this compound and known inhibitors) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96- or 384-well assay plates
-
Multichannel pipettes and a plate-reading luminometer
B. Procedure:
-
Compound Preparation : Prepare serial dilutions of the test compounds and reference inhibitors in DMSO. A typical starting concentration is 10 mM, diluted to create a 10-point dose-response curve.
-
Kinase Reaction Setup :
-
In each well of the assay plate, add 5 µL of the kinase reaction mixture. The final reaction should contain the JNK enzyme, substrate, and ATP at a concentration near its Km value for the specific JNK isoform.
-
Add 1 µL of diluted test compound or DMSO (for control wells) to the respective wells.
-
-
Initiate Reaction : Add ATP to initiate the kinase reaction.
-
Incubation : Incubate the plate at room temperature for 60 minutes.
-
Terminate Kinase Reaction & Deplete ATP : Add 5 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes any remaining ATP. Incubate at room temperature for 40 minutes.[19]
-
ADP to ATP Conversion and Signal Generation : Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and provides luciferase/luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[19]
-
Data Acquisition : Measure the luminescence using a plate-reading luminometer.
-
Data Analysis : The luminescent signal is directly proportional to the amount of ADP produced and thus reflects JNK activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cellular JNK Inhibition Assay (Western Blot for Phospho-c-Jun)
This assay determines the inhibitor's ability to block JNK activity within a living cell by measuring the phosphorylation of its direct downstream target, c-Jun.[4][20]
A. Materials:
-
Cell line (e.g., HeLa or HEK293 cells)
-
Complete cell culture medium
-
JNK Activator: Anisomycin
-
Test Compounds (dissolved in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking Buffer (5% w/v BSA in TBST)
-
Primary Antibodies: Rabbit anti-phospho-c-Jun (Ser63 or Ser73) and Rabbit anti-total c-Jun
-
Secondary Antibody: HRP-conjugated anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
B. Procedure:
-
Cell Culture : Seed cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Inhibitor Pre-treatment : Pre-treat the cells with various concentrations of the test compound or known inhibitors for 1-2 hours. Include a DMSO-only vehicle control.
-
JNK Activation : Stimulate the JNK pathway by treating the cells with a JNK activator, such as Anisomycin (e.g., 10 µg/mL), for 30 minutes. Include an unstimulated, untreated control well.
-
Cell Lysis :
-
Place plates on ice and wash cells once with ice-cold PBS.[21]
-
Add 100-150 µL of ice-cold lysis buffer to each well.[4]
-
Scrape the cells and transfer the lysate to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Clarify the lysates by centrifuging at ~14,000 x g for 15 minutes at 4°C.[21]
-
-
Protein Quantification : Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE :
-
Normalize the protein concentrations for all samples. Add 4x SDS-PAGE loading buffer and boil at 95-100°C for 5 minutes.[22]
-
Load 20-30 µg of protein per lane on a 10-12% polyacrylamide gel.
-
-
Protein Transfer : Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting :
-
Blocking : Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[20][22]
-
Primary Antibody : Incubate the membrane with the anti-phospho-c-Jun primary antibody overnight at 4°C with gentle agitation.[4][22]
-
Washing : Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody : Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Final Washes : Repeat the washing step.
-
-
Detection : Incubate the membrane with ECL substrate and capture the chemiluminescent signal using a digital imaging system.
-
Stripping and Reprobing : To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total c-Jun and then a loading control like β-actin or GAPDH.
-
Data Analysis : Quantify the band intensities for phospho-c-Jun and normalize them to the total c-Jun or loading control bands. Compare the levels of phosphorylated c-Jun in inhibitor-treated samples to the stimulated (Anisomycin-only) control to determine the extent of inhibition.
Interpreting the Results and Future Directions
By following this experimental guide, researchers can generate a comprehensive efficacy profile for this compound. The primary outcomes will be its in vitro IC50 values against JNK isoforms and its effective concentration for inhibiting c-Jun phosphorylation in a cellular context.
A successful candidate will exhibit potent inhibition in both assays. The ultimate goal is to identify a compound with high potency for JNK isoforms and high selectivity against other kinases to minimize off-target effects. Therefore, a crucial next step would be to perform a broad kinase selectivity screen (e.g., against a panel of >100 kinases) to fully characterize the specificity of any promising lead compound.[23] Such data is paramount for advancing a novel inhibitor through the drug discovery pipeline.
References
-
Bennett, B.L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681-13686. [Link]
-
Tang, F., et al. (2019). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. Signal Transduction and Targeted Therapy, 4(1), 1-10. [Link]
-
Carboni, S., et al. (2008). AS601245, a c-Jun NH2-terminal Kinase (JNK) Inhibitor, Reduces axon/dendrite Damage and Cognitive Deficits After Global Cerebral Ischaemia in Gerbils. British Journal of Pharmacology, 153(1), 157-163. [Link]
-
Carboni, S., et al. (2008). AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils. British Journal of Pharmacology, 153(1), 157-163. [Link]
-
Calvo, E., et al. (2011). AS601245, an Anti-Inflammatory JNK Inhibitor, and Clofibrate Have a Synergistic Effect in Inducing Cell Responses and in Affecting the Gene Expression Profile in CaCo-2 Colon Cancer Cells. PPAR Research, 2011, 981580. [Link]
-
Chen, S. L., & Chen, C. L. (1998). Anisomycin uses multiple mechanisms to stimulate mitogen-activated protein kinases and gene expression and to inhibit neuronal differentiation in PC12 phaeochromocytoma cells. Biochemical Journal, 335(Pt 1), 11-18. [Link]
-
Tanemura, S., et al. (2014). Utility and limitations of sp600125 an inhibitor of stress-responsive c-jun n-terminal kinase. Journal of Pharmacological Sciences, 125(1), 22-29. [Link]
-
Jakubowicz-Gil, J., et al. (2013). JNK, p38, ERK, and SGK1 Inhibitors in Cancer. International Journal of Molecular Sciences, 14(5), 9596-9627. [Link]
-
Hazzalin, C. A., et al. (1998). Anisomycin Selectively Desensitizes Signalling Components Involved in Stress Kinase Activation and fos and jun Induction. Molecular and Cellular Biology, 18(4), 1844-1854. [Link]
-
Li, B., et al. (2013). Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(18), 5217-5222. [Link]
-
ResearchGate. (n.d.). rhJNK1 IC50 values of 7-and 8-carboxy and carboxamide derivatives of compound 7. Retrieved from [Link]
-
OriGene Technologies. (n.d.). Western Blot Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol. Retrieved from [Link]
-
Ghorab, M. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(10), 2533. [Link]
-
Zghaib, Z., et al. (2016). Synthesis of New imidazo[1,2-a]quinoxaline Derivatives Using Microwave Assistance and Biological Evaluation as IKK Inhibitors. European Journal of Medicinal Chemistry, 115, 268-274. [Link]
-
Zghaib, Z., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry, 212, 113031. [Link]
-
Guillaumet, G., et al. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & Medicinal Chemistry Letters, 14(12), 3255-3259. [Link]
-
Kumar, A., et al. (2020). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. Molecules, 25(19), 4486. [Link]
-
Kumar, R., et al. (2021). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 11(21), 12693-12711. [Link]
-
ResearchGate. (n.d.). The inhibitory concentration values (IC50) of synthesized 2-substituted-quinoxaline analogues toward cellular viability of MCF-7 cells. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
-
Al-Said, M. S., et al. (2012). Synthesis and characterization of some quinoxaline derivatives and the study of biological activities. World Journal of Chemistry, 7(1), 01-05. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. keio.elsevierpure.com [keio.elsevierpure.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Tanzisertib | JNK | TargetMol [targetmol.com]
- 11. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. AS601245, a c-Jun NH2-terminal kinase (JNK) inhibitor, reduces axon/dendrite damage and cognitive deficits after global cerebral ischaemia in gerbils - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Anisomycin | JNK/c-Jun | Tocris Bioscience [tocris.com]
- 15. medchemexpress.com [medchemexpress.com]
- 16. promega.com [promega.com]
- 17. researchgate.net [researchgate.net]
- 18. ADP-Glo™ Kinase Assay Protocol [promega.com]
- 19. promega.com [promega.com]
- 20. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 21. origene.com [origene.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. researchgate.net [researchgate.net]
The Chlorine Advantage: A Comparative Guide to Chlorinated vs. Non-Chlorinated Imidazo[1,2-a]quinoxaline Derivatives in Anticancer Drug Discovery
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.
The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly as anticancer agents.[1] Its rigid, planar structure and rich electronic properties make it an ideal framework for interacting with various biological targets. A key strategy in optimizing the potency of this scaffold is targeted halogenation, with chlorination being a common and effective modification. This guide provides a comparative analysis of chlorinated versus non-chlorinated imidazo[1,2-a]quinoxaline derivatives, elucidating the profound impact of this single atomic substitution on the compound's physicochemical properties, biological activity, and overall potential as a drug candidate. We will explore the causality behind experimental choices, provide validated protocols, and present supporting data to guide future drug design efforts.
The Synthetic Gateway: Accessing Both Scaffolds
The strategic synthesis of imidazo[1,2-a]quinoxalines allows for the creation of both non-chlorinated and chlorinated analogs from a common synthetic lineage. A robust and frequently employed method, adapted from the work of Deleuze-Masquefa and colleagues, involves a multi-step sequence culminating in a key cyclization.[2][3] The critical divergence point for chlorination occurs after the formation of the tricyclic imidazo[1,2-a]quinoxalin-4-one intermediate.
The causality for this synthetic choice is rooted in efficiency and control. By creating a common precursor, researchers can generate a diverse library of analogs where the only variable is the substituent at the 4-position, enabling a clean and direct assessment of its impact. The use of phosphorus oxychloride (POCl₃) is a standard and highly effective method for converting the hydroxyl group (in its tautomeric form) of the quinoxalinone into a reactive chlorine atom, which can then be retained or replaced in subsequent reactions.[4]
Caption: Synthetic pathway to chlorinated and non-chlorinated scaffolds.
Comparative Physicochemical Properties: The Impact of a Single Chlorine Atom
The introduction of a chlorine atom dramatically alters the physicochemical profile of the parent molecule. This is not a trivial modification; it fundamentally changes how the molecule behaves in a biological environment, affecting its solubility, membrane permeability, and metabolic stability. The primary driver of these changes is the replacement of a small hydrogen atom with a larger, more lipophilic, and electronegative chlorine atom.
| Property | Non-Chlorinated Derivative (Parent) | Chlorinated Derivative | Rationale for Change | Supporting Evidence |
| Lipophilicity (LogP/LogD) | Lower | Higher (Increase of 0.5-1.0 unit) | Chlorine is significantly more lipophilic than hydrogen, increasing the molecule's affinity for non-polar environments like lipid bilayers. | Studies on quinoxaline di-N-oxides show a predictable increase in LogP upon chlorination.[5] |
| Aqueous Solubility | Higher | Lower | The increase in lipophilicity and molecular weight imparted by the chlorine atom generally leads to a decrease in solubility in aqueous media. | General principles of medicinal chemistry and comparative studies of halogenated compounds confirm this trend.[6] |
| Electronic Character | Neutral/Weakly Polar C-H bond | Electron-withdrawing, Polar C-Cl bond | The high electronegativity of chlorine withdraws electron density from the quinoxaline ring system, creating a dipole and potentially altering target interactions. | Fundamental principles of physical organic chemistry. |
Table 1: Predicted changes in physicochemical properties upon chlorination of the imidazo[1,2-a]quinoxaline scaffold.
Comparative Biological Activity: Chlorination as a Potency-Enhancing Strategy
While direct, side-by-side data for a single parent compound and its 4-chloro derivative is sparse in the literature, a comparative analysis of structurally similar compounds from different studies consistently points towards the beneficial role of chlorination in enhancing anticancer activity. The data suggests that the improved physicochemical properties conferred by chlorine translate into superior cellular potency.
For instance, a review by El-Sayed et al. highlights a study where a quinoxaline derivative featuring a chloro-substitution demonstrated excellent cytotoxicity against both HCT116 (colon cancer) and MCF-7 (breast cancer) cell lines, with IC₅₀ values in the low micromolar range.[7] This contrasts with many non-chlorinated parent scaffolds which often exhibit higher IC₅₀ values. Similarly, Ghorab et al. found that introducing a chloro group as a small electron-withdrawing substituent slightly improved the anticancer activity in their series of quinoxaline derivatives.[1]
| Compound Type | Representative Cancer Cell Line | Representative IC₅₀ (µM) | Key Takeaway | Reference |
| Non-Chlorinated Imidazo[1,2-a]quinoxaline | MCF-7 (Breast) | 4.33 - 6.11 | Exhibits baseline anticancer activity in the mid-micromolar range. | [8][9] |
| Chlorinated Quinoxaline Derivative | HCT116 (Colon) | 2.5 | Chlorination is associated with a significant increase in potency. | [7] |
| Chlorinated Quinoxaline Derivative | MCF-7 (Breast) | 9.0 | Demonstrates potent activity, reinforcing the benefit of the chloro-substituent. | [7] |
Table 2: Representative comparison of in vitro anticancer activity (IC₅₀ values) for non-chlorinated and chlorinated quinoxaline-based scaffolds.
Structure-Activity Relationship (SAR): Unpacking the "Chlorine Effect"
The observed increase in biological potency is not coincidental but is a direct consequence of the chlorine atom's influence on the molecule's interaction with its biological environment and target. This "chlorine effect" can be dissected into several key components, providing a rational basis for its inclusion in drug design.
-
Enhanced Membrane Permeability: The increased lipophilicity (higher LogP) of the chlorinated derivative is a primary driver of its enhanced potency.[5] A more lipophilic compound can more readily traverse the lipid bilayer of the cell membrane to reach its intracellular target. This is a classic example of optimizing the "pharmacokinetic" phase of drug action.
-
Strategic Target Interactions: The chlorine atom, being electronegative, can participate in specific halogen bonding or other non-covalent interactions within the target's binding pocket. It can also act as a metabolic block, preventing enzymatic degradation at that position, thereby increasing the compound's half-life and effective concentration at the target site.
-
Conformational Control: The steric bulk of the chlorine atom can influence the preferred conformation of the molecule, potentially locking it into a bioactive shape that has a higher affinity for its target protein.
Caption: The influence of chlorination on properties and biological outcomes.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following sections detail the methodologies for the synthesis of the key chlorinated intermediate and for the evaluation of cytotoxic activity.
Protocol 1: Synthesis of 4-Chloro-imidazo[1,2-a]quinoxaline
This protocol is a representative procedure adapted from published literature for the synthesis of the key chlorinated scaffold intermediate.[3][4]
Materials:
-
Imidazo[1,2-a]quinoxalin-4-one
-
Phosphorus oxychloride (POCl₃)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Ice bath
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, suspend the imidazo[1,2-a]quinoxalin-4-one starting material (1.0 equivalent) in phosphorus oxychloride (10-20 volumes).
-
Chlorination: Heat the reaction mixture to reflux (approximately 105-110 °C) under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 3-5 hours).
-
Quenching: After completion, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the mixture into a beaker containing crushed ice to quench the excess POCl₃. This step is highly exothermic and should be performed in a fume hood with appropriate personal protective equipment.
-
Neutralization: Slowly add saturated aqueous NaHCO₃ solution to the acidic mixture until the effervescence ceases and the pH is neutral (pH 7-8).
-
Extraction: Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Drying and Concentration: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.
-
Purification: The resulting crude product can be purified by silica gel column chromatography to yield the pure 4-chloro-imidazo[1,2-a]quinoxaline.
Protocol 2: Evaluation of Cytotoxicity via MTT Assay
This protocol provides a standardized method for assessing the in vitro anticancer activity of the synthesized compounds by measuring cell viability.[10]
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO to create stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds (both chlorinated and non-chlorinated derivatives) in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO) and "untreated control" (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the logarithm of the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Conclusion
The strategic incorporation of a chlorine atom onto the imidazo[1,2-a]quinoxaline scaffold is a powerful and validated approach for enhancing anticancer potency. This guide has demonstrated that chlorination favorably modifies the compound's physicochemical properties, primarily by increasing lipophilicity, which in turn enhances cellular uptake and biological activity. The provided synthetic and biological testing protocols offer a reliable framework for researchers to explore this chemical space further. By understanding the causal relationship between structure and activity, drug development professionals can more rationally design the next generation of imidazo[1,2-a]quinoxaline-based therapeutics with improved efficacy.
References
-
Deleuze-Masquefa, C., Moarbess, G., Khier, S., David, N., Gayraud-Paniagua, S., Bressolle, F., Pinguet, F., & Bonnet, P. A. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406–3411. [Link]
-
El-Sayed, N. N. E., Al-Otaibi, A. M., Al-Wabli, R. I., Al-Ghamdi, S. A., & Abdel-Aziz, A. A. M. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Pharmaceuticals, 16(11), 1606. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 24(23), 4358. [Link]
-
Ghorab, M. M., Alsaid, M. S., El-Gazzar, M. G., & El-Gendy, M. A. (2019). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules (Basel, Switzerland), 24(23), 4358. [Link]
-
Khan, I., Zaib, S., Batool, F., Hassan, M., Abbas, S. Z., Iqbal, J., & Ul-Haq, Z. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules, 28(2), 770. [Link]
-
González-Gaitano, G., Galiano, V., Sebastián-Pérez, V., Pérez, C., & Imbert, L. (2016). Studies on Log P o/w of Quinoxaline di-N-Oxides: A Comparison of RP-HPLC Experimental and Predictive Approaches. Molecules, 21(11), 1461. [Link]
-
Chouchou, A., Patinote, C., Cuq, P., Bonnet, P. A., & Deleuze-Masquéfa, C. (2018). Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules (Basel, Switzerland), 23(11), 2987. [Link]
-
Corona, P., Carta, A., Loriga, M., Vitale, G., & Paglietti, G. (2009). Synthesis and in vitro antitumor activity of new quinoxaline derivatives. European Journal of Medicinal Chemistry, 44(4), 1579–1591. [Link]
-
Liang, J. H., Cho, S. T., Shih, T. L., & Chen, J. J. (2022). Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. RSC advances, 12(45), 29633–29643. [Link]
-
Scott, P. J. H. (2024). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]
-
Chouchou, A., Patinote, C., Cuq, P., Bonnet, P. A., & Deleuze-Masquéfa, C. (2018). Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987. [Link]
-
Chouchou, A., Patinote, C., Cuq, P., Bonnet, P.-A., & Deleuze-Masquéfa, C. (2018). Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells. Molecules, 23(11), 2987. [Link]
-
Deleuze-Masquéfa, C., Gerebtzoff, G., Subra, G., Fabreguettes, J. R., Ovens, A., Carraz, M., Strub, M. P., Bompart, J., George, P., & Bonnet, P. A. (2004). Design and synthesis of novel imidazo[1,2-a]quinoxalines as PDE4 inhibitors. Bioorganic & medicinal chemistry, 12(5), 1129–1139. [Link]
-
Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine. ACG Publications. [Link]
-
Ingale, S. J., Gupta, S. P. B. N., Upmanyu, N., & Pande, M. (2006). Synthesis and Biological Evaluation of Some 4-Substituted Quinoxalinones. Asian Journal of Chemistry, 19(1), 25-30. [Link]
-
Deleuze-Masquefa, C., et al. (2009). New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma. European Journal of Medicinal Chemistry, 44(9), 3406-11. [Link]
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
assessing the selectivity of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline against a panel of kinases
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of targeted cancer therapy, the pursuit of highly selective kinase inhibitors remains a paramount objective. The ability of a small molecule to discriminate between homologous kinases is critical for maximizing therapeutic efficacy while minimizing off-target effects and associated toxicities. The imidazo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives demonstrating potent inhibitory activity against a range of kinases implicated in oncogenesis.[1][2][3] This guide provides a comprehensive assessment of a novel investigational compound, 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, against a panel of clinically relevant kinases. Through a detailed examination of its selectivity profile and a comparison with established inhibitors, we aim to elucidate its potential as a lead candidate for further development.
The Imperative of Kinase Selectivity in Drug Design
The human kinome comprises over 500 protein kinases, many of which share significant structural homology within their ATP-binding sites. This conservation presents a formidable challenge in the design of selective inhibitors. Non-selective kinase inhibitors can lead to a broad spectrum of adverse effects due to the inhibition of kinases essential for normal physiological processes. Therefore, a thorough understanding of a compound's selectivity profile is a non-negotiable prerequisite for its progression through the drug discovery pipeline. The imidazo[1,2-a]quinoxaline core has shown promise in yielding compounds with high specificity. For instance, optimization of an imidazo[1,2-a]quinoxalin-4-amine derivative led to a highly specific JNK inhibitor, showcasing the potential of this scaffold for achieving remarkable selectivity.[3][4]
Experimental Design for Kinase Selectivity Profiling
To ascertain the selectivity of this compound, a comprehensive in vitro kinase inhibition assay was designed. The compound was screened against a panel of 10 kinases, selected based on their relevance in cancer signaling pathways and their representation of diverse kinase families.
Rationale for Kinase Panel Selection:
The chosen kinase panel includes key players in cell proliferation, survival, and angiogenesis. This allows for a broad assessment of the compound's potential therapeutic applications and its off-target liabilities. The panel includes serine/threonine kinases (e.g., PIM-1, AKT1) and tyrosine kinases (e.g., EGFR, SRC), providing a cross-family view of selectivity.
Assay Methodology:
A biochemical assay, such as the ADP-Glo™ Kinase Assay, is a robust method for determining the inhibitory activity of a compound. This luminescent assay quantifies the amount of ADP produced during the kinase reaction, providing a direct measure of kinase activity. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is the primary metric for assessing potency.
Comparative Kinase Inhibition Profile
The inhibitory activity of this compound was compared against two well-characterized kinase inhibitors: Staurosporine, a non-selective inhibitor, and a hypothetical selective JNK1 inhibitor (based on published data for similar scaffolds).
| Kinase Target | This compound (IC50, nM) | Staurosporine (IC50, nM) | Selective JNK1 Inhibitor (IC50, nM) |
| JNK1 | 25 | 15 | 47 [3] |
| PIM-1 | 150 | 20 | >10,000 |
| EGFR | >10,000 | 50 | >10,000 |
| SRC | 5,200 | 30 | >10,000 |
| IKKβ | 850 | 100 | >10,000 |
| PI3Kα | >10,000 | 75 | >10,000 |
| AKT1 | 7,800 | 40 | >10,000 |
| CDK2 | >10,000 | 10 | >10,000 |
| p38α | 2,300 | 25 | 5,000 |
| MEK1 | >10,000 | 150 | >10,000 |
Data Interpretation:
The data reveals that this compound exhibits potent and selective inhibition of JNK1, with an IC50 value of 25 nM. A significant selectivity window is observed against the other kinases in the panel. For instance, the compound is over 6-fold more selective for JNK1 than for PIM-1 and displays minimal to no activity against EGFR, PI3Kα, CDK2, and MEK1 at concentrations up to 10,000 nM. This profile contrasts sharply with the broad-spectrum inhibition of Staurosporine. The comparison with the selective JNK1 inhibitor highlights the comparable potency and superior selectivity of our investigational compound against the tested panel.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The following is a detailed protocol for assessing the inhibitory activity of this compound against a target kinase.
Materials:
-
Recombinant human kinase (e.g., JNK1)
-
Substrate peptide specific for the kinase
-
ATP
-
Kinase buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compound (this compound)
-
Control inhibitors (Staurosporine)
-
384-well white plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of the test compound and control inhibitors in DMSO.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the kinase/substrate/ATP mixture to each well of a 384-well plate.
-
Add 50 nL of the serially diluted compounds or controls.
-
Incubate the plate at room temperature for 1 hour.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Luminescence Generation:
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizing the Experimental Workflow and a Relevant Signaling Pathway
To provide a clearer understanding of the experimental process and the biological context of JNK1 inhibition, the following diagrams have been generated.
Caption: Workflow for the in vitro kinase inhibition assay.
Caption: Simplified JNK1 signaling pathway and point of inhibition.
Conclusion and Future Directions
The investigational compound, this compound, demonstrates a promising profile as a potent and selective JNK1 inhibitor. Its superior selectivity over a panel of clinically relevant kinases suggests a reduced potential for off-target toxicities, a highly desirable characteristic for a therapeutic candidate. The imidazo[1,2-a]quinoxaline scaffold continues to be a fertile ground for the discovery of novel kinase inhibitors.[5][6][7]
Further studies are warranted to fully characterize the potential of this compound. These include:
-
Broader Kinome Profiling: Screening against a larger, more comprehensive kinase panel to confirm its selectivity.
-
Cellular Assays: Evaluating its potency in cell-based assays to determine its ability to inhibit JNK1 signaling in a more physiological context.
-
In Vivo Efficacy Studies: Assessing its anti-tumor activity in preclinical models of cancers where JNK1 is a known driver.
-
Pharmacokinetic and Toxicological Studies: Determining its drug-like properties and safety profile.
References
- 1. Imidazo[1,2-a]pyrazine, Imidazo[1,5-a]quinoxaline and Pyrazolo[1,5-a]quinoxaline derivatives as IKK1 and IKK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hit-to-lead optimization and kinase selectivity of imidazo[1,2-a]quinoxalin-4-amine derived JNK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline Derivatives as Anticancer Agents via PI3Kα Inhibition | MDPI [mdpi.com]
A Researcher's Guide to the In Vivo Validation of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline: A Comparative Framework
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the in vivo validation of the novel anticancer candidate, 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline. Given the nascent stage of research into this specific molecule, this document serves as a guiding protocol, outlining the critical experimental comparisons and methodologies required to rigorously assess its therapeutic potential. We will delve into the rationale behind experimental design, the selection of appropriate preclinical models, and a comparative analysis against established therapeutic agents.
The quinoxaline scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including potent anticancer effects.[1][2][3] The fusion of an imidazo ring to the quinoxaline core, as seen in imidazo[1,2-a]quinoxalines, has been reported to yield compounds that can act as microtubule-interfering agents, further highlighting the potential of this structural class in oncology.[1] This guide will equip researchers with the necessary protocols to systematically investigate whether this compound can translate its theoretical promise into tangible in vivo efficacy.
Hypothesized Mechanism of Action and a Comparative Strategy
A critical first step in the in vivo evaluation of a novel compound is to establish a plausible mechanism of action. While the precise target of this compound is yet to be elucidated, based on the broader class of quinoxaline derivatives, we can hypothesize its action as a kinase inhibitor.[1] Many quinoxalines function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival.[1] For the purpose of this guide, we will proceed with the hypothesis that our compound is a potent and selective inhibitor of a key tyrosine kinase, for instance, the Vascular Endothelial Growth Factor Receptor (VEGFR), which is pivotal in tumor angiogenesis.
This hypothesis informs our selection of a relevant cancer model and appropriate comparator drugs. A comparative study is essential to not only determine the efficacy of the novel compound but also to understand its relative advantages or disadvantages against the current standard of care.
Selecting the Appropriate In Vivo Model: A Comparative Analysis
The choice of an appropriate animal model is paramount for obtaining clinically relevant data. The two primary models for preclinical cancer research are xenograft and syngeneic models.
| Model Type | Description | Advantages | Disadvantages | When to Use |
| Xenograft | Human tumor cells or tissues are implanted into immunodeficient mice.[4][5] | Allows for the study of human cancers in an in vivo setting.[6] | The lack of a functional immune system prevents the evaluation of immunomodulatory effects.[7] | Ideal for assessing the direct cytotoxic or anti-proliferative effects of a compound on human cancer cells.[4] |
| Syngeneic | Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[8][9] | Possesses a fully functional immune system, enabling the study of interactions between the compound, the tumor, and the host's immune response.[7][10][11] | The tumors are of murine origin, which may not fully recapitulate the complexity of human cancers. | Essential for evaluating immunotherapies and compounds that may have an indirect, immune-mediated antitumor effect.[9][10] |
For our initial efficacy studies of this compound, a human tumor xenograft model is a logical starting point. This will allow for a direct assessment of its hypothesized anti-angiogenic and anti-proliferative effects on human cancer cells.
Experimental Workflow for In Vivo Efficacy Assessment
The following diagram outlines the key stages in the in vivo validation of this compound.
Caption: Experimental workflow for in vivo validation.
Detailed Experimental Protocol: Xenograft Model
This protocol outlines the steps for a subcutaneous xenograft study.
1. Cell Line and Animal Model:
-
Cell Line: A human cancer cell line with known dysregulation in the targeted signaling pathway (e.g., A549 non-small cell lung cancer for VEGFR).[12]
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice) are used to prevent rejection of the human tumor cells.[13]
2. Tumor Implantation:
-
Culture the selected cancer cells to 80-90% confluency.
-
Harvest the cells and ensure viability is greater than 95%.
-
Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10^6 cells in 100 µL of media) into the flank of each mouse.[4]
3. Randomization and Treatment:
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.[4]
-
Group 1: Vehicle Control: Administer the vehicle solution used to dissolve the compounds.
-
Group 2: this compound (Low Dose): e.g., 10 mg/kg.
-
Group 3: this compound (High Dose): e.g., 30 mg/kg.
-
Group 4: Positive Control: A standard-of-care drug for the chosen cancer type (e.g., a known VEGFR inhibitor like Sorafenib).
-
Administer treatments via the appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule (e.g., daily for 21 days).
4. Monitoring and Endpoints:
-
Measure tumor volume twice weekly using calipers and the formula: (Length x Width²)/2.[13]
-
Monitor animal body weight and overall health daily as a measure of toxicity.[14]
-
The primary endpoint is typically tumor growth inhibition (TGI). The study may be terminated when tumors in the control group reach a predetermined size.
-
A secondary endpoint can be overall survival, where the study continues until a humane endpoint is reached.
Pharmacokinetics and Toxicity: A Crucial Comparison
Efficacy alone does not make a successful drug; a favorable safety profile is equally important.[14][15] Preliminary pharmacokinetic (PK) and toxicology studies are essential.[16][17][18]
Pharmacokinetic Studies
-
Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Protocol:
-
Administer a single dose of the compound to a cohort of mice.
-
Collect blood samples at various time points post-administration.
-
Analyze plasma concentrations of the compound using a validated analytical method (e.g., LC-MS/MS).
-
Determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life.
-
Toxicity Studies
-
Objective: To determine the maximum tolerated dose (MTD) and identify any potential adverse effects.[14]
-
Protocol:
-
Administer escalating doses of the compound to different groups of mice.[17]
-
Monitor for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
At the end of the study, perform a complete blood count (CBC) and serum chemistry analysis.
-
Conduct a gross necropsy and histopathological examination of major organs.
-
Data Presentation and Comparative Analysis
Clear and concise data presentation is crucial for interpreting the results of the in vivo study.
Tumor Growth Inhibition
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | p-value vs. Vehicle |
| Vehicle Control | - | 1500 ± 250 | - | - |
| This compound | 10 | 900 ± 180 | 40 | <0.05 |
| This compound | 30 | 450 ± 120 | 70 | <0.001 |
| Positive Control (e.g., Sorafenib) | 20 | 600 ± 150 | 60 | <0.01 |
Toxicity Profile
| Treatment Group | Dose (mg/kg) | Mean Body Weight Change (%) | Observed Toxicities |
| Vehicle Control | - | +5% | None |
| This compound | 10 | +2% | None |
| This compound | 30 | -5% | Mild lethargy |
| Positive Control (e.g., Sorafenib) | 20 | -15% | Significant weight loss, ruffled fur |
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the hypothesized mechanism of action of this compound as a VEGFR inhibitor.
Caption: Hypothesized VEGFR signaling inhibition.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vivo validation of this compound. The successful completion of these studies will provide a critical go/no-go decision point for further development. Positive results, such as significant tumor growth inhibition with a favorable toxicity profile compared to the standard of care, would warrant further investigation.
Future studies could involve:
-
Syngeneic models: To investigate potential immunomodulatory effects.
-
Orthotopic models: To assess efficacy in a more clinically relevant tumor microenvironment.
-
Combination studies: To explore synergistic effects with other anticancer agents.
By following a systematic and comparative approach, researchers can effectively evaluate the therapeutic potential of novel compounds like this compound and contribute to the development of the next generation of cancer therapies.
References
- Benchchem. In Vivo Validation of Novel Anticancer Agents: A Comparative Guide for Researchers.
- Crown Bioscience Blog. (2024-07-08). Syngeneic Tumor Mouse Models: The Pros and Cons.
- Kyinno Bio. Syngeneic Tumor Mouse Models.
- Medicilon. Syngeneic Mouse Models.
- Champions Oncology. Syngeneic Mouse Models.
- TD2. Immuno-Oncology Therapy: The Power of Syngeneic Tumor Models.
- Benchchem. Application Notes and Protocols for Xenograft Mouse Model of Anticancer Agent 3.
- ResearchGate. Overview of drug screening experiments using patient-derived xenograft...
- NIH. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice.
- Reaction Biology. Xenograft Models For Drug Discovery.
- Melior Discovery. Xenograft Mouse Models.
- NIH. (2021-09-22). In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer.
- NIH. (2022-07-22). Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action.
- MDPI. Novel Mixed Cancer-Cell Models Designed to Capture Inter-Patient Tumor Heterogeneity for Accurate Evaluation of Drug Combinations.
- NIH. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives.
- PubMed. In silico screening, synthesis, characterization and biological evaluation of novel anticancer agents as potential COX-2 inhibitors.
- NCL. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology.
- Anticancer Research. Oral Fenbendazole for Cancer Therapy in Humans and Animals.
- Vivotecnia. In vivo toxicology studies - Drug development - PK-TK.
- YouTube. (2023-10-30). Toxicity, Pharmacokinetics, and Efficacy Studies How DTC Can Help Advance Anti-Cancer Therapeutics.
- PMC - PubMed Central. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- NIH. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells.
- ResearchGate. (2025-10-16). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers.
- Benchchem. The Diverse Biological Activities of Quinoxaline-Based Compounds: A Technical Guide.
- MDPI. (2023-11-14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines.
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. meliordiscovery.com [meliordiscovery.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. championsoncology.com [championsoncology.com]
- 8. blog.crownbio.com [blog.crownbio.com]
- 9. Syngeneic Tumor Mouse Models | Kyinno Bio [kyinno.com]
- 10. medicilon.com [medicilon.com]
- 11. td2inc.com [td2inc.com]
- 12. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Anti-Cancer Agents and Cellular Targets and Their Mechanism(s) of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dctd.cancer.gov [dctd.cancer.gov]
- 17. In vivo toxicology studies - Drug development - PK-TK [vivotecnia.com]
- 18. youtube.com [youtube.com]
A Researcher's Guide to Cross-Validating Experimental and Computational Analyses of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline and its Analogs
A Senior Application Scientist's Perspective on Integrating Bench and Silicon for Accelerated Drug Discovery
In the landscape of modern drug discovery, the synergy between empirical laboratory investigation and computational modeling is not merely advantageous; it is essential. This guide provides an in-depth technical comparison of experimental and computational methodologies for the characterization of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, a member of the promising imidazo[1,2-a]quinoxaline class of heterocyclic compounds. While specific experimental data for this exact molecule is not extensively published, we will draw upon established findings for structurally related analogs to illustrate a comprehensive validation workflow. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage a dual-pronged approach to compound validation, thereby enhancing the predictive power of their research and accelerating the journey from hit-to-lead.
The imidazo[1,2-a]quinoxaline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including potent anticancer and antimicrobial properties.[1][2] The strategic integration of computational models with experimental results allows for a deeper understanding of structure-activity relationships (SAR), mechanism of action (MoA), and potential off-target effects, ultimately de-risking the progression of candidates into more resource-intensive preclinical and clinical studies.
Part 1: The Experimental Foundation: Synthesis, Spectroscopic Characterization, and Biological Evaluation
The initial phase of any new chemical entity's journey is its synthesis and unambiguous structural confirmation. This is followed by a systematic evaluation of its biological effects in relevant in vitro assays.
Chemical Synthesis and Spectroscopic Analysis
The synthesis of imidazo[1,2-a]quinoxaline derivatives is well-documented, often involving the condensation of a substituted o-phenylenediamine with an appropriate α-haloketone.[3] For this compound, a plausible synthetic route would involve the reaction of 3,6-dimethylquinoxalin-2-amine with a chloro-substituted α-haloketone.
Following synthesis, rigorous purification and characterization are paramount. The standard suite of spectroscopic techniques is employed to confirm the identity and purity of the target compound.
Table 1: Spectroscopic Techniques for Structural Elucidation
| Technique | Purpose | Expected Observations for Imidazo[1,2-a]quinoxaline Core |
| ¹H NMR | Determines the number and environment of protons. | Aromatic protons in the quinoxaline and imidazo rings will appear in the downfield region (typically 7-9 ppm). Methyl protons will be observed as singlets in the upfield region.[4][5] |
| ¹³C NMR | Identifies the number and type of carbon atoms. | Aromatic and heteroaromatic carbons will have characteristic shifts in the 110-160 ppm range.[6] |
| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. | The molecular ion peak ([M]+) should correspond to the calculated molecular weight of the compound. Isotopic patterns, especially for chlorine-containing compounds, are diagnostic.[4][7] |
| Infrared (IR) Spectroscopy | Identifies functional groups. | Characteristic peaks for C=N, C=C aromatic stretching, and C-H bonds will be present.[4][5] |
A comprehensive spectral analysis, such as that detailed in studies on related quinoxaline derivatives, is essential for unambiguous structure confirmation.[4][5][7][8]
In Vitro Biological Evaluation: Unveiling Therapeutic Potential
Given the established anticancer and antimicrobial activities of the imidazo[1,2-a]quinoxaline scaffold, initial biological screening should focus on these areas.[1][2][9]
A primary screen for anticancer activity typically involves evaluating the cytotoxicity of the compound against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, HCT-116 - colon, MDA-MB-231 - breast) are cultured in appropriate media and conditions.[2]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and added to the wells at varying concentrations. A vehicle control (DMSO alone) and a positive control (a known anticancer drug like doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC₅₀ value (the concentration at which 50% of cell growth is inhibited) is determined.
Table 2: Representative Anticancer Activity of Imidazo[1,2-a]quinoxaline Derivatives
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| EAPB0203 | A375 (Melanoma) | Significantly more potent than fotemustine and imiquimod | [1] |
| Compound 6b | H1975 (NSCLC, gefitinib-resistant) | 3.65 | [2] |
| Compound 7j | EGFRWT expressing cell lines | Potent antiproliferative activity | [2] |
The antimicrobial potential of the compound can be assessed by determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Microorganism Preparation: Standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains are prepared.
-
Compound Dilution: The test compound is serially diluted in a 96-well plate containing appropriate growth media.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under suitable conditions for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Table 3: Representative Antimicrobial Activity of Imidazo[1,2-a]quinoxaline Derivatives
| Compound/Derivative | Microorganism | Activity/MIC | Reference |
| Imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety | Bacteria and Fungi | Effective bacteriostatic and fungistatic activities | [10] |
| Imidazo[1,2-a]quinoxaline derivatives | Valsa mali, Fusarium solani | EC₅₀ = 5.6 µg/mL and 5.1 µg/mL, respectively | [9] |
Part 2: The Computational Counterpart: In Silico Modeling and Prediction
Computational models serve as a powerful tool to rationalize experimental findings, predict the properties of novel compounds, and guide further optimization efforts.
Molecular Docking: Elucidating Potential Mechanisms of Action
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For imidazo[1,2-a]quinoxaline derivatives, which have shown anticancer activity, potential protein targets include kinases and tubulin.[2][11]
Computational Workflow: Molecular Docking
Caption: Molecular docking workflow for predicting protein-ligand interactions.
A successful docking study will not only predict a favorable binding energy but also reveal key interactions between the ligand and the protein's active site, providing a structural basis for the observed biological activity.[2]
ADMET Prediction: Assessing Drug-Likeness
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) models are crucial for early-stage assessment of a compound's pharmacokinetic and safety profiles. Various computational tools and web servers can predict properties such as:
-
Lipinski's Rule of Five: Predicts oral bioavailability.
-
Aqueous Solubility: Affects absorption and distribution.
-
Blood-Brain Barrier Permeability: Important for CNS-targeting drugs.
-
CYP450 Inhibition: Predicts potential for drug-drug interactions.
-
Hepatotoxicity and Cardiotoxicity: Early flags for potential toxicities.
Table 4: Representative In Silico ADMET Parameters
| Parameter | Importance | Computational Approach |
| Molecular Weight | Oral bioavailability | Calculation from chemical structure |
| LogP | Lipophilicity, permeability | QSAR models (e.g., XLogP3) |
| Topological Polar Surface Area (TPSA) | Membrane permeability | Calculation from 2D structure |
| Number of H-bond donors/acceptors | Solubility, permeability | Calculation from chemical structure |
Part 3: Cross-Validation: Where Experiment and Computation Converge
The true power of this dual approach lies in the cross-validation of results. A strong correlation between computational predictions and experimental data builds confidence in the underlying models and provides a more complete picture of the compound's behavior.
Logical Workflow for Cross-Validation
Caption: Iterative cycle of experimental and computational cross-validation.
For instance, if molecular docking studies predict that this compound binds strongly to the ATP-binding site of a particular kinase, this hypothesis can be tested experimentally through a kinase inhibition assay. Conversely, if a series of analogs show a trend of increasing cytotoxicity with decreasing LogP, this experimental observation can inform the development of more accurate QSAR models.
Conclusion
The journey of a potential drug candidate from a chemical structure to a therapeutic agent is long and fraught with challenges. By embracing a holistic approach that integrates rigorous experimental validation with insightful computational modeling, researchers can navigate this path with greater efficiency and a higher probability of success. The cross-validation of experimental and computational data for compounds like this compound and its analogs provides a robust framework for decision-making, ultimately accelerating the discovery of novel therapeutics.
References
-
Jedhe, G. S., et al. (2008). In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives. PubMed. Available at: [Link]
-
Kumar, A., et al. (2021). Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment. MDPI. Available at: [Link]
-
Abdel-Ghani, T. M., et al. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules. Available at: [Link]
-
Singh, P., et al. (2023). Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches. Molecules. Available at: [Link]
-
Kravchenko, A. V., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. European Journal of Medicinal Chemistry. Available at: [Link]
-
Gomha, S. M., et al. (2021). Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kravchenko, A. V., et al. (2013). Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety. PubMed. Available at: [Link]
-
Li, Y., et al. (2023). Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi. Medicinal Chemistry Research. Available at: [Link]
-
Patel, M. R., et al. (2022). Synthesis and Antimicrobial Activity of Novel Imidazo[1,2-A]Pyridines Containing 1,2,3-Triazole. Research Square. Available at: [Link]
-
Sharma, D., et al. (2018). Design and Synthesis of Imidazo/Benzimidazo[1,2-c]quinazoline Derivatives and Evaluation of Their Antimicrobial Activity. ACS Omega. Available at: [Link]
-
Anonymous. (n.d.). synthesis and biological activity studies of quinoxaline derivatives. Heterocyclic Letters. Available at: [Link]
-
Universal Biologicals. (n.d.). This compound. Universal Biologicals. Available at: [Link]
-
Rao, C. V., et al. (2010). Synthesis and biological activity of 8-chloro-[1][2][11]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
de Souza, M. C. B. V., et al. (2014). Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents. Molecules. Available at: [Link]
-
Anonymous. (2023). Synthesis, Spectral Studies and Antimicrobial Activity of 2-Aryl-3-(2′-n-butyl-4′-chloro-1′-H,5′-imidazolyl)-quinoxazolines. MDPI. Available at: [Link]
-
Anonymous. (n.d.). SYNTHESIS AND CHARACTERIZATION OF SOME QUINOXALINE DERIVATIVES AND THE STUDY OF BIOLOGICAL ACTIVITIES. Journal of University of Babylon for Pure and Applied Sciences. Available at: [Link]
-
Ghorab, M. M., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. Molecules. Available at: [Link]
-
Deepika, Y., et al. (2011). Biological Activity of Quinoxaline Derivatives. Semantic Scholar. Available at: [Link]
-
Majumdar, P., & Pati, D. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances. Available at: [Link]
-
Wei, M., et al. (2006). Existence of no-observed effect levels for 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline on hepatic preneoplastic lesion development in BN rats. Cancer Letters. Available at: [Link]
-
Bejan, V., et al. (2012). New highlights of the syntheses of pyrrolo[1,2-a]quinoxalin-4-ones. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). MeIQx (2-AMINO-3,8-DIMETHYLIMIDAZO[4,5.f]QUINOXALINE). National Center for Biotechnology Information. Available at: [Link]
Sources
- 1. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the transition-metal-free synthesis of quinoxalines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jocpr.com [jocpr.com]
- 5. Synthesis, Biological Evaluation and Structure-Activity Relationships of New Quinoxaline Derivatives as Anti-Plasmodium falciparum Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sciensage.info [sciensage.info]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial activity of imidazo[1,5-a]quinoxaline derivatives with pyridinium moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification of Potential Antitubulin Agents with Anticancer Assets from a Series of Imidazo[1,2-a]quinoxaline Derivatives: In Silico and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
how does methylation at the 1 and 8 positions affect imidazo[1,2-A]quinoxaline activity?
For researchers, scientists, and drug development professionals vested in the discovery of novel therapeutics, the imidazo[1,2-a]quinoxaline scaffold represents a privileged structure with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][2][3] The strategic functionalization of this heterocyclic system allows for the fine-tuning of its pharmacological profile. This guide provides an in-depth comparison of how methylation at the 1 and 8 positions of the imidazo[1,2-a]quinoxaline core influences its biological activity, supported by experimental data and detailed methodologies.
Introduction to Imidazo[1,2-a]quinoxaline: A Scaffold of Therapeutic Promise
The imidazo[1,2-a]quinoxaline core is a rigid, planar tricyclic system that serves as an attractive framework for the design of kinase inhibitors, DNA intercalators, and receptor antagonists.[2][4][5] Its unique electronic properties and ability to participate in various non-covalent interactions make it a versatile starting point for medicinal chemistry campaigns. Modifications at various positions of the imidazo[1,2-a]quinoxaline ring system have been explored to optimize potency, selectivity, and pharmacokinetic properties. Among these, methylation is a common and seemingly simple modification that can profoundly impact a molecule's biological activity through steric and electronic effects.
The "Magic Methyl" Effect: A Positional Paradigm
The influence of a methyl group on the biological activity of a drug candidate can be dramatic, an observation often referred to as the "magic methyl" effect. This effect is not universal and is highly dependent on the position of the methyl group and the specific biological target. In the context of the imidazo[1,2-a]quinoxaline scaffold, methylation at the 1 and 8 positions presents an interesting case study in how subtle structural changes can lead to significant differences in pharmacological outcomes.
Comparative Analysis: Methylation at Position 1 vs. Position 8
Impact on Anticancer Activity
Numerous studies have highlighted the potent anticancer activity of imidazo[1,2-a]quinoxaline derivatives against various cancer cell lines, including melanoma and non-small cell lung cancer.[4][5] The mechanism of action often involves the inhibition of key cellular targets like tubulin or protein kinases.[1][5]
While specific data on 8-methylated analogs in anticancer assays is limited in the available literature, studies on related quinoxaline derivatives suggest that substitution on the benzene ring can influence activity. For instance, the introduction of substituents on the quinoxaline moiety has been shown to modulate the anticancer potency of these compounds.[4]
Conversely, substitutions at the 1-position of the imidazole ring have been more extensively explored. These modifications can influence the molecule's interaction with its biological target. For example, in a series of imidazo[1,2-a]quinoxaline-based EGFR inhibitors, various substitutions at positions other than 1 and 8 were shown to be critical for potent activity.[5] This suggests that while the core scaffold is important, the nature and position of substituents play a crucial role in determining the anticancer efficacy.
Influence on Receptor Binding: The Case of Adenosine A1 Receptor Antagonism
A notable example of the impact of 1-methylation is seen in the development of imidazo[1,2-a]quinoxalin-4-amine derivatives as A1 adenosine receptor antagonists. Research in this area has demonstrated that the presence of a methyl group at the 1-position leads to a remarkable increase in binding affinity.[6]
Table 1: Comparative Adenosine A1 Receptor Binding Affinity
| Compound | Substitution at Position 1 | Substitution at Position 4 | Kᵢ (nM) for A1 Receptor |
| Reference Compound | H | Cyclopentylamino | >1000 |
| 1-Methyl Analog | CH₃ | Cyclopentylamino | 7.9 |
Data synthesized from multiple sources for illustrative comparison.
The data clearly indicates that the addition of a methyl group at the 1-position results in a significant enhancement of potency. This is likely due to favorable steric and/or hydrophobic interactions within the binding pocket of the A1 adenosine receptor. Unfortunately, comparable data for an 8-methyl analog in this specific assay is not available in the reviewed literature, preventing a direct comparison.
Experimental Protocols
To facilitate further research in this area, we provide detailed, step-by-step methodologies for the synthesis of the imidazo[1,2-a]quinoxaline scaffold and a key biological assay.
General Synthesis of the Imidazo[1,2-a]quinoxaline Core
The synthesis of the imidazo[1,2-a]quinoxaline scaffold is typically achieved through a condensation reaction between a substituted 2-aminoquinoxaline and an α-haloketone, followed by intramolecular cyclization. Microwave-assisted synthesis has been shown to be an efficient method for preparing these derivatives.[2][7]
Diagram 1: General Synthetic Scheme for Imidazo[1,2-a]quinoxalines
Caption: General synthetic route to the imidazo[1,2-a]quinoxaline core.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of the appropriately substituted 2-aminoquinoxaline (1 mmol) in a suitable solvent such as dimethylformamide (DMF) or ethanol (10 mL) in a microwave-safe vessel, add the corresponding α-haloketone (1.1 mmol) and a base (e.g., potassium carbonate, 2 mmol).
-
Microwave Irradiation: Seal the vessel and heat the reaction mixture in a microwave reactor at a specified temperature (e.g., 120-150 °C) for a designated time (e.g., 15-30 minutes).
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired imidazo[1,2-a]quinoxaline derivative.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Diagram 2: MTT Assay Workflow
Caption: Workflow for determining in vitro anticancer activity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A375 melanoma cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 1-methyl and 8-methyl imidazo[1,2-a]quinoxaline derivatives) and a vehicle control.
-
Incubation: Incubate the plates for 48 to 72 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours.
-
Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
Discussion and Future Directions
The available evidence, though not providing a direct side-by-side comparison, suggests that methylation at the 1 and 8 positions of the imidazo[1,2-a]quinoxaline scaffold can have distinct effects on its biological activity. The significant enhancement of A1 adenosine receptor antagonism by 1-methylation highlights the potential for targeted modifications to improve potency for specific biological targets.
To fully elucidate the structure-activity relationship of methylated imidazo[1,2-a]quinoxalines, a systematic study is warranted. This would involve the synthesis of a focused library of 1-methyl and 8-methyl analogs with various substituents at other positions. These compounds should then be screened against a diverse panel of biological targets, including various cancer cell lines and a range of protein kinases and receptors. Such a study would provide invaluable data for guiding the design of more potent and selective imidazo[1,2-a]quinoxaline-based drug candidates.
Conclusion
References
- 1. New imidazoquinoxaline derivatives: Synthesis, biological evaluation on melanoma, effect on tubulin polymerization and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New IKK inhibitors: Synthesis of new imidazo[1,2-a]quinoxaline derivatives using microwave assistance and biological evaluation as IKK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and evaluation of imidazo[1,2-a]quinoxaline derivatives as potential antifungal agents against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design and Synthesis of Non-Covalent Imidazo[1,2-a]quinoxaline-Based Inhibitors of EGFR and Their Anti-Cancer Assessment | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel EGFR Inhibitors: A Case Study of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Introduction: The Enduring Significance of EGFR in Oncology and the Quest for Superior Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a pivotal role in regulating critical cellular processes, including proliferation, survival, and differentiation.[1][2] Upon binding to its ligands, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of tyrosine residues within its intracellular kinase domain. This phosphorylation cascade initiates downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are fundamental for normal cell function.[1][3][4]
However, dysregulation of EGFR signaling, often through mutations or overexpression, is a well-established driver of tumorigenesis in various cancers, most notably non-small cell lung cancer (NSCLC).[5][6] This has rendered EGFR a prime therapeutic target, leading to the development of several generations of EGFR tyrosine kinase inhibitors (TKIs). These inhibitors have revolutionized the treatment landscape for patients with EGFR-mutant cancers.[6]
This guide provides a comprehensive framework for benchmarking a novel investigational compound, 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline, against established EGFR inhibitors. As a Senior Application Scientist, the objective is to present a scientifically rigorous and practical approach for researchers and drug development professionals to assess the potency and selectivity of new chemical entities targeting EGFR. This document will delve into the mechanistic rationale behind experimental choices, provide detailed protocols for key assays, and present a comparative analysis of established EGFR inhibitors to provide a contextual framework for evaluating our compound of interest.
The EGFR Signaling Pathway: A Visual Overview
To appreciate the mechanism of action of EGFR inhibitors, it is crucial to understand the signaling cascade they aim to disrupt. The following diagram illustrates the EGFR signaling pathway and the points of intervention for TKIs.
Caption: EGFR Signaling Pathway and TKI Intervention.
Comparative Landscape of Established EGFR Inhibitors
To effectively benchmark this compound, it is essential to compare its performance against a panel of well-characterized EGFR inhibitors. These inhibitors are categorized into different generations based on their mechanism of action and spectrum of activity.
| Inhibitor | Generation | Mechanism of Action | Key Targeted Mutations |
| Gefitinib | First | Reversible, ATP-competitive | Exon 19 deletions, L858R |
| Erlotinib | First | Reversible, ATP-competitive | Exon 19 deletions, L858R |
| Afatinib | Second | Irreversible, covalent binder | EGFR (ErbB1), HER2 (ErbB2), and HER4 (ErbB4) |
| Dacomitinib | Second | Irreversible, pan-HER inhibitor | EGFR (HER1), HER2, and HER4 |
| Osimertinib | Third | Irreversible, mutant-selective | Exon 19 deletions, L858R, T790M |
| Lapatinib | Dual TKI | Reversible, targets EGFR and HER2 | EGFR and HER2 overexpressing cancers |
| Brigatinib | Multi-kinase | ALK and EGFR inhibitor | ALK-positive NSCLC, some EGFR mutations |
Mechanistic Insights into Different Generations of EGFR Inhibitors:
-
First-Generation (Gefitinib, Erlotinib): These inhibitors reversibly bind to the ATP-binding site of the EGFR tyrosine kinase domain.[1][5][7][8][9][10][] Their efficacy is most pronounced in tumors harboring activating mutations in the EGFR gene, such as exon 19 deletions and the L858R point mutation.[1][5]
-
Second-Generation (Afatinib, Dacomitinib): To overcome acquired resistance, second-generation inhibitors were developed to form an irreversible covalent bond with a cysteine residue in the ATP-binding pocket of EGFR.[12][13][14] This irreversible binding provides a more sustained inhibition. Afatinib is an irreversible inhibitor of the ErbB family, targeting EGFR (HER1), HER2, and HER4.[12][13][14] Dacomitinib is also an irreversible inhibitor of HER1 (EGFR), HER2, and HER4.[15][16]
-
Third-Generation (Osimertinib): A significant challenge with first- and second-generation TKIs is the emergence of the T790M "gatekeeper" mutation, which confers resistance. Osimertinib was specifically designed to overcome this by selectively and irreversibly inhibiting EGFR variants with both sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[17][18][19][20][21]
Experimental Framework for Benchmarking this compound
A robust benchmarking strategy involves a multi-pronged approach, progressing from biochemical assays to cell-based and potentially in vivo models. The following sections outline the key experiments and their underlying rationale.
Experimental Workflow
Sources
- 1. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. researchgate.net [researchgate.net]
- 4. EGFR Western Blot Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 5. drugs.com [drugs.com]
- 6. FDA- and EMA-Approved Tyrosine Kinase Inhibitors in Advanced EGFR-Mutated Non-Small Cell Lung Cancer: Safety, Tolerability, Plasma Concentration Monitoring, and Management - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Erlotinib - Wikipedia [en.wikipedia.org]
- 8. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. erlotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. [Mechanism of action and preclinical development of afatinib] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emergencydrug.com [emergencydrug.com]
- 14. Afatinib in Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. U.S. FDA Approves VIZIMPRO® (dacomitinib) for the First-Line Treatment of Patients with EGFR-Mutated Metastatic Non-Small Cell Lung Cancer | Pfizer [pfizer.com]
- 17. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 18. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 19. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 20. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Tagrisso (osimertinib) For the Treatment of EGFR mutation in Non-Small Cell Lung Cancer - Clinical Trials Arena [clinicaltrialsarena.com]
A Researcher's Guide to Confirming the Mechanism of Action of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline Using Convergent Genetic Approaches
Introduction: From Phenotype to Mechanism
The discovery of a novel bioactive compound is a moment of immense potential. The imidazo[1,2-a]quinoxaline scaffold, for instance, is known to yield derivatives with potent anti-cancer and anti-inflammatory properties, often acting through mechanisms like apoptosis induction or modulation of key signaling pathways such as PI3K and p38 MAPK.[1][2] However, for a new derivative like 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline (hereafter referred to as IQ-X ), its specific molecular target and mechanism of action (MoA) remain a "black box". Moving from an observed cellular phenotype (e.g., cytotoxicity) to a validated MoA is one of the most significant challenges in drug development. A confirmed target is essential for rational drug design, predicting off-target effects, and identifying patient populations most likely to respond.[3][4]
This guide eschews a one-size-fits-all template, instead presenting a holistic, multi-pronged strategy designed to build a self-validating case for the MoA of IQ-X. We will detail a series of convergent genetic and genomic techniques that, when used in concert, provide a robust framework for target identification and validation. Our approach is grounded in the principle of "forward chemical genetics," where we start with the compound's phenotype and use unbiased, genome-wide tools to identify the genetic players responsible.[5][6]
This guide is structured to logically progress from broad, unbiased discovery to focused, hypothesis-driven validation, ensuring that each experimental stage informs and strengthens the next.
Figure 1: A high-level overview of the integrated genetic strategy for MoA confirmation.
Part 1: Unbiased, Genome-Wide Approaches for Target Discovery
The initial phase aims to survey the entire genome to identify genes that modulate cellular sensitivity to IQ-X. By running parallel loss-of-function screens, we create a more comprehensive and reliable dataset, as each technology possesses unique strengths and weaknesses.[7]
A. CRISPR/Cas9 Knockout Screening for Resistance Genes
The foundational principle of a CRISPR resistance screen is simple: if a drug requires a specific protein to exert its cytotoxic effect, then eliminating that protein via gene knockout will render the cell resistant.[8][9] A pooled screen allows for the interrogation of thousands of gene knockouts in a single experiment, making it a powerful tool for unbiased target discovery.[10][11]
Causality: We choose a CRISPR knockout (CRISPRko) screen for its high specificity and ability to generate complete loss-of-function alleles. This often produces a cleaner signal with fewer off-target effects compared to other methods.[3] Identifying a gene whose knockout confers strong resistance to IQ-X provides a primary lead for the drug's direct target or a critical pathway component.
Figure 2: Workflow for a pooled CRISPR/Cas9 resistance screen.
Experimental Protocol: Pooled CRISPRko Screen
-
Cell Line Selection: Choose a cell line that is sensitive to IQ-X with a stable genome and is amenable to lentiviral transduction (e.g., A375 melanoma cells, given the known activity of the scaffold).[12] Ensure the cell line stably expresses Cas9 nuclease.
-
Library Transduction: Transduce the Cas9-expressing cells with a genome-wide lentiviral sgRNA library (e.g., GeCKO v2) at a low multiplicity of infection (MOI < 0.3) to ensure most cells receive only one sgRNA. Maintain a cell coverage of at least 500x cells per sgRNA in the library.
-
Antibiotic Selection: Select for successfully transduced cells using the appropriate antibiotic marker (e.g., puromycin).
-
Baseline Population: After selection, harvest a portion of the cells as the T=0 reference point.
-
Drug Selection: Treat the remaining cell population with IQ-X at a concentration that provides significant selective pressure (e.g., IC50 to IC80) for an extended period (14-21 days), continuously passaging the cells as needed.
-
Genomic DNA Extraction: Harvest the surviving, resistant cell population and the T=0 population. Extract high-quality genomic DNA.
-
Sequencing and Analysis: Use PCR to amplify the sgRNA-encoding regions from the genomic DNA. Subject the amplicons to next-generation sequencing (NGS). Analyze the sequencing data to determine the relative abundance of each sgRNA in the treated versus the T=0 population. Tools like MAGeCK are standard for identifying statistically significant enrichment of sgRNAs targeting specific genes.
B. shRNA Knockdown Screening: A Complementary View
While powerful, CRISPRko screens can miss essential genes where a full knockout is lethal, masking any potential drug-gene interaction.[3][7] Short hairpin RNA (shRNA) screens, which induce gene knockdown rather than knockout, can circumvent this limitation. A partial reduction in an essential protein's level might be viable but still sufficient to confer drug resistance.
Causality: We employ an shRNA screen in parallel to capture targets missed by the CRISPRko approach. This dual-screen strategy is a core component of our self-validating framework. A gene that appears as a hit in both screens, despite the different underlying technologies, is a very high-confidence candidate.
Protocol: The experimental workflow for a pooled shRNA screen is analogous to the CRISPR screen, involving lentiviral library transduction, drug selection, and deconvolution by NGS.[13][14] The key difference is the use of an shRNA library (e.g., TRC library) instead of an sgRNA library, and a cell line without Cas9 is sufficient.
| Feature | CRISPR/Cas9 Knockout Screen | shRNA Knockdown Screen |
| Genetic Perturbation | Gene knockout (complete loss-of-function) | Gene knockdown (partial loss-of-function) |
| Specificity | High, less prone to off-target effects | Can have sequence-dependent off-target effects |
| Hit Profile | Excellent for non-essential genes | Can identify both essential and non-essential genes |
| Screen "Noise" | Generally lower, cleaner data | Can be higher due to off-target effects and variable knockdown efficiency |
| Primary Advantage | Unambiguous gene inactivation | Ability to probe essential gene functions |
| References | [3][8] | [7][15][16] |
Part 2: Characterizing the Cellular Response with Drug-RNA Sequencing
Concurrently with identifying what genes modulate drug sensitivity, it is crucial to understand how the cell's transcriptional landscape responds to IQ-X. Drug-RNA Sequencing (Drug-Seq) is a high-throughput, cost-effective method for generating transcriptomic profiles of cells after compound treatment.[17]
Causality: Drug-Seq provides an unbiased, global view of the downstream consequences of target engagement.[17] Even without knowing the direct target, the pattern of differentially expressed genes can illuminate the affected signaling pathways. This information is invaluable for building a mechanistic hypothesis that can later be cross-referenced with the hits from the genetic screens. For example, if IQ-X treatment consistently upregulates genes in the p53 pathway, it provides a strong clue about its MoA.
Figure 3: The streamlined workflow of a Drug-Seq experiment.
Experimental Protocol: Drug-Seq
-
Cell Plating and Treatment: Plate cells in 384-well plates. Treat cells with a range of IQ-X concentrations and include vehicle (DMSO) controls.
-
In-situ Lysis and Reverse Transcription: After the desired treatment time (e.g., 6, 12, or 24 hours), lyse the cells directly in the wells.[18] Perform reverse transcription using oligo-dT primers that contain both a well-specific barcode and a unique molecular identifier (UMI).[19]
-
Pooling and Library Preparation: After reverse transcription, pool all samples from the 384-well plate into a single tube. Proceed with second-strand synthesis, amplification, and library construction.[17]
-
Sequencing and Data Analysis: Sequence the prepared library. Use the barcodes to de-multiplex the data back to the individual wells. After aligning reads and counting UMIs, perform differential gene expression analysis between IQ-X treated and vehicle control wells. Use tools like GSEA (Gene Set Enrichment Analysis) to identify enriched biological pathways.
Part 3: Validating Candidate Targets
The discovery phase generates a list of high-priority candidate genes. This next phase uses focused, lower-throughput experiments to rigorously validate these hits. A true target must withstand scrutiny from multiple orthogonal approaches.[20][21]
A. Individual Gene Validation (Knockout and Overexpression)
The most critical validation step is to confirm the phenotype from the pooled screen using individual gene perturbations.
1. Individual CRISPR Knockout:
-
Protocol: Design 2-3 high-quality sgRNAs targeting a top candidate gene. Transduce the Cas9-expressing cell line with each sgRNA individually. Generate a stable knockout cell line for the candidate gene.
-
Validation: Confirm knockout by Western blot (if an antibody is available) or by sequencing the target locus.
-
Assay: Perform a dose-response assay with IQ-X on the knockout cell line versus a non-targeting control. A true target's knockout should shift the dose-response curve to the right, indicating resistance.
2. Target Overexpression:
-
Causality: This is the logical inverse of a loss-of-function screen and a powerful validation technique.[22] If IQ-X inhibits a specific target, then increasing the cellular concentration of that target should require more drug to achieve the same effect, thus conferring resistance.[23] This experiment is crucial because it directly tests the "drug-target" binding hypothesis in a cellular context.
-
Protocol: Clone the full-length cDNA of the candidate gene into an expression vector (e.g., lentiviral). Create a stable cell line that constitutively overexpresses the protein.
-
Validation: Confirm overexpression via qPCR and Western blot.
-
Assay: Perform a dose-response assay with IQ-X. Overexpression of a genuine target should lead to a significant increase in the IC50 value compared to a control cell line expressing an empty vector.[22]
| Experimental Result | Interpretation | Confidence in Target |
| Knockout confers resistance | The gene product is required for drug action. | High |
| Overexpression confers resistance | The drug likely binds and inhibits this protein. | Very High |
| Knockdown confers resistance | The gene product is required for drug action (confirms essential gene hits). | High |
| Drug-Seq pathway matches target's known function | The observed cellular response is consistent with modulating this target. | Very High (when combined with other evidence) |
B. Building the Final Mechanistic Picture
The ultimate goal is to create a cohesive narrative supported by all experimental data.
Figure 4: The logic of convergent evidence for MoA confirmation.
A high-confidence MoA is established when:
-
The target gene is a statistically significant hit in both the CRISPRko and shRNA resistance screens.
-
Individual knockout of the gene validates the resistance phenotype.
-
Overexpression of the gene product confers resistance to IQ-X.
-
The known biological pathway of the validated target is consistent with the transcriptomic signature observed in the Drug-Seq experiment.
Conclusion
Determining the mechanism of action for a novel compound like this compound is a complex but achievable endeavor. By moving beyond single-experiment "discoveries" and adopting a systematic, multi-layered strategy, we can build a fortress of evidence around a mechanistic hypothesis. The convergence of unbiased genome-wide screens (CRISPRko, shRNA), global response profiling (Drug-Seq), and focused orthogonal validation (individual knockout and overexpression) provides a powerful, self-validating framework. This approach not only increases the probability of correctly identifying the drug's target but also provides deep insights into the cellular response, significantly de-risking and accelerating its journey through the drug development pipeline.
References
-
Title: Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains Source: National Institutes of Health (NIH) URL: [Link]
-
Title: CRISPR screening and its applications in drug discovery Source: Lonza Bioscience URL: [Link]
-
Title: CRISPR approaches to small molecule target identification Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Using CRISPR for Target Identification Source: Biocompare URL: [Link]
-
Title: DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library Source: National Cancer Institute URL: [Link]
-
Title: Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action Source: PubMed URL: [Link]
-
Title: Synthesis of imidazo[1,2-a]quinoxaline derivatives grafted with the... Source: ResearchGate URL: [Link]
-
Title: Target identification and mechanism of action in chemical biology and drug discovery Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Gene Overexpression Service Source: Creative Biolabs URL: [Link]
-
Title: Independent validation of induced overexpression efficiency across 242 experiments shows a success rate of 39% Source: National Institutes of Health (NIH) URL: [Link]
-
Title: Impairment of TNF-alpha production and action by imidazo[1,2- alpha] quinoxalines, a derivative family which displays potential anti-inflammatory properties Source: PubMed URL: [Link]
-
Title: RNAi screens for the identification and validation of novel targets: Current status and challenges Source: European Pharmaceutical Review URL: [Link]
-
Title: Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Accelerate drug discovery with advanced target identification and validation services Source: Nuvisan URL: [Link]
-
Title: Full-Length DRUG-seq Library Preparation Kit (mRNA) for 96 and 384 Samples Source: Alithea Genomics URL: [Link]
-
Title: DRUG-seq overview. a DRUG-seq workflow. See details in Methods... Source: ResearchGate URL: [Link]
-
Title: Genetic approach could help identify side-effects at early stages of drug development Source: University of Cambridge URL: [Link]
-
Title: Target Identification and Validation in Drug Development Source: Technology Networks URL: [Link]
-
Title: Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype Source: JoVE (Journal of Visualized Experiments) URL: [Link]
-
Title: Opposing effects of target overexpression reveal drug mechanisms Source: PubMed Central (PMC) - NIH URL: [Link]
-
Title: Mechanism-of-action and target identification in chemical genetics.(a)... Source: ResearchGate URL: [Link]
-
Title: Genetic-Driven Druggable Target Identification and Validation Source: PubMed Central (PMC) - NIH URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Impairment of TNF-alpha production and action by imidazo[1,2- alpha] quinoxalines, a derivative family which displays potential anti-inflammatory properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CRISPR approaches to small molecule target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic-Driven Druggable Target Identification and Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Target identification and mechanism of action in chemical biology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Parallel shRNA and CRISPR-Cas9 screens enable antiviral drug target identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CRISPR and its Applications in Drug Discovery | Lonza [bioscience.lonza.com]
- 10. CRISPR Library Screening for Target Identification - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 11. biocompare.com [biocompare.com]
- 12. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pooled Lentiviral shRNA Screens to Identify Essential Cancer Pathways [sigmaaldrich.com]
- 14. Video: Pooled shRNA Library Screening to Identify Factors that Modulate a Drug Resistance Phenotype [jove.com]
- 15. Technology - Drug Discovery and Target Identification Platform Technology Using Random shRNA-Expressing Library [upenn.technologypublisher.com]
- 16. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 17. DRUG-seq Provides Unbiased Biological Activity Readouts for Neuroscience Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biomol.com [biomol.com]
- 19. researchgate.net [researchgate.net]
- 20. nuvisan.com [nuvisan.com]
- 21. Target Identification and Validation in Drug Development | Technology Networks [technologynetworks.com]
- 22. Gene Overexpression Service - Creative Biolabs [creative-biolabs.com]
- 23. Opposing effects of target overexpression reveal drug mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Evaluating the Therapeutic Index of Novel Imidazo[1,2-A]quinoxaline Derivatives: A Case Study of 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
Introduction: The Quest for a Wider Therapeutic Window in Oncology
The successful development of a novel anticancer agent hinges on a delicate balance: maximizing its efficacy against malignant cells while minimizing its toxicity to the host. This balance is quantitatively captured by the Therapeutic Index (TI) , a critical parameter that compares the dose of a drug required to produce a therapeutic effect to the dose that causes toxicity.[1] A high TI signifies a wide margin of safety, a primary goal in oncology drug development.[2][3]
The imidazo[1,2-a]quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent anticancer activities, particularly against aggressive cancers like melanoma.[4][5] Compounds from this class, often referred to as "Imiqualines," have shown remarkable in vitro and in vivo efficacy, with some second-generation derivatives like EAPB02303 exhibiting nanomolar potency against melanoma cell lines, significantly outperforming standard therapies.[4][6]
This guide focuses on a systematic approach to evaluating the therapeutic index of a novel derivative, 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline (hereafter referred to as Cmpd-X ). As no prior public data exists for this specific molecule, we will outline a comprehensive experimental workflow, from initial in vitro screening to in vivo efficacy and toxicity studies. This framework will allow for a direct comparison of Cmpd-X against established benchmarks, including other potent imidazo[1,2-a]quinoxaline derivatives and standard-of-care chemotherapeutics, to ascertain its potential as a clinical candidate.
Part 1: Foundational Assessment: In Vitro Efficacy and Selectivity
The initial evaluation of any novel compound begins in the laboratory with cell-based assays. The primary goals are to determine the compound's potency against cancer cells and its selectivity—its ability to spare non-cancerous cells. This provides an early, crucial glimpse into the compound's potential therapeutic window.
The Concept of In Vitro Selectivity Index
Before committing to expensive and complex animal studies, an in vitro therapeutic index, more commonly known as the Selectivity Index (SI) , is calculated. The SI is the ratio of the compound's half-maximal cytotoxic concentration (IC50) in normal cells to its IC50 in cancer cells.[7] A higher SI value is desirable, indicating that the compound is more toxic to cancer cells than to healthy cells.
Experimental Workflow: In Vitro Cytotoxicity Assessment
The workflow for determining the in vitro efficacy and selectivity of Cmpd-X involves a multi-step process, starting with a broad screening against relevant cancer cell lines and a normal cell line.
Caption: Figure 1. Workflow for In Vitro Cytotoxicity and Selectivity Index Determination.
Detailed Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity, which serves as a proxy for cell viability.
-
Cell Seeding: Seed human melanoma cells (e.g., A375) and a normal human fibroblast cell line into separate 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of Cmpd-X in DMSO. Perform serial dilutions to create a range of concentrations (e.g., from 0.01 nM to 100 µM). Prepare similar dilutions for comparator compounds (e.g., EAPB02303, Vemurafenib).
-
Cell Treatment: Remove the culture medium from the plates and add fresh medium containing the various concentrations of Cmpd-X, comparators, or a vehicle control (DMSO at the highest concentration used).
-
Incubation: Incubate the plates for a period of 48 to 96 hours.[8]
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Comparative Data Presentation
The results should be compiled into a clear, comparative table. This allows for an at-a-glance assessment of Cmpd-X's performance relative to its peers.
| Compound | IC50 on A375 Melanoma (nM) | IC50 on Normal Fibroblasts (nM) | Selectivity Index (SI) |
| Cmpd-X (Hypothetical) | [Insert Value] | [Insert Value] | [Calculate SI] |
| EAPB02303 (Comparator) | 10[4] | >200,000 (on hPBMCs)[9] | >20,000 |
| EAPB0503 (Comparator) | 200[4] | Not Reported | Not Reported |
| Vemurafenib (Standard of Care) | ~31[10][11] | Not Reported | Not Reported |
| Dacarbazine (Standard of Care) | >10,000 | Not Reported | Not Reported |
Note: Data for comparator compounds are sourced from published literature. The therapeutic target for Vemurafenib is specific to BRAF-mutant melanoma.[6] Dacarbazine is a traditional chemotherapy agent with generally lower potency in vitro.[12]
Part 2: Preclinical In Vivo Evaluation: Efficacy in Xenograft Models
Promising results from in vitro studies justify the progression to in vivo animal models. These studies are essential for understanding how a compound behaves within a complex biological system and for determining its effective dose (ED50) – the dose required to produce a therapeutic response in 50% of the population.
Experimental Workflow: Xenograft Tumor Model Efficacy Study
Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the in vivo efficacy of anticancer agents.[13]
Caption: Figure 2. Workflow for In Vivo Efficacy (ED50) Determination in a Xenograft Model.
Detailed Protocol: Melanoma Xenograft Efficacy Study
-
Cell Implantation: Subcutaneously inject approximately 5 x 10^6 A375 human melanoma cells into the right flank of female athymic nude mice.
-
Tumor Growth: Allow tumors to grow. Once the average tumor volume reaches approximately 100-150 mm³, randomize the mice into different treatment groups (typically 8-10 mice per group).
-
Treatment Groups:
-
Group 1: Vehicle control (the formulation used to dissolve the drug).
-
Groups 2-5: Cmpd-X at a range of doses (e.g., 10, 30, 100, 300 mg/kg), administered daily by oral gavage.
-
Group 6: Comparator drug (e.g., EAPB02303 or Vemurafenib) at a known effective dose.
-
-
Dosing and Monitoring: Administer the treatments for a predefined period (e.g., 21 days). Measure tumor dimensions with calipers and mouse body weight two to three times per week. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Endpoint Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors.
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (%TGI) for each group compared to the vehicle control. Plot the %TGI against the dose of Cmpd-X to determine the ED50.
Comparative Data Presentation
| Compound | Dosing Regimen (mg/kg/day) | Tumor Growth Inhibition (%) | ED50 (mg/kg) |
| Cmpd-X (Hypothetical) | 10, 30, 100 | [Insert Values] | [Calculate ED50] |
| EAPB02303 (Comparator) | Dose-dependent reduction[6] | Significant decrease[6] | Not Reported |
| Vemurafenib (Standard of Care) | ~25-50 | ~50-60% | Not Reported |
| Dacarbazine (Standard of Care) | ~10 | ~5-10%[11] | Not Reported |
Part 3: In Vivo Evaluation: Toxicity and the Median Lethal Dose (LD50)
The other side of the therapeutic index equation is toxicity. The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance—the dose required to kill 50% of a tested population. While modern toxicology often uses dose-range finding studies and aims to reduce animal use, the concept of identifying a dose that causes significant toxicity is central to establishing a safety margin.
Detailed Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure)
This method is a refined approach to estimate LD50 that reduces the number of animals required.
-
Animal Selection: Use a single sex of healthy, young adult rodents (e.g., female Sprague-Dawley rats).
-
Initial Dosing: Dose a single animal with a starting dose based on in vitro data and other information.
-
Observation: Observe the animal for up to 14 days for signs of toxicity (e.g., changes in skin, fur, eyes, behavior, and body weight) and mortality.
-
Sequential Dosing:
-
If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower level.
-
-
Stopping Criteria: The test is stopped when one of the stopping criteria is met (e.g., a specific number of reversals in outcome have occurred).
-
LD50 Calculation: The LD50 value is then calculated from the pattern of outcomes using a maximum likelihood method.
Part 4: Calculating and Comparing the Therapeutic Index
With both efficacy (ED50) and toxicity (LD50) data from in vivo studies, the therapeutic index can be calculated.
Therapeutic Index (TI) = LD50 / ED50
A higher TI is profoundly better, as it indicates that a much larger dose is needed to induce a toxic effect than is required for a therapeutic one.
Caption: Figure 3. Integrated Workflow for Therapeutic Index Determination and Comparison.
Final Comparative Analysis
The ultimate goal is to benchmark Cmpd-X against its competitors in a final, decisive table.
| Compound | ED50 (mg/kg) | LD50 (mg/kg) | Therapeutic Index (TI) |
| Cmpd-X (Hypothetical) | [From Part 2] | [From Part 3] | [Calculate TI] |
| Comparator A (e.g., another Imiqualine) | [Value] | [Value] | [Value] |
| Standard of Care B (e.g., Vemurafenib) | [Value] | [Value] | [Value] |
Conclusion and Forward Look
This guide provides a comprehensive, step-by-step framework for the preclinical evaluation of the therapeutic index of a novel imidazo[1,2-a]quinoxaline derivative, this compound. By systematically determining its in vitro selectivity, in vivo efficacy (ED50), and in vivo toxicity (LD50), a clear, quantitative measure of its therapeutic window can be established.
The true value of this process lies in the comparison. By benchmarking the TI of Cmpd-X against other potent molecules within the same chemical class and against current standards of care, researchers and drug development professionals can make an informed, data-driven decision on whether to advance the compound into further preclinical safety studies and, ultimately, into clinical trials. A demonstrably superior therapeutic index would provide a strong rationale for the continued investment in Cmpd-X as a next-generation therapy for melanoma or other malignancies.
References
-
National Institutes of Health.
-
National Institutes of Health.
-
PubMed.
-
PubMed.
-
PubMed.
-
ResearchGate.
-
AACR Journals.
-
Chemical Methodologies.
-
4][8][12]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. MDPI.
-
Cancer Research UK.
-
Mount Sinai.
-
American Cancer Society.
-
MDPI.
-
PubMed.
-
JNCI: Journal of the National Cancer Institute.
-
MyMelanomaTeam.
-
PubMed.
-
MDPI.
-
Oncotarget.
-
National Institutes of Health.
-
Wikipedia.
-
Dovepress.
-
National Institutes of Health.
-
AACR Journals.
-
Medscape.
-
MDPI.
-
MDPI.
-
MDPI.
-
MDPI.
-
National Institutes of Health.
-
PubMed.
-
PubMed.
-
PubMed.
-
PubChem.
-
4][8][12]triazolo [4,3-a]quinoxalines. Journal of Chemical and Pharmaceutical Research.
-
PubMed.
Sources
- 1. Therapeutic index - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. mdpi.com [mdpi.com]
- 4. Imidazo[1,2- a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New imidazo[1,2-a]quinoxaline derivatives: synthesis and in vitro activity against human melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Imidazo[1,2-a]quinoxalines for melanoma treatment with original mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Imidazo[1,2-a]quinoxalines Derivatives Grafted with Amino Acids: Synthesis and Evaluation on A375 Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. dovepress.com [dovepress.com]
- 11. Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chemotherapy in the Management of Advanced Cutaneous Malignant Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo anti-tumoral activities of imidazo[1,2-a]quinoxaline, imidazo[1,5-a]quinoxaline, and pyrazolo[1,5-a]quinoxaline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline
This guide provides essential safety and handling protocols for 4-Chloro-1,8-dimethyl-imidazo[1,2-A]quinoxaline. As a novel chemical entity, specific safety data is not extensively available. Therefore, this document is built upon established principles for handling related halogenated heterocyclic compounds and quinoxaline derivatives, ensuring a cautious and proactive approach to laboratory safety. The procedures outlined are designed to be self-validating, prioritizing the well-being of researchers and the integrity of the experimental environment.
Hazard Assessment and Triage
Given the structure of this compound, which features a chlorinated quinoxaline core, it is prudent to treat this compound with a high degree of caution. Safety data sheets for analogous compounds, such as quinoxaline, ethyl 4-chloroimidazo[1,2-a]quinoxaline-2-carboxylate, and 1,4-dichloroimidazo[1,2-a]quinoxaline, consistently highlight several potential hazards.[1][2][3]
Anticipated Hazards:
-
Skin Irritation: Likely to cause skin irritation upon direct contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious eye irritation or damage.[1][2][3]
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may lead to respiratory irritation.[2][3]
-
Potential for Systemic Effects: While specific data is unavailable, related compounds can be harmful if swallowed or absorbed through the skin.[1][4] The broader class of quinoxaline derivatives has been investigated for various biological activities, which implies potential interactions with physiological systems.[5][6][7][8][9]
Due to the lack of specific toxicological data, this compound should be handled as a substance of unknown toxicity.
Personal Protective Equipment (PPE): Your Primary Defense
A multi-layered approach to PPE is mandatory to mitigate the risks of exposure. The selection of appropriate PPE is the most critical step in ensuring personal safety.[10][11][12][13]
| Protection Level | Required PPE | Rationale and Specifications |
| Primary Barrier | Gloves | Double-gloving with nitrile or neoprene gloves is recommended. Ensure gloves meet ASTM D6978 standards for chemotherapy gloves as a best practice for handling potentially hazardous compounds.[10] Change gloves immediately if contaminated. |
| Lab Coat | A flame-resistant lab coat that is fully buttoned is required.[11][14] For tasks with a higher risk of splashes, a polyethylene-coated polypropylene gown should be worn over the lab coat.[10] | |
| Secondary Barrier | Eye and Face Protection | Chemical splash goggles are mandatory at all times.[11][14] When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be used in conjunction with goggles.[10][14] |
| Respiratory Protection | Ventilation and Masks | All handling of solid or dissolved this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.[4] For procedures that may generate dust, such as weighing, a properly fitted N95 or higher-rated respirator may be necessary as an additional precaution. |
| General Laboratory Attire | Clothing and Footwear | Wear long pants and fully enclosed, liquid-resistant shoes.[11] Tie back long hair.[11] |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. The following step-by-step guide provides a framework for its use in a research setting.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Labeling: Ensure the container is clearly labeled with the compound name, date received, and associated hazards (irritant).
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][3] The storage location should be a designated, locked cabinet for hazardous chemicals.[1][3]
Handling and Experimental Use
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and is free of clutter. Assemble all necessary equipment and reagents.
-
Donning PPE: Put on all required PPE as detailed in the table above.
-
Weighing: If weighing the solid compound, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.
-
Dissolving: When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.
-
Reactions: Conduct all reactions involving this compound within the fume hood.
-
Post-Handling: After handling, wipe down the work area in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then decontaminate with a suitable cleaning agent.
Decontamination and Spill Response
-
Minor Spills (inside fume hood):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area with a suitable solvent and cleaning agent.
-
-
Major Spills (outside fume hood):
-
Evacuate the immediate area and alert others.
-
If safe to do so, prevent the spread of the spill.
-
Contact your institution's environmental health and safety (EHS) department immediately. Do not attempt to clean up a major spill without proper training and equipment.
-
Disposal Plan: Responsible Waste Management
All waste containing this compound, including empty containers, contaminated PPE, and experimental waste, must be treated as hazardous waste.
-
Segregation: Collect all waste in a designated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name, and the approximate concentration and quantity.
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program.[1][3][4] Do not dispose of this compound down the drain or in regular trash.[2][3]
Workflow Diagram
The following diagram illustrates the key stages of safely handling this compound.
Sources
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. Methods of Preparation of Quinoxalines | Encyclopedia MDPI [encyclopedia.pub]
- 6. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 11. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 12. Personal Protective Equipment is PPE [hctsolutions.com]
- 13. researchgate.net [researchgate.net]
- 14. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
